Oleic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-octadec-9-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPPMHVWECSIRJ-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2, Array | |
| Record name | OLEIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8962 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | OLEIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1005 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28325-80-6, 7049-68-5, 29857-65-6 | |
| Record name | 9-Octadecenoic acid (9Z)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28325-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 9-Octadecenoic acid (9Z)-, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7049-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 9-Octadecenoic acid (9Z)-, trimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29857-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1025809 | |
| Record name | Oleic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1025809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Oleic acid is a colorless to pale yellow liquid with a mild odor. Floats on water. (USCG, 1999), Liquid; Liquid, Other Solid; NKRA; Other Solid, Liquid with odor of lard; Darkens with air exposure; Purified grades: White liquid; Commercial grades: Yellow to red liquid; [Hawley] Colorless or light yellow liquid; mp = 4 deg C; [MSDSonline], Liquid, COLOURLESS LIQUID. TURNS YELLOW-TO-BROWN ON EXPOSURE TO AIR., colourless to pale yellow, oily liquid with a characteristic lard-like odour | |
| Record name | OLEIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8962 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 9-Octadecenoic acid (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
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| Record name | Oleic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6455 | |
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| Record name | Oleic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000207 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | OLEIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1005 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Oleic Acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/68/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
547 °F at 100 mmHg (NTP, 1992), 286 °C at 100 mm Hg, Boiling Point - Decomposes at 360 °C and 1 atm | |
| Record name | OLEIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8962 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | OLEIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1240 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
372 °F (NTP, 1992), 189 °C, 390-425 °F (open cup), 372 °F (189 °C) (closed cup), 189 °C c.c. | |
| Record name | OLEIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8962 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Oleic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6455 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | OLEIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1240 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | OLEIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1005 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Insoluble (NTP, 1992), Practically insol in water; sol in chloroform; ether; fixed & volatile oils; alcohol; benzene, Miscible with ethanol, ether, acetone, benzene, chloroform, carbon tetrachloride, Miscible with methanol, Solubility in water: none, insoluble in water; miscible in alcohol, ether, fixed oils | |
| Record name | OLEIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8962 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | OLEIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1240 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | OLEIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1005 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Oleic Acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/68/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.89 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.895 at 25 °C/25 °C, Yellowish, oily liquid; density 0.87; bp 205-206 °C (some decomposition). Insoluble in water; miscible with alcohol, ether /Ethyl ester/, Relative density (water = 1): 0.89, 0.892-0.898 | |
| Record name | OLEIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8962 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | OLEIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1240 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | OLEIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1005 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Oleic Acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/68/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.00000055 [mmHg], 5.46X10-7 mm Hg at 25 °C | |
| Record name | Oleic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6455 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | OLEIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1240 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless or nearly colorless liq (above 5-7 °C), YELLOWISH, OILY LIQUID, WATER-WHITE LIQUID | |
CAS No. |
112-80-1, 68412-07-7, 2027-47-6 | |
| Record name | OLEIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8962 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Oleic acid | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Oleic acid [NF] | |
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| Record name | 9-Octadecenoic acid (9Z)-, sulfurized | |
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| Record name | oleic acid | |
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| Record name | 9-Octadecenoic acid (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 9-Octadecenoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oleic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1025809 | |
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| Record name | Oleic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.643 | |
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| Record name | 9-octadecenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Oleic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UMI9U37CP | |
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| Record name | OLEIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1240 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Oleic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000207 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | OLEIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1005 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
61.3 °F (NTP, 1992), 16.3 °C, 13.4 °C | |
| Record name | OLEIC ACID | |
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Foundational & Exploratory
oleic acid biosynthesis pathway in mammals
An In-Depth Technical Guide to Oleic Acid Biosynthesis in Mammals
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (18:1 n-9) is the most abundant monounsaturated fatty acid (MUFA) in the mammalian system, playing a pivotal role in physiology and pathophysiology. It is a key constituent of membrane phospholipids, a primary component of stored energy in the form of triglycerides, and a signaling molecule. Unlike essential polyunsaturated fatty acids, this compound can be synthesized de novo in mammals. This process is governed by the enzyme Stearoyl-CoA Desaturase-1 (SCD1), which has emerged as a critical control point in systemic metabolism. Alterations in SCD1 activity and the resulting balance between saturated fatty acids (SFAs) and MUFAs are implicated in a host of metabolic diseases, including obesity, type 2 diabetes, hepatic steatosis, and cancer, making it an attractive target for therapeutic intervention. This guide provides a comprehensive overview of the this compound biosynthesis pathway, its intricate regulatory networks, its role in health and disease, and detailed methodologies for its investigation.
The Core Biosynthetic Pathway: From Saturated to Monounsaturated
The endogenous synthesis of this compound is not a multi-step pathway but rather a singular, rate-limiting enzymatic reaction catalyzed by Stearoyl-CoA Desaturase (SCD). In mammals, this enzyme is anchored in the membrane of the endoplasmic reticulum.[1]
The primary function of SCD1 is to introduce a single cis-double bond at the delta-9 position (between carbons 9 and 10) of saturated fatty acyl-CoAs.[1][2] The preferred substrates are stearoyl-CoA (18:0) and palmitoyl-CoA (16:0), which are converted to oleoyl-CoA (18:1 n-9) and palmitoleoyl-CoA (16:1 n-7), respectively.[1][3] Oleoyl-CoA is the direct precursor to this compound.
The desaturation reaction is a complex redox process that requires more than just the SCD1 enzyme. It involves an electron transport chain within the endoplasmic reticulum membrane. The key components are:
-
NAD(P)H: Provides the initial reducing equivalents.
-
Cytochrome b5 reductase: A flavoprotein that accepts electrons from NAD(P)H.
-
Cytochrome b5: A heme-containing protein that shuttles electrons from the reductase to SCD1.[4][5]
-
Molecular Oxygen (O₂): Acts as the terminal electron acceptor, which is reduced to water (H₂O).[4][5]
The SCD1 enzyme itself is a non-heme iron-containing protein that utilizes these electrons to catalyze the dehydrogenation of the fatty acyl-CoA substrate.[5][6]
References
- 1. mdpi.com [mdpi.com]
- 2. Recent progress in the discovery and development of stearoyl CoA desaturase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 6. oleate biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Oleic Acid (C18:1, n-9): A Comprehensive Guide to its Natural Sources, Distribution, and Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Oleic acid, a monounsaturated omega-9 fatty acid, is the most abundant fatty acid in nature, playing a critical role in biochemistry, human health, and various industrial applications.[1] Its prevalence in dietary sources is linked to significant health benefits, including improved cardiovascular profiles and anti-inflammatory effects.[2][3] For researchers and drug development professionals, a profound understanding of its distribution, biosynthesis, and analytical methodologies is paramount for leveraging its therapeutic potential and ensuring quality control in formulations. This guide provides a detailed exploration of this compound's natural origins, its distribution within biological systems, the metabolic pathways governing its synthesis, and the rigorous analytical protocols required for its accurate quantification and purification.
Section 1: Natural Abundance and Distribution of this compound
This compound is ubiquitous in nature, predominantly found as a component of triglycerides in oils and fats, as well as in the phospholipids that constitute cellular membranes.[1] Its physical properties, conferred by its single cis double bond, are crucial for maintaining the fluidity of biological membranes.[4]
Plant-Based Sources
Vegetable oils are the most significant dietary and commercial source of this compound.[5] The concentration of this compound can vary widely depending on the plant species and even the specific cultivar. Notably, advancements in agricultural biotechnology have led to the development of "high-oleic" varieties of common oilseed crops, which are specifically bred to contain elevated levels of this compound for enhanced oxidative stability and nutritional value.[1][6]
Table 1: this compound Content in Various Plant-Based Oils
| Oil Source | Typical this compound Content (%) | High-Oleic Variant Content (%) | References |
| Olive Oil | 55 - 83% | N/A | [1][7] |
| Sunflower Oil | 20 - 40% | ~80% or higher | [1][8] |
| Canola (Rapeseed) Oil | ~61% | ~70% or higher | [1] |
| Peanut Oil | 36 - 67% | ~80% | [1][3] |
| Pecan Oil | 59 - 75% | N/A | [1] |
| Macadamia Oil | ~60% | N/A | [1] |
| Avocado Oil | 50 - 74% | N/A | [9] |
| Sesame Oil | ~40% | N/A | [1] |
Animal-Based Sources
In the animal kingdom, this compound is a primary component of adipose tissue and is found in significant quantities in various animal fats. It is the most abundant fatty acid in human adipose tissue, underscoring its role as a key energy reserve.[1]
Table 2: this compound Content in Common Animal Fats
| Fat Source | Typical this compound Content (%) | References |
| Lard (Pork Fat) | 44 - 47% | [1] |
| Chicken Fat | 37 - 56% | [1] |
| Turkey Fat | 37 - 56% | [1] |
| Tallow (Beef Fat) | 40 - 50% | [5][10] |
| Human Adipose Tissue | ~45-50% | [1] |
Microbial Sources
The production of this compound is not limited to plants and animals. Various microorganisms, including bacteria, yeasts, and microalgae, are capable of synthesizing this fatty acid.[11][12] Microbial fermentation presents a promising avenue for sustainable and highly controlled this compound production, independent of agricultural constraints. Strains of Prototheca moriformis, for example, have been optimized to produce oils with a high this compound content.[12] Furthermore, certain marine bacteria have been shown to produce this compound as a defense mechanism against pathogenic microbes.[13]
Distribution in Human Tissues and Biofluids
Within the human body, this compound is esterified into various lipid classes and distributed systemically. It is a major component of the phospholipids in cell membranes, contributing to their fluidity and the function of membrane-bound proteins. It is also a significant constituent of cholesteryl esters and triglycerides within lipoproteins (VLDL, LDL, HDL), which are responsible for lipid transport in the bloodstream. Studies have revealed site-specific differences in the fatty acid composition of human adipose tissue, with this compound concentrations varying between depots such as calf, perirenal, and breast tissue.[14]
Section 2: Biosynthesis and Metabolism
While this compound can be obtained from the diet, it is not an essential fatty acid, as human and animal cells can synthesize it de novo.[6] This endogenous production is tightly regulated and central to lipid homeostasis.
The Stearoyl-CoA Desaturase (SCD) Pathway
The biosynthesis of this compound involves a critical enzymatic step: the introduction of a cis double bond at the delta-9 position of stearic acid (C18:0). This reaction is catalyzed by the enzyme Stearoyl-CoA Desaturase-1 (SCD1) , an iron-containing enzyme located in the endoplasmic reticulum.[7][15]
The reaction requires stearoyl-CoA as the substrate, molecular oxygen (O₂), and electrons, which are supplied by NADH via a short electron transport chain involving cytochrome b5 reductase and cytochrome b5.[15] The resulting product is oleoyl-CoA, which can then be incorporated into complex lipids like triglycerides and phospholipids.[7] The ratio of stearic acid to this compound is a critical determinant of membrane fluidity and is implicated in numerous metabolic diseases.[7]
Caption: Biosynthetic pathway of this compound from stearic acid.
Section 3: Methodologies for Analysis and Quantification
Accurate analysis of this compound requires robust methodologies to extract it from complex biological matrices, separate it from other similar fatty acids, and quantify it precisely. The choice of method is dictated by the research question, required sensitivity, and available instrumentation.
Sample Preparation and Lipid Extraction
Causality: Before any chromatographic analysis, this compound must be liberated from its esterified forms (triglycerides, phospholipids) and extracted from the sample matrix. Saponification (alkaline hydrolysis) is a robust method for cleaving these ester bonds, yielding free fatty acids and glycerol.[16] This is essential for quantifying the total this compound content.
Experimental Protocol 1: Saponification for Total Fatty Acid Analysis
-
Weigh approximately 100 mg of the oil or lipid extract into a screw-cap tube with a PTFE liner.
-
Add 2 mL of 0.5 M methanolic NaOH.
-
Blanket the tube with nitrogen, seal tightly, and heat at 100°C for 10 minutes. This process hydrolyzes the triglycerides into glycerol and sodium salts of the fatty acids (soaps).
-
Cool the tube to room temperature.
-
Proceed directly to derivatization (Section 3.2.1) for GC analysis.
Chromatographic Separation and Quantification
Gas Chromatography (GC) is the gold standard for fatty acid analysis due to its high resolution and sensitivity.
Causality: Free fatty acids have high boiling points and a tendency to adsorb onto the GC column, leading to poor peak shape and inaccurate quantification. To overcome this, they are converted into their more volatile and less polar Fatty Acid Methyl Ester (FAME) derivatives.[1] This is the most critical step for successful GC analysis.
Experimental Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the saponified sample from Protocol 1, add 2 mL of Boron Trifluoride (BF₃) in 14% methanol.
-
Blanket with nitrogen, seal, and heat at 100°C for 5 minutes. The BF₃ catalyzes the methylation of the free fatty acids.
-
Cool to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute. The FAMEs will partition into the upper hexane layer, while the polar components remain in the aqueous layer.
-
Centrifuge at 2000 x g for 5 minutes to achieve phase separation.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.
Instrumentation: A GC system equipped with a Flame Ionization Detector (FID) is standard. For separation, a polar capillary column (e.g., a nitroterephthalic acid modified polyethylene glycol or biscyanopropyl polysiloxane phase) is required to effectively resolve fatty acid isomers based on chain length and degree of unsaturation.[17][18]
Comprehensive Analytical Workflow
The entire process from sample acquisition to data interpretation follows a logical sequence, ensuring accuracy and reproducibility. Each step is designed to minimize sample loss and analytical error.
Caption: Standard workflow for the quantification of this compound.
Section 4: Isolation and Purification from Natural Sources
For applications requiring high-purity this compound, such as in pharmaceutical excipients or as a chemical standard, isolation from crude oil mixtures is necessary.
Causality: Commercial this compound is often contaminated with saturated fatty acids (palmitic, stearic) and other unsaturated fatty acids (linoleic). Purification methods exploit differences in the physical properties of these molecules. Urea complexation is a highly effective technique based on molecular geometry. Linear, saturated fatty acids fit snugly into the helical channels of urea crystals, precipitating out of solution. The kinked structure of cis-unsaturated fatty acids like this compound prevents this inclusion, allowing them to be separated in the liquid phase.[19][20]
Experimental Protocol 3: Purification of this compound via Urea Complex Formation
-
Prepare a stock of mixed free fatty acids by saponifying a high-oleic oil source (e.g., olive oil) as described in Protocol 1, followed by acidification to pH 2-3 with HCl to protonate the fatty acids. Extract the free fatty acids with hexane and evaporate the solvent.
-
Dissolve 100 g of the mixed fatty acids in 1 L of methanol in a large flask. Warm gently in a water bath to ensure complete dissolution.
-
In a separate flask, dissolve 200 g of urea in 1 L of methanol, heating as necessary to fully dissolve.
-
Combine the two methanol solutions and stir. Allow the mixture to cool slowly to room temperature, then transfer to 4°C overnight. Saturated fatty acids will form crystalline adducts with urea and precipitate.
-
Filter the cold solution under vacuum. The precipitate (urea-saturated fatty acid complex) is discarded.
-
The filtrate, now enriched in this compound, is collected. To recover the this compound, add an equal volume of water and acidify with HCl. The this compound will separate as an oily layer.
-
Extract the this compound with hexane, wash the hexane layer with water to remove residual urea and methanol, dry over anhydrous sodium sulfate, and evaporate the solvent to yield purified this compound. Purity can be confirmed by GC-FID.
Conclusion
This compound is a fatty acid of immense biological and commercial importance. Its widespread distribution in natural sources, from traditional plant oils to emerging microbial systems, provides diverse avenues for its procurement. For the scientific community, a mastery of the analytical workflows for extraction, derivatization, and chromatographic separation is essential for accurate research, whether investigating its role in metabolic disease or developing it as a pharmaceutical component. The methodologies detailed herein, grounded in established chemical principles, provide a self-validating framework for the rigorous study and application of this vital biomolecule.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. An overview of the modulatory effects of this compound in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 4. researchgate.net [researchgate.net]
- 5. oliviaoleo.com [oliviaoleo.com]
- 6. Publication : USDA ARS [ars.usda.gov]
- 7. Role of this compound in the Gut-Liver Axis: From Diet to the Regulation of Its Synthesis via Stearoyl-CoA Desaturase 1 (SCD1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fitaudit.com [fitaudit.com]
- 9. Fatty Acid Ratios [savantes.org]
- 10. US5194640A - Process for making high-purity this compound - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Site-specific differences in the fatty acid composition of human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oleate biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. nanotrun.com [nanotrun.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. rjptonline.org [rjptonline.org]
- 20. Extraction of this compound from Moroccan Olive Mill Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Oleic Acid in Modulating Cell Membrane Fluidity: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Cell membrane fluidity is a critical determinant of cellular function, influencing everything from signal transduction to nutrient transport and pathogen entry. The composition of the lipid bilayer, particularly the nature of the fatty acid acyl chains, is a primary regulator of this dynamic property. Among the myriad of fatty acids, oleic acid (OA), a monounsaturated omega-9 fatty acid, plays a singularly important role in modulating membrane fluidity. This in-depth technical guide provides a comprehensive exploration of the multifaceted role of this compound in cell membrane dynamics. We will delve into the physicochemical basis of its action, its impact on lipid packing and phase behavior, and its profound implications for membrane protein function. Furthermore, this guide will furnish detailed, field-proven methodologies for the precise measurement of membrane fluidity, empowering researchers and drug development professionals to harness the therapeutic potential of modulating this fundamental cellular parameter.
Introduction: The Dynamic Nature of the Cell Membrane
The fluid mosaic model, proposed by Singer and Nicolson, established the foundational concept of the cell membrane as a two-dimensional fluid. This fluidity is not merely a passive characteristic but a tightly regulated parameter essential for a vast array of cellular processes.[1] Membrane fluidity dictates the lateral diffusion of lipids and proteins, influences the conformational state of transmembrane proteins, and is integral to membrane fusion and fission events.[2]
The viscosity of the lipid bilayer is principally determined by its lipid composition.[3] Key factors include the length of the fatty acid acyl chains, their degree of saturation, and the presence of sterols like cholesterol. Saturated fatty acids, with their straight, flexible hydrocarbon chains, can pack tightly, leading to a more ordered, gel-like state with reduced fluidity. In contrast, unsaturated fatty acids introduce "kinks" into the acyl chains, disrupting this tight packing and increasing membrane fluidity.[3]
This compound, with its single cis double bond, is a ubiquitous and potent modulator of membrane fluidity. Its unique bent structure is central to its biological function, and understanding its precise role is paramount for fields ranging from fundamental cell biology to advanced drug delivery design.
The Physicochemical Influence of this compound on the Lipid Bilayer
The profound impact of this compound on membrane fluidity stems directly from its molecular structure. As an 18-carbon monounsaturated fatty acid with a cis double bond at the ninth carbon position, its geometry is fundamentally different from its saturated counterpart, stearic acid, and its trans isomer, elaidic acid.
The "Kink" that Defines Function
The cis configuration of the double bond in this compound introduces a rigid bend of approximately 30 degrees in its acyl chain.[4][5] This "kink" is the primary driver of its fluidizing effect. Unlike the linear structure of saturated fatty acids that allows for dense, ordered packing, the bent shape of this compound creates steric hindrance, increasing the average distance between adjacent lipid molecules.[4] This disruption in lipid packing reduces the van der Waals interactions between acyl chains, thereby lowering the phase transition temperature (Tm) of the membrane and increasing its fluidity at physiological temperatures.[6]
The structural difference between this compound and its trans-isomer, elaidic acid, underscores the importance of the cis double bond. Elaidic acid, with its trans double bond, has a more linear, "cylindrical" shape that resembles saturated fatty acids, allowing for more ordered packing and resulting in a less fluid membrane compared to one enriched with this compound.[4][5]
Modulation of Lipid Packing and Membrane Curvature
The incorporation of this compound into a phospholipid bilayer not only increases the lateral space between lipids but also influences the overall membrane architecture. The conical shape imparted by the kinked acyl chain can induce negative curvature strain within the membrane.[4] This property is crucial for various cellular processes that involve membrane remodeling, such as endocytosis and vesicle formation. At higher concentrations, the accumulation of this compound can even promote the formation of non-lamellar lipid phases, which are implicated in membrane fusion events.[4]
The extent of this compound's influence on lipid packing is also dependent on its concentration and the surrounding lipid environment. Studies have shown that at low concentrations, the effect on the overall bilayer structure may be minimal. However, as the concentration of this compound increases, its impact on decreasing the order of neighboring unsaturated chains becomes more pronounced.[4][5]
Caption: Impact of this compound on Lipid Packing.
This compound and the Function of Membrane Proteins
The fluidity of the cell membrane is not merely a passive property but an active regulator of the function of integral and peripheral membrane proteins.[7] By altering the lipid environment, this compound can profoundly influence the activity of these proteins through several mechanisms.
Conformational Flexibility and Enzymatic Activity
Many membrane-bound enzymes and receptors require a specific degree of membrane fluidity to maintain their optimal conformation and function. A more fluid environment, as induced by this compound, can facilitate the conformational changes necessary for enzymatic catalysis or receptor activation. For instance, changes in membrane flexibility due to the presence of cis fatty acids have been shown to disrupt the activity of glucose transporter proteins.[4][5]
Lateral Diffusion and Protein-Protein Interactions
The increased fluidity imparted by this compound enhances the lateral mobility of membrane proteins, allowing for more rapid diffusion and interaction with other proteins. This is critical for signal transduction cascades where receptors, G-proteins, and effector enzymes must physically associate to transmit a signal. Conversely, this compound can also influence the formation and stability of specialized membrane microdomains, such as lipid rafts, which are thought to compartmentalize signaling molecules.[3]
Modulation of Ion Channel Gating
The activity of ion channels is highly sensitive to the mechanical properties of the lipid bilayer. The incorporation of this compound can alter membrane tension and curvature, which in turn can modulate the gating of mechanosensitive ion channels like Piezo1.[5] This highlights a direct link between dietary fatty acid composition and cellular mechanotransduction.
Methodologies for Quantifying Membrane Fluidity
The precise measurement of membrane fluidity is essential for elucidating the effects of this compound and other modulators. Several biophysical techniques are available, each with its own strengths and applications.[3][8]
Fluorescence Anisotropy
Fluorescence anisotropy is a widely used technique to assess membrane fluidity.[9][10] It relies on the principle of photoselective excitation of a fluorescent probe embedded within the membrane. The rotational motion of the probe, which is inversely proportional to the microviscosity of its environment, causes depolarization of the emitted light. This is quantified as fluorescence anisotropy (r). A lower anisotropy value indicates faster rotational diffusion and thus higher membrane fluidity.
4.1.1. Common Fluorescent Probes
-
1,6-diphenyl-1,3,5-hexatriene (DPH): A hydrophobic probe that partitions into the core of the lipid bilayer, providing information about the fluidity of the hydrocarbon region.[9][10]
-
1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH): An amphipathic derivative of DPH that anchors at the lipid-water interface, probing the fluidity of the more superficial regions of the membrane.[10]
-
Laurdan: This probe exhibits a shift in its emission spectrum depending on the polarity of its environment, which is related to water penetration into the bilayer and thus lipid packing.[11][12]
4.1.2. Experimental Protocol: Fluorescence Anisotropy Measurement of Membrane Fluidity
Objective: To quantify the effect of this compound on the fluidity of a model lipid membrane (liposomes) or isolated cell membranes using the fluorescent probe DPH.
Materials:
-
Phospholipid of choice (e.g., DOPC, DPPC)
-
This compound
-
DPH (1,6-diphenyl-1,3,5-hexatriene)
-
Chloroform
-
Buffer (e.g., PBS, Tris-HCl)
-
Spectrofluorometer with polarization filters
-
Homogenizer or sonicator
Procedure:
-
Liposome Preparation:
-
Prepare lipid stock solutions in chloroform.
-
In a round-bottom flask, mix the desired ratio of phospholipid and this compound.
-
Add DPH to the lipid mixture at a molar ratio of approximately 1:500 (probe:lipid).
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with buffer by vortexing, creating multilamellar vesicles (MLVs).
-
To create small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through a polycarbonate membrane of a defined pore size.
-
-
Fluorescence Anisotropy Measurement:
-
Dilute the liposome suspension to a final lipid concentration that gives an appropriate fluorescence signal.
-
Place the sample in a cuvette in the spectrofluorometer.
-
Set the excitation wavelength to 355 nm and the emission wavelength to 430 nm.[9]
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).
-
Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the G-factor, a correction factor for the instrument's differential sensitivity to vertically and horizontally polarized light. The G-factor is determined by measuring the intensities with the excitation polarizer in the horizontal position.
-
-
Data Analysis:
-
Compare the anisotropy values of liposomes with and without this compound. A decrease in 'r' indicates an increase in membrane fluidity.
-
Caption: Workflow for Measuring Membrane Fluidity.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermodynamic technique used to measure the heat changes that occur in a sample as a function of temperature.[13][14] For lipid membranes, DSC can be used to determine the phase transition temperature (Tm), the temperature at which the membrane transitions from a gel-like state to a more fluid liquid-crystalline state.[15] The incorporation of this compound into a lipid bilayer will typically lower and broaden the phase transition, providing a quantitative measure of its fluidizing effect.[6]
4.2.1. Experimental Protocol: DSC Analysis of Lipid Bilayers
Objective: To determine the effect of this compound on the phase transition temperature (Tm) of a phospholipid bilayer.
Materials:
-
Phospholipid (e.g., DPPC)
-
This compound
-
Buffer
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation:
-
Prepare MLVs with and without this compound as described in the fluorescence anisotropy protocol.
-
Concentrate the liposome suspension by centrifugation.
-
Accurately weigh the lipid suspension into a DSC sample pan.
-
Prepare a reference pan containing an equal volume of buffer.
-
-
DSC Measurement:
-
Place the sample and reference pans in the DSC instrument.
-
Equilibrate the system at a temperature below the expected Tm.
-
Scan the temperature at a constant rate (e.g., 1°C/min) through the phase transition region.
-
Record the differential heat flow as a function of temperature.
-
-
Data Analysis:
-
The phase transition will appear as an endothermic peak in the DSC thermogram.
-
The temperature at the peak maximum corresponds to the Tm.
-
Compare the Tm of the pure phospholipid bilayer to that of the bilayer containing this compound. A decrease in Tm indicates an increase in fluidity.
-
| Sample Composition | Phase Transition Temperature (Tm) | Enthalpy of Transition (ΔH) | Interpretation |
| Pure DPPC | ~41°C | High | Ordered gel phase transitions to fluid phase |
| DPPC + 10 mol% this compound | Lowered and Broadened | Reduced | This compound disrupts packing, increasing fluidity |
Implications for Drug Development and Therapeutics
The ability of this compound to modulate membrane fluidity has significant implications for drug development, particularly in the area of drug delivery.
Enhancing Drug Permeability
This compound is widely used as a penetration enhancer in topical and transdermal drug delivery systems.[16][17][18] By fluidizing the lipid bilayers of the stratum corneum, the outermost layer of the skin, this compound can increase the permeability of the skin to various drugs.[18] This effect is attributed to the disruption of the highly ordered lipid structure of the stratum corneum.
This compound-Containing Nanocarriers
This compound can be incorporated into various nanocarriers, such as liposomes and solid lipid nanoparticles, to enhance their drug delivery capabilities.[16][19][20] The inclusion of this compound can improve the fluidity of the nanocarrier membrane, facilitating drug release at the target site. Furthermore, this compound-containing vesicles, sometimes referred to as "ufasomes," have been explored as novel drug delivery systems.[20]
Targeting Cancer Cell Membranes
Cancer cell membranes often exhibit altered lipid compositions and fluidity compared to normal cells. The ability of this compound to perturb membrane structure has been exploited in some anti-cancer strategies.[21] For example, complexes of this compound and proteins have been shown to have selective tumoricidal activity, which is thought to be mediated, at least in part, by their effects on the cell membrane.[21]
Conclusion
This compound is a key player in the intricate dance of molecules that determines the fluidity and function of cell membranes. Its simple yet elegant structural feature—the cis double bond—confers upon it the remarkable ability to disrupt lipid packing, increase membrane fluidity, and modulate the activity of membrane-associated proteins. This technical guide has provided a comprehensive overview of the fundamental principles underlying the role of this compound in membrane dynamics, from its physicochemical properties to its impact on cellular function. The detailed experimental protocols for fluorescence anisotropy and differential scanning calorimetry offer researchers the tools to quantitatively assess these effects. As our understanding of the profound influence of membrane fluidity on health and disease continues to grow, the ability to harness the power of molecules like this compound will undoubtedly pave the way for innovative therapeutic strategies and novel drug delivery systems.
References
- 1. Frontiers | Fluidity and Lipid Composition of Membranes of Peroxisomes, Mitochondria and the ER From this compound-Induced Saccharomyces cerevisiae [frontiersin.org]
- 2. lipotype.com [lipotype.com]
- 3. Membrane fluidity - Wikipedia [en.wikipedia.org]
- 4. Coupling Phase Behavior of Fatty Acid Containing Membranes to Membrane Bio-Mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Coupling Phase Behavior of Fatty Acid Containing Membranes to Membrane Bio-Mechanics [frontiersin.org]
- 6. A differential scanning calorimetry study of the interaction of free fatty acids with phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dietary fatty acids and membrane protein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of Plant Cell Membrane Fluidity - Lifeasible [lifeasible.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. researchgate.net [researchgate.net]
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- 13. ucm.es [ucm.es]
- 14. Differential Scanning Calorimetry (DSC): a tool to study the thermal behavior of lipid bilayers and liposomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A Novel Transdermal Delivery System for the Anti-Inflammatory Lumiracoxib: Influence of this compound on In Vitro Percutaneous Absorption and In Vivo Potential Cutaneous Irritation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. benthamdirect.com [benthamdirect.com]
- 21. The biological activities of protein/oleic acid complexes reside in the fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Oleic Acid: A Pivotal Signaling Molecule in Cellular Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Oleic acid, a monounsaturated omega-9 fatty acid, has long been recognized for its fundamental role in cellular metabolism and as a key component of dietary fats.[1][2] However, a growing body of evidence has illuminated its function as a versatile signaling molecule, capable of modulating a multitude of cellular pathways that govern metabolic regulation, inflammation, and even cancer progression.[3][4][5][6] This technical guide provides an in-depth exploration of the core signaling mechanisms orchestrated by this compound, with a focus on its interactions with G protein-coupled receptors, intracellular energy sensors, and nuclear receptors. By synthesizing current scientific understanding with practical experimental insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively investigate and harness the therapeutic potential of this compound-mediated signaling.
Introduction: Beyond a Simple Fatty Acid
Traditionally viewed as a substrate for energy production and a structural component of cell membranes, this compound is now understood to be an active participant in cellular communication.[7] Its ability to act as a ligand for various receptors and to modulate the activity of key signaling proteins places it at the crossroads of metabolic and inflammatory control.[8][9] This guide delves into the intricate signaling networks influenced by this compound, providing a detailed examination of the molecular interactions and their physiological consequences. Understanding these pathways is paramount for the development of novel therapeutic strategies targeting a range of pathologies, from metabolic disorders to cancer.[4][10]
This compound as a Ligand for Cell Surface Receptors: The GPR40/FFAR1 Pathway
One of the most well-characterized mechanisms by which this compound exerts its signaling effects is through the activation of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[11][12][13][14][15] This receptor is highly expressed in pancreatic β-cells, where its activation by long-chain fatty acids like this compound plays a crucial role in amplifying glucose-stimulated insulin secretion.[11][12][13]
Mechanism of Action:
Upon binding of this compound, GPR40 undergoes a conformational change, leading to the activation of the Gq/11 family of G proteins.[11] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][12][14] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[11][12] The resulting increase in intracellular Ca2+ concentration is a key signal for the fusion of insulin-containing granules with the plasma membrane and subsequent insulin exocytosis.[11][12]
Caption: this compound-GPR40 Signaling Pathway.
Experimental Protocol: Measurement of Intracellular Calcium Mobilization
This protocol describes a method for measuring this compound-induced intracellular calcium mobilization in a GPR40-expressing cell line (e.g., MIN6 pancreatic β-cells) using a fluorescent calcium indicator.
Materials:
-
GPR40-expressing cells (e.g., MIN6)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Fura-2 AM or Fluo-4 AM calcium indicator
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
This compound stock solution (conjugated to BSA)
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Culture: Plate GPR40-expressing cells in a 96-well black-walled, clear-bottom plate and culture until they reach 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (2-5 µM) or Fluo-4 AM (1-5 µM) and Pluronic F-127 (0.02%) in HBS.
-
Wash the cells once with HBS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Wash the cells twice with HBS to remove excess dye.
-
Baseline Measurement: Add HBS to each well and measure the baseline fluorescence for 2-5 minutes.
-
Stimulation: Add the this compound-BSA conjugate to the wells at the desired final concentration.
-
Data Acquisition: Immediately begin recording the fluorescence intensity over time for at least 5-10 minutes. For Fura-2, measure the ratio of emission at 510 nm from excitation at 340 nm and 380 nm. For Fluo-4, measure the emission at ~516 nm from excitation at ~494 nm.
-
Controls:
-
Positive Control: Add ionomycin (1-5 µM) at the end of the experiment to determine the maximum calcium response.
-
Negative Control: Chelate extracellular calcium with EGTA (2-5 mM) prior to this compound stimulation to assess the contribution of intracellular calcium stores.
-
-
Data Analysis: Normalize the fluorescence data to the baseline and express the change in fluorescence as a ratio or percentage increase.
Intracellular Energy Sensing: this compound and the AMPK/SIRT1 Axis
Beyond its effects at the cell surface, this compound can also influence intracellular signaling cascades that are critical for maintaining cellular energy homeostasis. Two key players in this context are AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1).
Mechanism of Action:
This compound has been shown to activate AMPK, a central regulator of metabolism that is activated during times of low cellular energy (high AMP:ATP ratio).[16][17] this compound-mediated AMPK activation can occur independently of changes in the AMP:ATP ratio, suggesting a more direct mechanism.[17] Once activated, AMPK phosphorylates and activates a variety of downstream targets to promote catabolic processes that generate ATP, such as fatty acid oxidation, and inhibit anabolic processes that consume ATP, like fatty acid synthesis.[18]
Furthermore, this compound can stimulate the activity of SIRT1, an NAD+-dependent deacetylase.[3][4][19][20] In skeletal muscle cells, this compound increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA).[3][4] PKA then phosphorylates SIRT1 at Ser-434, enhancing its deacetylase activity.[3][4] One of the key substrates of SIRT1 is the transcriptional coactivator PGC-1α.[3][4] Deacetylation of PGC-1α by SIRT1 increases its activity, leading to the upregulation of genes involved in fatty acid oxidation and mitochondrial biogenesis.[3][4]
Caption: this compound-AMPK/SIRT1 Signaling Axis.
Experimental Protocol: Western Blot Analysis of AMPK and SIRT1 Phosphorylation
This protocol provides a method to assess the activation of AMPK and SIRT1 by this compound through the detection of their phosphorylated forms via Western blotting.
Materials:
-
Cell line of interest (e.g., C2C12 myotubes, HepG2 hepatocytes)
-
Culture medium
-
This compound-BSA conjugate
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172)
-
Rabbit anti-AMPKα (total)
-
Rabbit anti-phospho-SIRT1 (Ser434)
-
Rabbit anti-SIRT1 (total)
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with this compound-BSA conjugate at various concentrations and time points. Include a vehicle control (BSA alone).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-phospho-AMPKα) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, strip the membrane and reprobe with antibodies against the total forms of the proteins (e.g., anti-AMPKα).
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated protein as a ratio to the total protein.
Transcriptional Regulation by this compound: A Role for PPARs
Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that function as ligand-activated transcription factors.[21][22] They play a critical role in the regulation of lipid and glucose metabolism, as well as inflammation.[21][23] this compound and its metabolites can act as endogenous ligands for PPARs, thereby directly influencing gene expression.[9][24][25]
Mechanism of Action:
There are three main isotypes of PPARs: PPARα, PPARγ, and PPARβ/δ. This compound has been shown to bind to and activate PPARα and, to a lesser extent, PPARγ.[25] Upon ligand binding, PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[26] This binding event recruits coactivator proteins, leading to the initiation of transcription.
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation by this compound leads to the upregulation of genes involved in fatty acid uptake, β-oxidation, and ketogenesis.
-
PPARγ: Highly expressed in adipose tissue and plays a key role in adipogenesis and insulin sensitization.[21]
Caption: this compound-PPAR Signaling Pathway.
Experimental Protocol: qPCR Analysis of PPAR Target Gene Expression
This protocol outlines a method for quantifying the expression of PPAR target genes in response to this compound treatment using quantitative real-time PCR (qPCR).
Materials:
-
Cell line of interest
-
Culture medium
-
This compound-BSA conjugate
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR primers for target genes (e.g., CPT1A, ACOX1 for PPARα; FABP4, LPL for PPARγ) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Cell Treatment: Treat cells with this compound-BSA conjugate at various concentrations and for different durations.
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the RNA templates using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and cDNA template.
-
Run the qPCR reaction on a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the control group using the 2^-ΔΔCt method.
-
Cross-talk and Integrated Cellular Responses
The signaling pathways initiated by this compound are not isolated events but are part of a complex and interconnected network. For instance, AMPK can phosphorylate and activate PGC-1α, which in turn coactivates PPARs, creating a synergistic effect on the expression of genes involved in fatty acid metabolism.
The cellular context is also critical in determining the ultimate physiological outcome of this compound signaling.
-
In Metabolic Regulation: In tissues like skeletal muscle and liver, this compound signaling through the AMPK/SIRT1 and PPAR pathways promotes fatty acid oxidation and improves insulin sensitivity.[16][21]
-
In Inflammation: this compound generally exerts anti-inflammatory effects, in part by activating SIRT1, which can inhibit the pro-inflammatory NF-κB signaling pathway.[8][9][24][27]
-
In Cancer: The role of this compound in cancer is more complex and appears to be context-dependent. In some cancer cell types, it can promote proliferation and migration through pathways involving FFAR1/4 and AKT.[6][28] Conversely, in other contexts, it has been shown to have anti-proliferative and pro-apoptotic effects.[5][10] Recent research also suggests a role for this compound in protecting metastasizing cancer cells from oxidative stress.[29]
Summary and Future Directions
This compound has emerged as a multifaceted signaling molecule that orchestrates a wide range of cellular processes. Its ability to interact with cell surface receptors like GPR40, modulate intracellular energy sensors such as AMPK and SIRT1, and regulate gene expression through PPARs underscores its importance in cellular homeostasis.
Future research should focus on further elucidating the intricate cross-talk between these pathways and understanding how the cellular microenvironment dictates the specific response to this compound. A deeper understanding of these mechanisms will be instrumental in the development of targeted therapies for metabolic diseases, inflammatory disorders, and cancer. The experimental protocols provided in this guide offer a robust framework for researchers to further explore the fascinating and complex world of this compound signaling.
References
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- 2. Role of this compound in the Gut-Liver Axis: From Diet to the Regulation of Its Synthesis via Stearoyl-CoA Desaturase 1 (SCD1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Stimulates Complete Oxidation of Fatty Acids through Protein Kinase A-dependent Activation of SIRT1-PGC1α Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound stimulates complete oxidation of fatty acids through protein kinase A-dependent activation of SIRT1-PGC1α complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor effect of this compound; mechanisms of action: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ec.bioscientifica.com [ec.bioscientifica.com]
- 7. This compound in olive oil: from a metabolic framework toward a clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Update on Anti-Inflammatory Molecular Mechanisms Induced by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Update on Anti-Inflammatory Molecular Mechanisms Induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Exhibits Anti-Proliferative and Anti-Invasive Activities via the PTEN/AKT/mTOR Pathway in Endometrial Cancer | MDPI [mdpi.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. This compound interacts with GPR40 to induce Ca2+ signaling in rat islet beta-cells: mediation by PLC and L-type Ca2+ channel and link to insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] this compound interacts with GPR40 to induce Ca2+ signaling in rat islet beta-cells: mediation by PLC and L-type Ca2+ channel and link to insulin release. | Semantic Scholar [semanticscholar.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Oleate prevents saturated-fatty-acid-induced ER stress, inflammation and insulin resistance in skeletal muscle cells through an AMPK-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fatty acids stimulate AMP-activated protein kinase and enhance fatty acid oxidation in L6 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] this compound Stimulates Complete Oxidation of Fatty Acids through Protein Kinase A-dependent Activation of SIRT1-PGC1α Complex* | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. PPAR agonists reduce steatosis in this compound-overloaded HepaRG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. VLDL hydrolysis by LPL activates PPAR-α through generation of unbound fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pnas.org [pnas.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
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- 29. news.harvard.edu [news.harvard.edu]
Oleic Acid in Adipose Tissue Biology: A Technical Guide to its Multifaceted Functions
Abstract Oleic acid (OA), an omega-9 monounsaturated fatty acid, is the most abundant fatty acid in human adipose tissue, originating from both diet and endogenous synthesis. Far from being a passive component of stored triglycerides, this compound is a potent bioactive molecule that exerts complex and often paradoxical control over adipocyte biology. It is a key driver of adipogenesis and adipose tissue expansion, yet it also facilitates lipid mobilization and lipolysis. This technical guide provides an in-depth exploration of the multifaceted functions of this compound in adipose tissue, detailing its impact on lipid metabolism, the intricate signaling pathways it modulates, and the key experimental methodologies required for its study. We will dissect its role in activating critical nuclear receptors like PPARs, its complex interplay with the LXRα-AKT2 axis, and its function as a ligand for the cell-surface receptor FFAR1. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how this ubiquitous fatty acid shapes adipose tissue physiology in health and disease.
Introduction: this compound, A Bioactive Architect of Adipose Tissue
Adipose tissue is a central metabolic organ responsible for energy storage, endocrine signaling, and thermal insulation. Its primary function, the storage of excess energy, is accomplished by esterifying fatty acids into triglycerides within adipocytes. Of all the fatty acids comprising these triglycerides, the monounsaturated fatty acid this compound (18:1n-9) is the most prevalent. Its abundance is a result of both direct dietary consumption (e.g., from olive oil) and de novo synthesis within the body.[1][2] The key enzyme responsible for this endogenous production is Stearoyl-CoA Desaturase 1 (SCD1), which catalyzes the conversion of the saturated fatty acid stearic acid (18:0) into this compound (18:1n-9).[1][3][4][5]
Historically viewed as a simple building block for lipids, emerging evidence has recast this compound as a critical signaling molecule. It directly influences adipocyte number (hyperplasia) and size (hypertrophy), modulates the balance between lipid storage and breakdown, and orchestrates complex intracellular signaling cascades. Understanding the precise functions of this compound is therefore paramount for developing therapeutic strategies targeting obesity, insulin resistance, and related metabolic disorders. This guide synthesizes current knowledge, explains the causality behind its biological effects, and provides validated protocols to empower further research in this critical area.
The Dichotomous Role of this compound in Adipocyte Lipid Metabolism
This compound's influence on lipid metabolism is profoundly dualistic. It simultaneously promotes the expansion of fat stores while also priming the machinery for their breakdown, a paradox that underscores its role as a sophisticated metabolic regulator.
A Driver of Adipogenesis and Adipose Tissue Expansion
A primary function of this compound is to promote adipogenesis—the process by which preadipocyte precursor cells differentiate into mature, lipid-filled adipocytes.[6][7][8] Studies have shown that exposing preadipocytes to this compound stimulates their differentiation, leading to a greater capacity for lipid storage.[6][8][9][10] This effect is not merely passive; this compound actively drives what is termed "obesogenic hyperplasia" by modulating key transcriptional and signaling pathways.[7][9]
The molecular mechanism involves two master regulators of adipogenesis: Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). This compound treatment stimulates the expression of both these transcription factors.[6] This increased expression is correlated with epigenetic modifications, specifically a reduction in DNA methylation at the promoter regions of the Pparγ and C/ebpα genes, making them more accessible for transcription.[6] The result is a robust increase in lipid accumulation within the developing adipocyte.[6][11]
| Parameter | Control Adipocytes | This compound (0.5 mM) Treated Adipocytes | Reference |
| Total Lipid Content | Baseline | Significantly Higher (p < 0.0001) | [6] |
| Pparγ Gene Expression | Baseline | Increased | [6] |
| C/ebpα Gene Expression | Baseline | Increased (p < 0.05) | [6] |
| Leptin Secretion | Baseline | >5-fold Increase | [6] |
| Adiponectin Secretion | Baseline | Lower | [6] |
Table 1: Effects of this compound on 3T3-L1 Adipocyte Phenotype. Data synthesized from studies on in vitro differentiated adipocytes.
A Modulator of Lipolysis and Lipid Mobilization
Paradoxically, this compound, a primary product of lipid synthesis and a component of stored fat, also enhances lipolysis—the breakdown of triglycerides into glycerol and free fatty acids. This function is intrinsically linked to its synthesis by SCD1.[3][4] In response to stimuli such as cold exposure, SCD1 expression in subcutaneous adipose tissue increases, leading to higher local concentrations of this compound.[3][4]
This endogenously produced this compound then acts as a signaling molecule to upregulate the expression of the principal enzymes responsible for lipolysis: Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL).[3][4] Therefore, SCD1 and its product, this compound, form a feed-forward loop that promotes the mobilization of stored lipids. This mechanism ensures that fatty acids are available as fuel for processes like non-shivering thermogenesis in beige adipocytes.[4] Dietary this compound has also been shown to have a dose-dependent effect on stimulated lipolytic activity in adipocytes.[12]
Key Signaling Pathways Modulated by this compound in Adipocytes
This compound exerts its effects by directly engaging with and modulating several critical signaling networks within the adipocyte. These interactions occur at the cell surface, in the cytoplasm, and within the nucleus.
The LXRα-AKT2 Axis in OA-Driven Adipogenesis
Recent research has identified a specific pathway central to OA-driven adipocyte proliferation. This compound stimulates adipogenesis by increasing signaling through AKT2, a protein kinase crucial for cell growth and proliferation, which is a hallmark of obesogenic hyperplasia.[7][10] Concurrently, this compound reduces the activity of Liver X Receptor alpha (LXRα), a nuclear receptor that acts as a brake on cell proliferation.[7][9][10] Specifically, high consumption of this compound leads to a decrease in the phosphorylation of LXRα at serine 196 in adipocyte precursor cells.[7][10] This dephosphorylation inhibits LXRα's anti-proliferative activity, allowing for increased adipocyte formation.
References
- 1. Role of this compound in the Gut-Liver Axis: From Diet to the Regulation of Its Synthesis via Stearoyl-CoA Desaturase 1 (SCD1) | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. SCD1 promotes lipid mobilization in subcutaneous white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SCD1 promotes lipid mobilization in subcutaneous white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound influences the adipogenesis of 3T3-L1 cells via DNA Methylation and may predispose to obesity and obesity-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dietary this compound drives obesogenic adipogenesis via modulation of LXRα signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reassessing 'Healthy' Fats: this compound's Hidden Role in Weight Gain - Be part of the knowledge - ReachMD [reachmd.com]
- 9. New Research Shows Excessive this compound, Found in Olive... [ouhsc.edu]
- 10. Dietary this compound drives obesogenic adipogenesis via modulation of LXRα signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dietary this compound and adipocyte lipolytic activity in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
biochemical differences between oleic acid and elaidic acid
An In-Depth Technical Guide to the Biochemical Differences Between Oleic Acid and Elaidic Acid
Introduction: A Tale of Two Isomers
In the vast landscape of lipid biochemistry, few molecular pairings offer as stark a contrast in physiological impact as this compound and its geometric isomer, elaidic acid. Both are monounsaturated, 18-carbon fatty acids, sharing the identical chemical formula C₁₈H₃₄O₂. The profound divergence in their biological roles stems from a subtle, yet critical, difference in their three-dimensional architecture: the configuration of a single double bond. This compound, the naturally predominant cis isomer, is a cornerstone of healthy dietary fats like olive oil and is associated with numerous health benefits. In stark contrast, elaidic acid, the principal trans isomer found in industrially produced trans fats, is unequivocally linked to adverse cardiovascular outcomes and metabolic dysfunction.
This guide, intended for researchers and drug development professionals, moves beyond a superficial comparison. It dissects the fundamental biochemical and biophysical distinctions that drive their opposing effects on cellular membranes, metabolic pathways, and systemic health. By understanding the causality behind their divergent paths, we can better appreciate the intricate relationship between molecular structure and biological function.
Part 1: The Structural Imperative: From Geometry to Physical Properties
The genesis of all biochemical differences lies in the stereochemistry of the double bond located at the ninth carbon (Δ9) of the acyl chain.
-
This compound (cis-9-Octadecenoic acid): The two hydrogen atoms flanking the double bond are positioned on the same side. This cis configuration forces a rigid ~30-degree bend or "kink" in the hydrocarbon chain.
-
Elaidic Acid (trans-9-Octadecenoic acid): The hydrogen atoms are on opposite sides of the double bond. This trans configuration results in a more linear, straight-chain structure, closely resembling that of a saturated fatty acid like stearic acid.
Caption: Geometric isomerism of oleic and elaidic acid.
This seemingly minor geometric variance has profound consequences for intermolecular interactions, dictating their macroscopic physical properties.
Table 1: Comparative Physical Properties
| Property | This compound (cis) | Elaidic Acid (trans) | Rationale for Difference |
| Molecular Shape | Kinked/Bent | Linear/Straight | The cis double bond introduces a rigid bend, while the trans bond maintains a linear conformation similar to saturated fats. |
| Melting Point | 13-14 °C | 43-45 °C | The linear shape of elaidic acid allows for more efficient, tighter packing and stronger van der Waals forces between molecules, requiring more energy to transition to a liquid state. The kink in this compound disrupts this packing. |
| State at Room Temp (~25°C) | Liquid | Solid | The melting point of this compound is below room temperature, while that of elaidic acid is significantly above it. |
Part 2: The Cellular Battleground: Membranes and Metabolism
When incorporated into biological systems, the structural disparities between oleic and elaidic acid manifest as dramatic differences in their biochemical behavior, particularly within the cellular membrane and metabolic pathways.
Impact on Membrane Structure and Fluidity
The phospholipid bilayer of a cell membrane is a dynamic, fluid environment crucial for cellular function. The fatty acid composition of these phospholipids is a primary determinant of membrane fluidity.
-
This compound's Role: The kinked structure of this compound disrupts the orderly, tight packing of phospholipid tails. This creates more space between molecules, leading to a more fluid and flexible membrane . This property is essential for the proper function of embedded proteins, signaling, and transport processes.
-
Elaidic Acid's Disruption: The linear structure of elaidic acid allows it to pack tightly with other acyl chains, much like a saturated fatty acid. Its incorporation into membrane phospholipids decreases membrane fluidity , making the membrane more rigid and less permeable. This alteration can impair the function of membrane-bound enzymes and receptors.
Caption: Differential packing of fatty acids in a phospholipid bilayer.
Divergent Metabolic Fates
While both isomers can be metabolized for energy via beta-oxidation and incorporated into complex lipids, their processing efficiency and regulatory effects differ significantly.
-
Beta-Oxidation: Evidence suggests that the catabolism of elaidic acid is impaired. Studies in human macrophages have shown that elaidic acid treatment leads to an accumulation of fatty acid intermediates, suggesting a block in the beta-oxidation pathway. This inefficient processing not only affects the trans fat itself but also impairs the degradation of cis monounsaturated fatty acids like this compound.
-
Hepatic Lipogenesis: The isomers exert opposing effects on the master regulator of fat synthesis in the liver, Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).
-
Elaidic acid upregulates hepatic fat and cholesterol synthesis. It potently induces SREBP-1c activity, leading to increased expression of lipogenic genes.
-
This compound , conversely, inhibits the maturation of the SREBP-1 protein, thereby downregulating lipogenesis.
-
Caption: Opposing effects on the SREBP-1c lipogenesis pathway.
Part 3: Systemic Consequences: Health vs. Disease
The fundamental biochemical differences culminate in system-wide physiological effects that place oleic and elaidic acid on opposite ends of the health spectrum.
Lipoprotein Profile and Cardiovascular Risk
The most well-documented divergence is their impact on plasma lipoproteins, a key determinant of cardiovascular disease risk.
-
Elaidic Acid: Consumption of elaidic acid adversely affects the lipoprotein profile. It significantly elevates low-density lipoprotein (LDL, "bad cholesterol") and uniquely depresses high-density lipoprotein (HDL, "good cholesterol"). It has also been shown to raise levels of lipoprotein(a), another independent risk factor for cardiovascular disease.
-
This compound: As a cornerstone of heart-healthy diets, this compound has beneficial effects. It helps lower LDL cholesterol while often increasing or maintaining HDL cholesterol levels, contributing to a reduced risk of cardiovascular disease.
Furthermore, they differentially regulate ABCA1-mediated cholesterol efflux, the crucial first step in reverse cholesterol transport (the process of removing cholesterol from peripheral tissues). Elaidic acid stabilizes the ABCA1 protein, whereas this compound accelerates its degradation. While seemingly counterintuitive, the overall systemic effect of elaidic acid remains pro-atherogenic due to its dominant negative impact on lipoprotein levels.
Inflammation and Insulin Sensitivity
Chronic inflammation and insulin resistance are hallmarks of metabolic disease. Here again, the isomers show opposing actions.
-
Elaidic Acid: Promotes a pro-inflammatory state and worsens insulin resistance. In cell models, elaidic acid increases the expression of inflammatory cytokines like TNF-α and reduces levels of the beneficial myokine IL-15.
-
This compound: Generally exhibits anti-inflammatory properties and improves insulin sensitivity. It has been shown to increase insulin-stimulated glucose uptake in muscle cells and favorably modulate the expression of adipokines, such as increasing adiponectin and reducing resistin.
Table 2: Summary of Key Physiological Effects
| Biological System | This compound (cis) | Elaidic Acid (trans) |
| LDL Cholesterol | Lowers | Raises |
| HDL Cholesterol | Raises or Maintains | Lowers |
| Inflammation | Anti-inflammatory | Pro-inflammatory |
| Insulin Sensitivity | Improves | Worsens |
| Hepatic Lipogenesis | Inhibits | Promotes |
Part 4: Analytical Differentiation: A Practical Workflow
Accurate differentiation and quantification of these isomers are critical for food science, clinical diagnostics, and research. While they are indistinguishable by mass spectrometry due to identical molecular weights, their structural differences allow for chromatographic separation. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust method for this purpose.
Experimental Protocol: RP-HPLC for Oleic and Elaidic Acid Quantification
This protocol provides a self-validating framework for the analysis of free fatty acids in a lipid extract.
1. Principle of Separation: The separation relies on differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. While hydrophobicity is similar, specialized columns with high shape selectivity (e.g., cholesterol-based columns) can enhance resolution by distinguishing between the bent and linear structures.
2. Materials and Reagents:
-
Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and acetic acid.
-
This compound and elaidic acid analytical standards (>99% purity).
-
Lipid sample (e.g., extracted from plasma or food).
-
Mobile Phase: Acetonitrile/Water (80:20, v/v) containing 0.1% acetic acid.
3. Step-by-Step Methodology:
-
Standard Preparation: Prepare a stock solution of 1000 mg/L for both this compound and elaidic acid in the mobile phase. Perform serial dilutions to create a calibration curve (e.g., 10, 50, 100, 250, 500 mg/L).
-
Sample Preparation:
-
Perform a lipid extraction from the source material (e.g., using a modified Folch or Bligh-Dyer method).
-
Evaporate the solvent under nitrogen and reconstitute the lipid residue in a known volume of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18, maintained at a controlled temperature (e.g., 30°C).
-
Mobile Phase: Isocratic elution with 80:20 Acetonitrile:Water + 0.1% Acetic Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a low wavelength (e.g., 205 nm), as fatty acids have weak chromophores, or an Evaporative Light Scattering Detector (ELSD).
-
-
Data Analysis and Quantification:
-
Run the standards to establish retention times and generate a linear calibration curve (Peak Area vs. Concentration). Elaidic acid, being more linear and interacting more strongly with the C18 phase, will typically have a longer retention time than this compound.
-
Inject the prepared sample.
-
Identify the peaks for oleic and elaidic acid based on their retention times.
-
Quantify the concentration of each isomer in the sample by interpolating their peak areas from the calibration curve.
-
Caption: Workflow for analytical differentiation of fatty acid isomers.
Conclusion
The biochemical chasm between this compound and elaidic acid is a powerful illustration of molecular precision in biology. A simple change from a cis to a trans configuration transforms a beneficial nutrient into a detrimental compound. This transformation is not arbitrary but a direct consequence of altered physical properties that cascade through cellular systems, disrupting membrane fluidity, rewiring metabolic regulation, and promoting a pro-inflammatory, pro-atherogenic state. For researchers in nutrition, cellular biology, and pharmacology, the story of these two isomers serves as a crucial reminder: in the world of biochemistry, structure is paramount, and even the smallest geometric variance can be the difference between health and disease.
Methodological & Application
Application Notes and Protocols for Oleic Acid Supplementation in Serum-Free Media
Introduction: The Critical Role of Lipids in a Serum-Free Environment
The transition from serum-containing to serum-free media (SFM) is a landmark advancement in cell culture, offering enhanced reproducibility, simplified downstream processing, and a reduced risk of contamination with adventitious agents.[][2] However, the removal of serum, a complex mixture of proteins, hormones, and lipids, necessitates the rational supplementation of essential components to maintain cellular health and productivity.[][3] Lipids, in particular, are indispensable as they serve as primary structural components of cellular membranes, crucial energy sources, and precursors for vital signaling molecules.[]
Oleic acid (18:1, n-9), a monounsaturated omega-9 fatty acid, is a key lipid supplement in many SFM formulations. It is integral for maintaining membrane fluidity, enhancing metabolic efficiency, and has been shown to improve the growth and productivity of various cell lines, including Chinese Hamstress Ovary (CHO) and hybridoma cells used in biomanufacturing.[] Animal cells can synthesize this compound from stearic acid, but providing it exogenously reduces the metabolic burden on the cells, allowing them to allocate more resources towards growth and the production of recombinant proteins or monoclonal antibodies.[]
However, the utility of this compound is hampered by its poor aqueous solubility and susceptibility to peroxidation.[] This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on the effective preparation and use of this compound supplements in serum-free cell culture. We will address the challenge of solubility by detailing the preparation of an this compound-albumin complex and provide protocols for its application and optimization, ensuring scientific integrity and experimental success.
The Challenge of Hydrophobicity: Complexing this compound with BSA
The direct addition of this compound to aqueous culture media would result in poor dispersion and limited bioavailability for the cells. Historically, serum albumin has served as the natural carrier for fatty acids in vivo and in culture. To mimic this physiological transport system in SFM, this compound is complexed with fatty acid-free bovine serum albumin (FAF-BSA).[4][5]
Why Fatty Acid-Free BSA is Critical:
Using standard BSA preparations, which contain endogenous lipids, would introduce unknown variables into the culture system. FAF-BSA provides a "clean" carrier, allowing for the precise and controlled delivery of a defined amount of this compound.[5] This is paramount for experimental reproducibility and for accurately determining the cellular response to this compound alone.[5] BSA not only solubilizes the fatty acid but also mitigates the potential cytotoxicity associated with high concentrations of free fatty acids.[5]
Protocol 1: Preparation of a Sterile this compound-Albumin Complex Stock Solution
This protocol details the preparation of a 10 mM this compound complexed with 1.7 mM FAF-BSA, resulting in an approximate molar ratio of 6:1. This stock solution can be stored and diluted into culture media as needed.
Materials:
| Component | Supplier Example | Catalogue # Example | Notes |
| This compound (≥99% purity) | Sigma-Aldrich | O1008 | Liquid at room temperature. |
| Fatty Acid-Free Bovine Serum Albumin (FAF-BSA) | Sigma-Aldrich | A8806 | Ensure it is suitable for cell culture.[6] |
| 0.1 M Sodium Hydroxide (NaOH) | Any | - | Sterile-filtered. |
| Dulbecco's Phosphate-Buffered Saline (DPBS), no Ca/Mg | Gibco | 14190144 | Sterile. |
| 50 mL Sterile Conical Tubes | Any | - | |
| 0.22 µm Sterile Syringe Filter | Millipore | SLGP033RS | |
| Heating Water Bath or Incubator | Any | - |
Step-by-Step Methodology:
-
Prepare a 10% (w/v) FAF-BSA Solution:
-
Aseptically weigh 5 g of FAF-BSA powder and dissolve it in 50 mL of sterile DPBS in a sterile conical tube.
-
Gently swirl or invert the tube to dissolve the BSA. Avoid vigorous vortexing to prevent frothing. This will result in an approximately 1.5 mM BSA solution.
-
Warm the BSA solution to 37°C in a water bath for 30 minutes to ensure complete dissolution.
-
-
Prepare a 100 mM this compound-NaOH Stock:
-
In a separate sterile tube, add 282.5 mg of this compound (density ≈ 0.895 g/mL, so ~315 µL).
-
Add 10 mL of 0.1 M sterile NaOH. This will saponify the fatty acid, creating sodium oleate, which is more readily soluble in aqueous solutions.[7]
-
Warm the solution to 70°C for 15-30 minutes and vortex intermittently until the this compound is completely dissolved, and the solution is clear.
-
-
Complex this compound with FAF-BSA:
-
Pre-warm the 10% FAF-BSA solution to 37°C.
-
Slowly, drop-by-drop, add 1 mL of the 100 mM sodium oleate solution to 9 mL of the pre-warmed 10% FAF-BSA solution while gently swirling. This will yield a final concentration of 10 mM this compound and approximately 9% BSA.
-
The molar ratio of this compound to BSA will be approximately 6:1.[8]
-
-
Incubation and Sterilization:
-
Incubate the resulting this compound-BSA complex solution in a 37°C water bath for at least 1 hour, with gentle agitation, to ensure complete complexing.[4]
-
Sterile-filter the final solution through a 0.22 µm syringe filter into a new sterile tube.[8] Some sources note that warming the solution can aid filtration, but clogging may still occur if the complex is not fully formed.[9]
-
-
Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C for long-term use.[4] For short-term use (up to one week), the solution can be stored at 2-8°C.
-
References
- 2. benchchem.com [benchchem.com]
- 3. Crucial Role of Fatty Acids and Lipids in Serum-Free Media: Key Components for Specialized Cell Line Growth [cytion.com]
- 4. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fatty acid free BSA-cell culture - Tissue and Cell Culture [protocol-online.org]
- 6. Bsa fatty acid free | Sigma-Aldrich [sigmaaldrich.com]
- 7. academic.oup.com [academic.oup.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
Application Note: Harnessing Oleic Acid for Advanced Nanoparticle Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Pivotal Role of Oleic Acid in Nanocrystal Engineering
This compound, a ubiquitous C18 monounsaturated fatty acid, has emerged as a cornerstone ligand in the colloidal synthesis of high-quality nanoparticles. Its multifaceted role extends beyond that of a simple surfactant; it acts as a dynamic capping agent, a solvent, and a shape-directing molecule, offering precise control over nanoparticle nucleation and growth. This control is paramount for tailoring the physical and chemical properties of nanoparticles for sophisticated applications in diagnostics, therapeutics, and advanced materials.
The amphiphilic nature of this compound, characterized by a hydrophilic carboxylic acid headgroup and a long hydrophobic hydrocarbon tail, is the key to its utility. The carboxylate group readily coordinates with metal precursors or the nanoparticle surface, while the aliphatic tail provides steric hindrance, preventing agglomeration and ensuring colloidal stability in nonpolar solvents.[1][2] This application note provides an in-depth guide to the theory and practical application of this compound in nanoparticle synthesis, focusing on robust and reproducible protocols for iron oxide nanoparticles (IONPs), quantum dots (QDs), and upconversion nanoparticles (UCNPs).
Mechanism of this compound-Mediated Nanoparticle Stabilization
The stabilizing action of this compound is primarily achieved through the chemical bonding of its carboxyl group to the surface of the nanoparticles.[1] This interaction can occur via a ligand exchange process, where the this compound displaces other surface ligands, or through direct coordination during particle formation. The result is a protective monolayer that prevents the nanoparticles from aggregating due to van der Waals forces.
dot
Caption: this compound stabilizing a nanoparticle.
Key Synthesis Methodologies
This compound is instrumental in several high-temperature synthesis methods that yield highly crystalline and monodisperse nanoparticles. The choice of method depends on the desired material, size, and morphology.
Thermal Decomposition
This method involves the decomposition of organometallic precursors at high temperatures in the presence of this compound.[3][4] this compound serves as both a solvent and a capping agent, controlling the nucleation and growth phases to achieve a narrow size distribution.[3]
Application: Synthesis of highly crystalline magnetic nanoparticles and quantum dots.
Co-precipitation
Co-precipitation is a versatile and scalable method for synthesizing nanoparticles, particularly iron oxides.[1][5] While traditionally performed in aqueous media, the introduction of this compound, either during or after the initial precipitation, allows for the formation of a hydrophobic coating, enabling dispersion in organic solvents.[6]
Application: Large-scale production of iron oxide nanoparticles for various biomedical applications.
Solvothermal/Hydrothermal Synthesis
In solvothermal and hydrothermal methods, the synthesis is carried out in a sealed vessel (autoclave) at elevated temperatures and pressures.[7] this compound is often used as a co-solvent and capping agent to control the morphology and prevent aggregation of the resulting nanoparticles.[7]
Application: Synthesis of complex nanostructures like upconversion nanoparticles and anisotropic nanocrystals.
Experimental Protocols
The following protocols are provided as a starting point for the synthesis of various nanoparticles using this compound. Researchers should optimize these parameters based on their specific experimental setup and desired nanoparticle characteristics.
Protocol 1: Synthesis of Monodisperse Iron Oxide Nanoparticles via Thermal Decomposition
This protocol is adapted from the well-established thermal decomposition of an iron-oleate precursor.[3]
Materials and Reagents:
| Reagent | Grade | Supplier (Example) |
| Iron(III) chloride hexahydrate (FeCl₃·6H₂O) | ACS reagent, ≥98% | Sigma-Aldrich |
| Sodium oleate | Technical, ≥82% | Sigma-Aldrich |
| This compound | Technical grade, 90% | Sigma-Aldrich |
| 1-octadecene | Technical grade, 90% | Sigma-Aldrich |
| Ethanol | 200 proof, anhydrous | Decon Labs |
| Heptane | Anhydrous, 99% | Sigma-Aldrich |
Step-by-Step Procedure:
-
Preparation of Iron-Oleate Precursor:
-
In a 500 mL three-neck flask, dissolve 10.8 g (40 mmol) of FeCl₃·6H₂O and 36.5 g (120 mmol) of sodium oleate in a mixture of 80 mL ethanol, 60 mL deionized water, and 140 mL heptane.
-
Heat the mixture to reflux at 70°C for 4 hours under an argon atmosphere.
-
After cooling to room temperature, transfer the mixture to a separatory funnel and wash the upper organic layer multiple times with deionized water to remove sodium chloride.
-
Evaporate the heptane using a rotary evaporator to obtain the iron-oleate complex as a waxy solid.
-
-
Thermal Decomposition:
-
In a 250 mL three-neck flask equipped with a condenser and a thermocouple, combine 36 g of the iron-oleate complex, 5.7 g of this compound, and 200 g of 1-octadecene.
-
Heat the mixture to 100°C for 30 minutes under vacuum to remove any residual water and solvent.
-
Switch to an argon atmosphere and heat the mixture to 320°C at a rate of 3-5°C/minute.
-
Maintain the temperature at 320°C for 30 minutes. The solution will turn black, indicating nanoparticle formation.
-
Cool the reaction mixture to room temperature.
-
-
Purification:
-
Add 500 mL of ethanol to the cooled solution to precipitate the nanoparticles.
-
Centrifuge the mixture at 8000 rpm for 10 minutes. Discard the supernatant.
-
Wash the nanoparticle pellet twice with ethanol and re-disperse the final product in a nonpolar solvent like hexane or toluene.
-
dot
Caption: Thermal decomposition workflow for IONPs.
Protocol 2: Co-precipitation of this compound-Coated Fe₃O₄ Nanoparticles
This protocol provides a straightforward method for producing this compound-coated magnetite nanoparticles.[1][8]
Materials and Reagents:
| Reagent | Grade | Supplier (Example) |
| Iron(III) chloride hexahydrate (FeCl₃·6H₂O) | ACS reagent, ≥98% | Sigma-Aldrich |
| Iron(II) chloride tetrahydrate (FeCl₂·4H₂O) | ACS reagent, ≥99% | Sigma-Aldrich |
| Ammonium hydroxide (NH₄OH) | 28-30% solution | Sigma-Aldrich |
| This compound | Technical grade, 90% | Sigma-Aldrich |
| Deionized water | Millipore |
Step-by-Step Procedure:
-
Preparation of Iron Salt Solution:
-
Dissolve 5.4 g of FeCl₃·6H₂O and 2.0 g of FeCl₂·4H₂O in 100 mL of deionized water in a 250 mL beaker under nitrogen bubbling with vigorous stirring.
-
Heat the solution to 80°C.
-
-
Co-precipitation and Coating:
-
Rapidly add 10 mL of ammonium hydroxide to the heated iron salt solution. The solution will immediately turn black.
-
Continue stirring for 30 minutes at 80°C.
-
Add 2 mL of this compound to the reaction mixture and continue stirring for another 1-2 hours at 80°C to ensure complete coating.
-
-
Purification:
-
Cool the mixture to room temperature.
-
Use a strong magnet to separate the nanoparticles from the solution. Decant and discard the supernatant.
-
Wash the nanoparticles three times with deionized water and then three times with ethanol.
-
Dry the this compound-coated Fe₃O₄ nanoparticles in a vacuum oven at 60°C.
-
dot
Caption: Co-precipitation workflow for IONPs.
Protocol 3: Hot-Injection Synthesis of PbS Quantum Dots
This protocol is a modification of the Hines method for producing high-quality PbS QDs with this compound as the capping ligand.[9][10]
Materials and Reagents:
| Reagent | Grade | Supplier (Example) |
| Lead(II) oxide (PbO) | 99.999% trace metals basis | Sigma-Aldrich |
| This compound | Technical grade, 90% | Sigma-Aldrich |
| 1-octadecene (ODE) | Technical grade, 90% | Sigma-Aldrich |
| Hexamethyldisilathiane ((TMS)₂S) | Synthesis grade | Sigma-Aldrich |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich |
| Acetone | ACS reagent, ≥99.5% | Sigma-Aldrich |
Step-by-Step Procedure:
-
Preparation of Lead Precursor Solution:
-
In a 100 mL three-neck flask, combine 0.45 g of PbO, 10 g of this compound, and 20 g of 1-octadecene.
-
Heat the mixture to 120°C under vacuum for 1 hour with stirring until a clear, colorless solution is formed.
-
Switch to a nitrogen atmosphere and adjust the temperature to the desired injection temperature (e.g., 120°C for smaller QDs, 150°C for larger QDs).
-
-
Hot Injection and Growth:
-
In a nitrogen-filled glovebox, prepare the sulfur precursor by diluting 210 µL of (TMS)₂S in 10 mL of anhydrous 1-octadecene.
-
Rapidly inject the sulfur precursor into the hot lead precursor solution.
-
Remove the heating mantle immediately after injection to allow the reaction to cool.
-
-
Purification:
-
Once the reaction mixture has cooled to room temperature, add 20 mL of toluene.
-
Precipitate the PbS QDs by adding 40 mL of acetone.
-
Centrifuge the mixture at 6000 rpm for 5 minutes. Discard the supernatant.
-
Re-disperse the QD pellet in toluene and repeat the precipitation and centrifugation steps twice more.
-
Finally, disperse the purified PbS QDs in a nonpolar solvent like toluene or hexane.
-
Characterization and Expected Results
Proper characterization is crucial to confirm the successful synthesis of this compound-capped nanoparticles.
| Technique | Purpose | Expected Results for this compound-Capped Nanoparticles |
| Transmission Electron Microscopy (TEM) | To determine size, shape, and monodispersity. | Spherical or faceted nanoparticles with a narrow size distribution. A clear halo around the particles may indicate the organic coating. |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution in solution. | A larger hydrodynamic diameter compared to the TEM size, indicating the presence of the this compound shell. A low polydispersity index (PDI) suggests a monodisperse sample.[8] |
| X-ray Diffraction (XRD) | To identify the crystalline phase and estimate the crystallite size. | Diffraction peaks corresponding to the expected crystal structure (e.g., magnetite for Fe₃O₄). Peak broadening can be used to estimate the crystallite size via the Scherrer equation.[1] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the presence of this compound on the nanoparticle surface. | Characteristic peaks for C-H stretching (around 2850-2950 cm⁻¹) from the alkyl chain of this compound. A shift or disappearance of the C=O stretching peak (around 1710 cm⁻¹) and the appearance of symmetric and asymmetric COO⁻ stretches indicate coordination of the carboxylate to the nanoparticle surface.[11] |
| Thermogravimetric Analysis (TGA) | To quantify the amount of this compound coated on the nanoparticles. | A weight loss step corresponding to the decomposition of the organic coating, allowing for the calculation of the ligand density.[12] |
Troubleshooting and Field-Proven Insights
-
Poor Monodispersity: This can result from incomplete precursor decomposition or uncontrolled nucleation. Ensure all reagents are anhydrous, and the heating rate in thermal decomposition is consistent.
-
Aggregation: Insufficient this compound or incomplete coating can lead to aggregation. Consider increasing the this compound concentration or the reaction time for coating.
-
Difficulty in Dispersing in Aqueous Solutions: this compound-coated nanoparticles are inherently hydrophobic. For biological applications, a ligand exchange or encapsulation step is necessary to transfer them to an aqueous phase.
-
Incomplete Removal of Excess this compound: Excess this compound can interfere with subsequent functionalization or characterization. Thorough washing with solvents like ethanol or acetone is crucial.[13] For stubborn cases, refluxing in pyridine can be effective, though this is a more aggressive method.[13]
Conclusion
This compound is an indispensable tool in the arsenal of nanoparticle synthesis. Its ability to control size, shape, and stability has enabled the production of high-quality nanocrystals for a myriad of applications. By understanding the underlying principles and carefully controlling the experimental parameters outlined in this guide, researchers can reliably produce this compound-capped nanoparticles with tailored properties to advance their scientific endeavors.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Natural and Applied Sciences Journal » Submission » Synthesis and Characterization of this compound Coated Magnetic Nanoparticles for Hyperthermia Applications [dergipark.org.tr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermal Decomposition Synthesis of Iron Oxide Nanoparticles with Diminished Magnetic Dead Layer by Controlled Addition of Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Upconversion Nanoparticles: Synthesis, Surface Modification, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis conditions and characterization of superparamagnetic iron oxide nanoparticles with this compound stabilizer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ligand Shell Structure in Lead Sulfide–this compound Colloidal Quantum Dots Revealed by Small-Angle Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of this compound functionalized Fe3O4 magnetic nanoparticles and studying their interaction with tumor cells for potential hyperthermia applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Oleic Acid as a High-Performance Solvent for Lipid-Soluble Compounds
<
Abstract
Oleic acid, a monounsaturated omega-9 fatty acid, is a versatile and highly effective solvent for a wide range of lipophilic and poorly water-soluble compounds.[1][2] Its unique physicochemical properties, including its liquid state at room temperature, high solubilizing capacity, and established safety profile, make it a valuable excipient in pharmaceutical formulations.[1][3][4] This guide provides an in-depth analysis of this compound's applications as a solvent, featuring detailed protocols for solubility assessment and the development of lipid-based drug delivery systems. It is designed to equip researchers and formulators with the technical knowledge and practical methodologies required to leverage this compound for enhanced drug delivery.
Introduction: The Scientific Case for this compound
Lipophilicity is a common characteristic of many active pharmaceutical ingredients (APIs), often leading to poor aqueous solubility and, consequently, low or erratic oral bioavailability.[5] Lipid-Based Drug Delivery Systems (LBDDS) are a well-established strategy to overcome these challenges.[5][6] Within the sphere of LBDDS, the choice of the oil/lipid phase is critical.
This compound (C₁₈H₃₄O₂) stands out for several key reasons:
-
High Solubilization Capacity: It can dissolve significant quantities of hydrophobic drugs, often far exceeding the capacity of triglyceride oils.[6][7] For example, the solubility of cinnarizine and ritonavir was found to be dramatically higher in this compound (536 and 72 mg/g, respectively) compared to glyceryl trioleate.[7] This high capacity is attributed to its amphiphilic nature, possessing both a long hydrocarbon tail and a polar carboxylic acid head.
-
Bioavailability Enhancement: As a key component in formulations like Self-Emulsifying Drug Delivery Systems (SEDDS), this compound facilitates the formation of fine oil-in-water emulsions upon contact with gastrointestinal fluids.[8][9][10] This increases the surface area for drug release and absorption, often utilizing intestinal lymphatic pathways to bypass first-pass metabolism.[9]
-
Penetration Enhancement: In topical and transdermal formulations, this compound acts as a potent penetration enhancer. It fluidizes the lipids of the stratum corneum, the skin's primary barrier, thereby increasing permeability for APIs.[11][12][13][14] The mechanism involves both lipid fluidization and phase separation within the stratum corneum's extracellular matrix.[11][13]
-
Safety and Regulatory Acceptance: this compound is a natural component of the human diet and is generally recognized as safe (GRAS).[2] Pharmaceutical grades conforming to major pharmacopeias (USP, EP, JP) are readily available, simplifying the regulatory pathway for new formulations.[15][16]
Core Applications in Formulation Development
This compound's utility spans a range of dosage forms:
-
Oral Delivery (SEDDS/SMEDDS): It is a primary oil phase in Self-Emulsifying and Self-Microemulsifying Drug Delivery Systems.[8][17] These isotropic mixtures of oil, surfactant, and co-surfactant spontaneously form nano- or micro-emulsions in the gut, enhancing the dissolution and absorption of poorly soluble drugs like carvedilol and norfloxacin.[8]
-
Parenteral Formulations: Injection-grade this compound is used as a co-emulsifier and solubilizer in fat emulsions for intravenous administration, such as in propofol or clevidipine injections.[18] It helps stabilize the emulsion and maintain smaller droplet sizes.[18]
-
Topical & Transdermal Systems: Used as a solvent and penetration enhancer, it helps deliver APIs through the skin for local or systemic effects.[11][12][19]
Pre-formulation & Material Selection
Before embarking on formulation, critical evaluation of the this compound grade is essential.
Key Specifications for Pharmaceutical-Grade this compound:
| Parameter | Typical Specification (Ph. Eur.) | Rationale |
| Assay (as this compound) | 65.0 - 88.0% | Ensures the primary component is within the specified range. Purity can affect solvent capacity and stability.[15] |
| Iodine Value | 89 - 105 | Measures the degree of unsaturation. It is critical for predicting oxidative stability. |
| Peroxide Value | ≤ 10.0 | Indicates the initial level of oxidation. A low value is crucial to prevent degradation of the API and the excipient itself.[15] |
| Acidity Value | 196 - 204 | Confirms the identity and purity of the fatty acid. |
| Residue on Ignition | ≤ 0.1% | Measures the amount of inorganic impurities.[15] |
Data sourced from typical pharmacopeial monographs.[15]
It is imperative to obtain a Certificate of Analysis (CoA) from the supplier to verify these parameters.[20] For parenteral use, an even higher grade ("For Injection") with stringent endotoxin limits is required.[16][18]
Experimental Protocols
Protocol 1: Equilibrium Solubility Assessment of a Lipophilic API
Objective: To determine the maximum solubility of a lipophilic API in this compound at a specified temperature. This data is foundational for all subsequent formulation development.
Materials:
-
Lipophilic API (powder form)
-
Pharmaceutical-grade this compound
-
Analytical balance (±0.01 mg)
-
Vials (e.g., 2 mL glass vials with screw caps)
-
Thermostatic shaker or water bath
-
Centrifuge
-
Positive displacement pipette
-
Appropriate analytical instrument for API quantification (e.g., HPLC-UV, UPLC-MS)
-
Volumetric flasks and appropriate solvents for dilution
Methodology:
-
Preparation: Add an excess amount of the API to a pre-weighed vial. The goal is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Accurately weigh and add a known amount of this compound to the vial.
-
Equilibration: Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C). Allow the mixture to shake for a minimum of 48-72 hours to ensure equilibrium is reached.
-
Causality Note: A long equilibration time is necessary because dissolution in viscous media like oil can be slow. 72 hours is a standard duration to ensure the system has reached a true thermodynamic equilibrium.
-
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved API.
-
Sample Extraction: Carefully pipette a known aliquot of the clear supernatant (the this compound saturated with API).
-
Self-Validation: Visually inspect the supernatant to ensure it is free of any particulate matter before extraction. The presence of solids would invalidate the result.
-
-
Quantification: Accurately weigh the collected supernatant. Dilute it with a suitable solvent (in which both the API and this compound are soluble) to a concentration within the calibrated range of your analytical method (e.g., HPLC).
-
Calculation: Determine the concentration of the API in the diluted sample using the analytical method. Back-calculate to find the mass of the API per mass of this compound.
Data Representation:
Solubility is typically expressed as mg/g or mg/mL.
Solubility (mg/g) = (Concentration from HPLC [mg/mL] × Dilution Factor × Volume of Diluent [mL]) / (Weight of Supernatant [g])
Protocol 2: Development and Characterization of a Simple SEDDS Formulation
Objective: To formulate a basic SEDDS using this compound as the oil phase and evaluate its self-emulsification performance.
Materials:
-
Lipophilic API
-
This compound (Oil phase)
-
Non-ionic surfactant (e.g., Tween 80, Kolliphor® EL)
-
Co-surfactant/Co-solvent (e.g., Transcutol® P, Propylene Glycol)
-
Glass vials
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Spectrophotometer or particle size analyzer
-
Distilled water or standard buffer (e.g., pH 1.2 SGF, pH 6.8 SIF)
Methodology:
-
API Solubilization: Dissolve the pre-weighed API in the this compound phase. Gentle heating (e.g., 40°C) and vortexing can be used to facilitate dissolution.
-
Excipient Blending: Add the surfactant and co-surfactant to the oil phase in the desired ratio (e.g., start with a 1:3:1 ratio of Oil:Surfactant:Co-surfactant). Vortex until a clear, isotropic mixture is formed. This is the SEDDS pre-concentrate.
-
Self-Emulsification Test: a. Add 1 mL of the SEDDS pre-concentrate to 250 mL of distilled water in a glass beaker with gentle stirring (~100 rpm) at 37°C to simulate gastric conditions. b. Visually observe the emulsification process. A rapid, spontaneous formation of a milky or bluish-white emulsion indicates good self-emulsification. c. Record the time taken for the emulsion to form.
-
Characterization: a. Droplet Size Analysis: Analyze the resulting emulsion using a dynamic light scattering (DLS) particle size analyzer to determine the mean droplet size (z-average) and polydispersity index (PDI).
- Trustworthiness Note: A PDI value below 0.3 generally indicates a narrow and homogenous size distribution, which is desirable for consistent drug absorption.[17] b. Transmittance Test: Measure the percentage of light transmittance of the emulsion using a UV-Vis spectrophotometer at a specific wavelength (e.g., 650 nm). Higher transmittance suggests smaller droplet sizes (in the nano-range).
Workflow Visualization:
References
- 1. This compound for Industrial Applications: Available from Silver Fern Chemical [silverfernchemical.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. cir-safety.org [cir-safety.org]
- 5. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug solubility in fatty acids as a formulation design approach for lipid-based formulations: a technical note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and Evaluation of Self-Emulsifying Drug Delivery System (SEDDS) Of Carvedilol to Improve the Oral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Self-Emulsifying Delivery Systems for Poorly Absorbed Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 11. aminer.org [aminer.org]
- 12. Examination of the mechanism of this compound-induced percutaneous penetration enhancement: an ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. This compound (Ph. Eur.) pure, pharma grade [itwreagents.com]
- 16. This compound for Injection BP/EP/USP Pharma Grade Supplier China | Pharmaceutical Grade this compound Manufacturer & Exporter [jeiferpharm.com]
- 17. journals.ums.ac.id [journals.ums.ac.id]
- 18. This compound (For Injection) CAS 112-80-1 Manufacturer - AVT [avt-pharma.com]
- 19. researchgate.net [researchgate.net]
- 20. This compound (Suitable for Pharma Industry) | 112-80-1 | MSDS and Specifications of this compound (Suitable for Pharma Industry) [molychem.net]
Application Note: Mass Spectrometry Analysis of Oleic Acid and Its Metabolites
Introduction
Oleic acid (C18:1), a ubiquitous monounsaturated omega-9 fatty acid, is a central molecule in lipid metabolism and cellular signaling. Its metabolic fate is intricately linked to cellular energy status, membrane fluidity, and the generation of bioactive lipid mediators. Dysregulation of this compound metabolism is implicated in a range of pathologies, including metabolic syndrome, cardiovascular disease, and cancer. Consequently, the precise and accurate quantification of this compound and its diverse metabolites in biological matrices is of paramount importance for researchers, clinicians, and professionals in drug development.
This application note provides a comprehensive guide to the analysis of this compound and its key metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will delve into the rationale behind method development, from sample preparation to data acquisition and analysis, providing field-proven insights to ensure robust and reliable results.
The Metabolic Landscape of this compound
This compound undergoes a series of enzymatic conversions, leading to a variety of metabolites with distinct biological activities. Understanding these pathways is crucial for targeted analysis. Key metabolic routes include:
-
Elongation and Desaturation: this compound can be elongated to form longer-chain fatty acids and further desaturated to produce polyunsaturated fatty acids (PUFAs).
-
Beta-Oxidation: This is a primary catabolic pathway where this compound is broken down to generate acetyl-CoA for energy production. This process can occur via both isomerase-dependent and reductase-dependent pathways.[1]
-
Epoxidation: Cytochrome P450 (CYP) enzymes can oxidize the double bond of this compound to form cis-epoxyoctadecanoic acids (cis-EpOAs).[2]
-
Nitration: Reactive nitrogen species can nitrate this compound to form nitro-oleic acid (NO2-OA) isomers, which are potent signaling molecules.[2]
-
Esterification: this compound is a major component of triglycerides (TGs), cholesterol esters (CEs), and phospholipids, which are essential for energy storage and membrane structure.[3][4]
Visualizing the this compound Metabolic Network
The following diagram illustrates the major metabolic pathways of this compound, providing a roadmap for selecting target analytes.
References
Visualizing the Journey of a Key Metabolite: A Guide to Fluorescent Labeling of Oleic Acid for Cellular Uptake Studies
Introduction: The Central Role of Oleic Acid in Cellular Metabolism
This compound, a monounsaturated omega-9 fatty acid, is a fundamental component of cellular lipids and a critical player in a myriad of physiological processes. Its uptake and subsequent metabolic fate are intricately linked to cellular energy storage, membrane fluidity, and signaling pathways. Consequently, the accurate measurement of this compound transport across the plasma membrane is paramount for researchers in fields ranging from metabolic diseases like obesity and type 2 diabetes to cancer biology and drug development.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and best practices for fluorescently labeling this compound to visualize and quantify its cellular uptake.
The Rationale for Fluorescent Labeling: Illuminating the Path of a Fatty Acid
To study the dynamics of this compound transport, it is essential to distinguish it from the endogenous pool of fatty acids within the cell. Fluorescent labeling offers a powerful and versatile approach to achieve this. By covalently attaching a fluorophore to the this compound molecule, we can create a probe that mimics the behavior of its unlabeled counterpart while allowing for real-time visualization and quantification of its journey into the cell.[][4] This technique provides significant advantages over traditional methods, such as those using radiolabeled fatty acids, by offering enhanced safety, spatial resolution, and the ability to perform dynamic live-cell imaging.[5][6]
Choosing the Right Tool for the Job: A Comparison of Common Fluorophores
The selection of an appropriate fluorophore is a critical first step that will profoundly influence the success of your cellular uptake studies. The ideal fluorescent tag should exhibit high brightness and photostability while minimally perturbing the natural biological activity of this compound.[] Several classes of fluorophores are commonly employed for labeling fatty acids, each with its own set of advantages and disadvantages.
| Feature | BODIPY Dyes | NBD (Nitrobenzoxadiazole) | Pyrene | Dansyl |
| Excitation Max (nm) | ~480-580 | ~465 | ~340 | ~335 |
| Emission Max (nm) | ~500-600 | ~535 | ~375 (monomer), ~470 (excimer) | ~520 |
| Quantum Yield | High | Low to Moderate | Moderate | Moderate |
| Photostability | High | Low | Moderate | Moderate |
| Environmental Sensitivity | Relatively Insensitive | Highly Sensitive to Environment | Sensitive to Polarity | Sensitive to Polarity |
| Advantages | - Bright fluorescence- High photostability- Low environmental sensitivity- Mimics natural fatty acids well[][4] | - Environmentally sensitive fluorescence useful for binding studies[7] | - Excimer formation can be used to study lipid dynamics[4] | - Environmentally sensitive fluorescence useful for membrane studies[4] |
| Disadvantages | - Can form aggregates at high concentrations | - Lower brightness and photostability- Fluorescence can be quenched in aqueous environments[2][7] | - Excitation in the UV range can cause photodamage to cells | - Excitation in the UV range |
For most cellular uptake applications, BODIPY-based dyes are the preferred choice due to their superior photophysical properties.[][4] Specifically, BODIPY FL C16, a palmitic acid analog, is often used as a proxy for long-chain fatty acids like this compound and has been extensively validated in cellular uptake assays.[5][8][9]
The Cellular Machinery of Fatty Acid Uptake: A Two-Fold Path
The entry of long-chain fatty acids like this compound into cells is not a simple diffusion process. Instead, it is a sophisticated mechanism involving both passive diffusion and protein-mediated transport.[10][11][12] Understanding this dual pathway is crucial for designing and interpreting your experiments.
At physiological concentrations, the majority of fatty acid uptake is facilitated by a saturable, protein-mediated system.[10][11] This involves a cast of membrane-associated proteins, including:
-
CD36 (Fatty Acid Translocase): A key scavenger receptor that binds and facilitates the transport of long-chain fatty acids across the plasma membrane.[13][14]
-
Fatty Acid Transport Proteins (FATPs): A family of proteins that are believed to function in concert with acyl-CoA synthetases to trap incoming fatty acids by converting them to their acyl-CoA derivatives.[14]
-
Fatty Acid Binding Proteins (FABPs): A group of intracellular proteins that bind to fatty acids, increasing their solubility in the cytoplasm and trafficking them to various organelles for metabolism or storage.[][14]
In parallel, a smaller component of fatty acid uptake occurs via a non-saturable, passive "flip-flop" mechanism, where the protonated form of the fatty acid diffuses across the lipid bilayer.[10][12]
Figure 1: Simplified diagram of the dual pathways for cellular this compound uptake.
Experimental Design and Protocols: A Step-by-Step Guide
The following protocols provide a framework for conducting fluorescent this compound uptake assays. It is important to optimize these protocols for your specific cell type and experimental conditions.
Protocol 1: General Fatty Acid Uptake Assay Using a Fluorescence Plate Reader
This protocol is suitable for high-throughput screening and quantitative analysis of fatty acid uptake.
Materials:
-
Fluorescently labeled this compound analog (e.g., BODIPY FL C16)
-
Cultured cells (e.g., 3T3-L1 adipocytes, hepatocytes, or cancer cell lines)
-
96-well black, clear-bottom microplate
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Hoechst 33342 or other nuclear stain for cell normalization
-
Fluorescence microplate reader with bottom-read capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Culture and Treatment: Culture cells under standard conditions. If studying the effects of a compound, treat the cells for the desired duration before the assay.
-
Serum Starvation: On the day of the assay, gently wash the cells twice with warm, serum-free medium. Then, incubate the cells in serum-free medium for 2-4 hours at 37°C. This step helps to reduce the background from serum-derived fatty acids.[15]
-
Preparation of Fluorescent Fatty Acid-BSA Complex:
-
Prepare a stock solution of the fluorescent this compound analog in DMSO.
-
In a separate tube, prepare a solution of fatty acid-free BSA in HBSS (e.g., 1% w/v).
-
Slowly add the fluorescent fatty acid stock solution to the BSA solution while vortexing to achieve the desired final concentration (typically 1-5 µM). The molar ratio of fatty acid to BSA should be carefully controlled, as it influences the concentration of unbound fatty acid.[10]
-
-
Fatty Acid Uptake:
-
Aspirate the serum-free medium from the cells.
-
Add the fluorescent fatty acid-BSA complex solution to each well.
-
Incubate the plate at 37°C for a predetermined time course (e.g., 1, 5, 15, 30, and 60 minutes). For kinetic studies, the plate can be read at multiple time points.
-
-
Termination of Uptake and Washing:
-
To stop the uptake, quickly aspirate the probe solution.
-
Wash the cells three times with ice-cold PBS containing 0.5% BSA. This "back-exchange" step helps to remove the fluorescent probe that is associated with the outer leaflet of the plasma membrane.[16]
-
Perform a final wash with ice-cold PBS.
-
-
Cell Number Normalization:
-
Incubate the cells with a solution of Hoechst 33342 in PBS for 15-30 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Fluorescence Measurement:
-
Add PBS or an appropriate buffer to each well.
-
Measure the fluorescence intensity using a microplate reader. Use the appropriate excitation and emission wavelengths for your chosen fluorophore and for the Hoechst stain.
-
Data Analysis:
-
Subtract the background fluorescence from wells containing no cells.
-
Normalize the fluorescence intensity of the fatty acid probe to the fluorescence intensity of the Hoechst stain to account for variations in cell number.
-
Plot the normalized fluorescence intensity against time to visualize the uptake kinetics.
Figure 2: Experimental workflow for the plate reader-based fatty acid uptake assay.
Protocol 2: Visualizing this compound Uptake by Fluorescence Microscopy
This protocol allows for the visualization of the subcellular localization of the fluorescently labeled this compound.
Materials:
-
Same as Protocol 1, but with cells seeded on glass-bottom dishes or coverslips.
-
Fluorescence microscope equipped with the appropriate filter sets.
-
Optional: Organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum).
Procedure:
-
Follow steps 1-5 from Protocol 1.
-
Termination of Uptake and Washing: Follow step 6 from Protocol 1.
-
Fixation (Optional): If you wish to preserve the cells for later imaging, you can fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Follow with three washes in PBS.
-
Counterstaining (Optional): If desired, you can stain the nuclei with DAPI and/or other organelles with specific trackers.
-
Imaging: Mount the coverslips on a microscope slide with an appropriate mounting medium. Image the cells using a fluorescence microscope.
Image Analysis:
-
Qualitatively assess the subcellular distribution of the fluorescent fatty acid.
-
Quantify the fluorescence intensity in different cellular compartments using image analysis software.
Self-Validating Systems: Essential Controls for Robust Data
To ensure the trustworthiness of your results, it is imperative to include a set of controls in your experiments.
-
No-Cell Control: Wells containing only the fluorescent fatty acid-BSA complex to determine the background fluorescence.
-
Unlabeled this compound Competition: Co-incubate the cells with the fluorescent probe and an excess of unlabeled this compound. A significant reduction in the fluorescent signal indicates that the uptake is specific and mediated by fatty acid transporters.[17]
-
Inhibitor Controls: Use known inhibitors of fatty acid transport, such as sulfosuccinimidyl oleate (an inhibitor of CD36), to validate the involvement of specific transporters.[17]
-
Time and Concentration Dependence: Demonstrate that the uptake of the fluorescent probe is both time- and concentration-dependent.[5][18]
-
Temperature Control: Perform the assay at 4°C in parallel with the 37°C incubation. At low temperatures, active transport processes are significantly inhibited, which can help to distinguish between protein-mediated uptake and passive diffusion.
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| High Background Fluorescence | - Incomplete removal of extracellular probe.- Non-specific binding of the probe to the plate or cells.[19] | - Optimize the washing steps, including the use of a BSA back-exchange.- Use a blocking agent (e.g., BSA) before adding the probe. |
| Low or No Signal | - Low expression of fatty acid transporters in the cell line.- Inefficient complexation of the fluorescent fatty acid with BSA.- Suboptimal concentration of the fluorescent probe.[20] | - Use a positive control cell line known to have high fatty acid uptake.- Ensure proper preparation of the fatty acid-BSA complex.- Perform a concentration-response curve to determine the optimal probe concentration. |
| High Well-to-Well Variability | - Inconsistent cell seeding.- Edge effects in the microplate.[2] | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| Phototoxicity | - Excessive exposure to excitation light. | - Minimize the exposure time and intensity of the excitation light.- Use a more photostable fluorophore like BODIPY. |
Conclusion: A Bright Future for Fatty Acid Research
The use of fluorescently labeled this compound provides a dynamic and quantitative window into the intricate world of cellular lipid metabolism.[4] By carefully selecting the appropriate fluorophore, optimizing experimental protocols, and incorporating rigorous controls, researchers can obtain reliable and insightful data on fatty acid uptake. These studies will undoubtedly continue to illuminate the roles of fatty acids in health and disease, paving the way for the development of novel therapeutic strategies for a range of metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantification of Endothelial Fatty Acid Uptake using Fluorescent Fatty Acid Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound uptake and binding by rat adipocytes define dual pathways for cellular fatty acid uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of cellular uptake of long chain free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of cellular uptake of long chain free fatty acids - ProQuest [proquest.com]
- 13. Real-time quantification of fatty acid uptake using a novel fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Different Mechanisms of Lipid Accumulation in Hepatocytes Induced by this compound/Palmitic Acid and High-Fat Diet | MDPI [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, radiosynthesis and in vitro evaluation of 18F-Bodipy-C16/triglyceride as a dual modal imaging agent for brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. biotium.com [biotium.com]
Troubleshooting & Optimization
Technical Support Center: Improving Oleic Acid Solubility in Aqueous Buffers
Welcome to the technical support center for oleic acid solubilization. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound in aqueous environments. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in aqueous buffers?
This compound is a long-chain monounsaturated fatty acid with a chemical formula of C18H34O2.[1] Its structure contains a long hydrophobic hydrocarbon tail and a hydrophilic carboxylic acid head group. This amphipathic nature is the primary reason for its poor solubility in water and aqueous buffers.[2][3] In aqueous solutions, the hydrophobic tails of this compound molecules tend to aggregate to minimize contact with water, leading to the formation of micelles, separate oil phases, or precipitation.[4][5]
Q2: What is the role of pH in the solubility of this compound?
The pH of the aqueous buffer plays a critical role in the solubility of this compound by influencing the protonation state of its carboxylic acid head group.[6][7]
-
At acidic to neutral pH (below its pKa of ~4.8) , the carboxylic acid group is protonated (-COOH) and uncharged, making the molecule more hydrophobic and less soluble in water.[8]
-
At alkaline pH (above its pKa) , the carboxylic acid group deprotonates to form the carboxylate anion (-COO-), known as oleate.[1] This negative charge increases the polarity of the head group, enhancing its solubility in aqueous solutions.[3]
Therefore, increasing the pH of the buffer can significantly improve the solubility of this compound. For instance, the solubility of this compound in PBS (pH 7.2) is approximately 100 µg/ml, while it increases to about 1 mg/ml in 0.15 M Tris-HCl (pH 8.5).[9]
Q3: I need to use an organic solvent to create a stock solution. Which one should I choose?
Ethanol and dimethyl sulfoxide (DMSO) are the most commonly used organic solvents for preparing this compound stock solutions.[10] this compound is highly soluble in both, reaching concentrations of approximately 100 mg/ml.[2][9]
Causality behind the choice:
-
Ethanol: It is a good choice due to its volatility, which allows for easy removal by evaporation under a gentle stream of nitrogen if a solvent-free preparation is required.[9][11] It is also less toxic to many cell lines compared to DMSO at similar final concentrations.[10]
-
DMSO: This is another effective solvent, but it is less volatile and can have physiological effects on cells even at low concentrations.[9][11] Therefore, it is crucial to ensure the final concentration of DMSO in your working solution is negligible.
When preparing stock solutions, it is recommended to purge the solvent with an inert gas to prevent oxidation of the this compound.[9][11]
Q4: What is the purpose of complexing this compound with Bovine Serum Albumin (BSA)?
Complexing this compound with fatty-acid-free BSA is the most common and physiologically relevant method for delivering it to cells in culture.[4] BSA acts as a carrier protein, binding to the hydrophobic tail of this compound and shielding it from the aqueous environment.[4] This complex is soluble in aqueous solutions and can be readily taken up by cells.[4] The use of fatty-acid-free BSA is crucial to avoid introducing other lipids that could confound experimental results.[4]
Troubleshooting Guide
Issue 1: My this compound is precipitating out of solution after dilution from the organic stock.
This is a common issue that arises from the poor solubility of this compound in aqueous buffers.[5][12]
Troubleshooting Steps:
-
Complex with BSA: The most effective solution is to complex the this compound with fatty-acid-free BSA before adding it to your final buffer or cell culture medium.[4] This will keep the this compound in solution and facilitate its delivery to cells.
-
Adjust pH: If BSA is not suitable for your experiment, consider increasing the pH of your buffer to be above the pKa of this compound (~4.8), which will increase its solubility.[3][8]
-
Sonication: Ultrasonication can help to disperse the this compound and form micelles, which may improve its apparent solubility.[4][13] However, this may not be suitable for all applications, as micelles can have different biological effects than BSA-complexed this compound.
-
Use of Detergents: Low concentrations of non-ionic detergents like Tween 80 can be used to create stable emulsions of this compound.[14]
Issue 2: My cells are showing signs of toxicity after treatment with this compound.
Cell toxicity can be caused by several factors related to the preparation and delivery of this compound.
Troubleshooting Steps:
-
Check Solvent Concentration: Ensure that the final concentration of the organic solvent (e.g., ethanol or DMSO) in your working solution is well below the toxic threshold for your specific cell line.[10]
-
BSA Complexation: Free this compound can form micelles that can be toxic to cells.[4] Complexing with BSA provides a more controlled and physiologically relevant delivery method, reducing toxicity.[4]
-
Optimize this compound Concentration: High concentrations of this compound can induce lipotoxicity.[10] Perform a dose-response experiment to determine the optimal, non-toxic concentration for your experimental goals.
-
Purity of this compound: Ensure you are using a high-purity grade of this compound, as impurities can contribute to cellular toxicity.
Issue 3: I am observing high variability in my experimental results.
Variability can stem from inconsistencies in the preparation of the this compound solution.
Troubleshooting Steps:
-
Standardize Protocol: Strictly adhere to a standardized protocol for preparing your this compound solutions for every experiment.[10]
-
Fresh Preparations: Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment.[9][11] Storing aqueous solutions for more than a day is not recommended.[9][11]
-
Consistent Molar Ratio: When using BSA, maintain a consistent molar ratio of this compound to BSA, as different ratios can lead to different biological responses.[15]
-
Visual Inspection: Always visually inspect your final this compound solution for any signs of precipitation or cloudiness. A cloudy solution should be discarded.[15]
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
This is the most widely recommended method for preparing this compound for cell culture experiments.
Materials:
-
This compound
-
Ethanol (100%)
-
Fatty-acid-free BSA
-
MilliQ water or desired buffer
-
Sterile 0.22 µm filter
Step-by-Step Methodology:
-
Prepare this compound Stock Solution:
-
Prepare BSA Solution:
-
Complexation of this compound with BSA:
-
In a sterile tube, warm the required volume of the 10% BSA solution in a 37°C water bath for 5 minutes.[15][16]
-
Slowly add the this compound stock solution to the warm BSA solution while gently vortexing. The molar ratio of this compound to BSA can be varied depending on the experimental requirements, with a 5:1 ratio being common.[10][15]
-
Incubate the mixture in a 37°C water bath for at least 1 hour to allow for complexation.[15][16]
-
-
Preparation of Final Working Solution:
Protocol 2: Solubilization using pH Adjustment
This method is suitable for applications where BSA cannot be used.
Materials:
-
This compound
-
Aqueous buffer (e.g., Tris-HCl)
-
NaOH solution (e.g., 1 M)
Step-by-Step Methodology:
-
Initial Dispersion:
-
Add the desired amount of this compound to the aqueous buffer. It will initially be insoluble.
-
-
pH Adjustment:
-
While stirring, slowly add the NaOH solution dropwise to the this compound dispersion.
-
Monitor the pH of the solution. As the pH increases above the pKa of this compound (~4.8), the this compound will deprotonate and dissolve to form sodium oleate.[2][3]
-
Aim for a final pH that is appropriate for your experiment and ensures complete solubilization (e.g., pH 8.5).[9]
-
Data Presentation
| Method | Solvent/Carrier | Achievable Concentration | Key Considerations |
| Direct Dissolution | PBS (pH 7.2) | ~100 µg/ml[9] | Low solubility, prone to precipitation. |
| pH Adjustment | 0.15 M Tris-HCl (pH 8.5) | ~1 mg/ml[9] | Requires a higher pH, which may not be suitable for all experiments. |
| Organic Stock | Ethanol or DMSO | ~100 mg/ml[2][9] | Requires further dilution into aqueous buffer, potential for solvent toxicity. |
| BSA Complexation | Fatty-acid-free BSA | Varies based on molar ratio | Physiologically relevant, reduces toxicity, but introduces BSA into the system. |
| Cyclodextrin | Methyl-β-cyclodextrin | Varies | Can be an alternative to BSA for solubilization and delivery.[17] |
Visualizations
Decision Workflow for this compound Solubilization
Caption: Decision tree for selecting the appropriate this compound solubilization method.
Mechanism of BSA-Mediated this compound Solubilization
Caption: BSA encapsulates this compound, rendering it soluble in aqueous solutions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. Elucidating the pH Effects on this compound and Interactions with Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elucidating the pH Effects on this compound and Interactions with Lipid Membranes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 17. Fatty acids are rapidly delivered to and extracted from membranes by methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Oleic Acid-Induced Cytotoxicity
Welcome to the technical support center for researchers utilizing oleic acid (OA) in cell culture. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered when studying this compound-induced cytotoxicity and lipotoxicity. We will move beyond simple protocols to explain the underlying principles, ensuring your experiments are both reproducible and interpretable.
Part 1: The Foundation - this compound Preparation & Delivery
The single most significant source of experimental variability arises from the preparation and delivery of this compound to your cells. Due to its poor solubility in aqueous media, improper preparation can lead to inconsistent concentrations, precipitation, and misleading results.[1][2]
FAQ 1: My this compound solution is cloudy and forms a precipitate when added to my culture medium. What's wrong?
This is a classic solubility issue, often called "crashing out."[2] this compound is a long-chain fatty acid that is hydrophobic. When a concentrated stock (typically in an organic solvent like DMSO or ethanol) is rapidly diluted into the aqueous, buffered environment of cell culture medium, its concentration exceeds its solubility limit, causing it to precipitate.[2]
The Causality: The effective concentration of this compound delivered to your cells becomes unknown and significantly lower than intended. Furthermore, the precipitate itself can cause physical stress to the cells, confounding the results.
The Solution: Complexing with Bovine Serum Albumin (BSA)
In vivo, fatty acids are transported in the blood bound to albumin.[3] We replicate this by complexing this compound with fatty-acid-free BSA. BSA acts as a carrier, solubilizing the OA and ensuring a more physiologically relevant delivery to the cells.[3][4]
Workflow for Preparing this compound-BSA Complex
This diagram outlines the validated workflow for preparing a stable and effective OA-BSA solution.
Caption: Workflow for Preparing this compound-BSA Complex.
Part 2: Experimental Design & Optimization
Successfully studying cytotoxicity requires careful optimization of concentration, exposure time, and assay selection. A "one-size-fits-all" approach is rarely effective.
FAQ 2: What concentration of this compound should I use? My results are inconsistent with published data.
Discrepancies in cytotoxic concentrations are common and stem from multiple factors.[5] The effects of this compound are highly dependent on the cell type, concentration, and duration of exposure.[6][7]
Key Factors Influencing Effective Concentration:
| Factor | Explanation | Recommendation |
| Cell Line | Different cell lines have varying capacities for fatty acid uptake and metabolism. Cancer cells may utilize OA for proliferation at low doses, while hepatocytes might undergo steatosis.[8] | Always perform a dose-response curve for your specific cell line. Start with a broad range (e.g., 50 µM to 1 mM) to identify the cytotoxic window. |
| OA:BSA Molar Ratio | The cytotoxicity is strongly correlated with the ratio of this compound to albumin.[9] A high ratio exceeds BSA's buffering capacity, increasing the concentration of "free" OA, which is more cytotoxic. | A molar ratio between 3:1 and 6:1 (OA:BSA) is a common starting point.[4] Report this ratio in your methods. |
| Incubation Time | Cytotoxic effects are time-dependent.[7] Short incubation times (e.g., 8 hours) may show no effect, while longer exposures (24-48 hours) reveal significant cell death.[7] | Test multiple time points (e.g., 24h, 48h, 72h) to characterize the temporal response of your cells. |
| Solvent Concentration | If using a solvent like DMSO to prepare the initial stock, the final concentration in the culture medium must be non-toxic.[5] | Ensure the final DMSO concentration is kept low (typically <0.1% v/v) and is consistent across all treatments, including the vehicle control.[10] |
Protocol: Determining this compound IC50 with an MTT Assay
The MTT assay is a colorimetric method that measures metabolic activity, which is often used as a proxy for cell viability.[11]
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment Preparation: Prepare a serial dilution of your OA-BSA complex in complete medium. Crucially, also prepare a vehicle control containing the same final concentration of BSA and solvent (if any) as your highest OA concentration.
-
Cell Treatment: Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control and untreated control wells.
-
Incubation: Incubate the plate for your desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5][11]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Part 3: Mechanistic Insights & Advanced Troubleshooting
Understanding the "why" behind this compound-induced cell death is critical for interpreting your results and designing follow-up experiments.
FAQ 3: What is the mechanism of this compound-induced cytotoxicity? My apoptosis assay results don't align with my viability assay.
High concentrations of this compound induce a form of cellular toxicity known as lipotoxicity . This is not a single event but a cascade involving multiple cellular compartments and signaling pathways.[3]
The Primary Mechanism: Endoplasmic Reticulum (ER) Stress
The ER is a central organelle in lipid metabolism. An overload of fatty acids can disrupt ER homeostasis, leading to an accumulation of unfolded or misfolded proteins. This triggers a protective cellular response called the Unfolded Protein Response (UPR).[12][13] However, if the stress is prolonged or severe, the UPR switches from a pro-survival to a pro-apoptotic signal.[13]
This discrepancy between assays is common. An MTT assay measures metabolic function, which may decline before the cell fully commits to apoptosis (which involves specific caspase activation and membrane changes). Therefore, the two assays are measuring different stages of the cell death process.
Signaling Pathway of this compound-Induced Lipotoxicity
Caption: this compound-induced lipotoxicity pathway.
How to Validate This Pathway:
-
ER Stress Markers: Use Western blot or qPCR to measure the upregulation of UPR markers like GRP78 (BiP), CHOP, and spliced XBP1.[12][13][14]
-
Apoptosis Assays: Use methods like Annexin V/PI staining, TUNEL assays, or measuring cleaved caspase-3 to confirm apoptosis.[15][16]
-
Mitochondrial Health: Assess mitochondrial membrane potential using dyes like JC-1 or TMRE.
FAQ 4: Can this compound ever be protective? I see less cell death when I co-treat with a saturated fatty acid like palmitic acid.
Yes, this is a well-documented phenomenon. While high concentrations of the monounsaturated fatty acid this compound are toxic, it can protect cells from the more potent lipotoxicity induced by saturated fatty acids (SFAs) like palmitic acid.[17][18]
The Causality: Saturated fatty acids are more potent inducers of ER stress and apoptosis.[17] this compound promotes the incorporation of SFAs into relatively inert triglycerides (stored in lipid droplets), thereby sequestering them from pathways that lead to toxic lipid intermediates like ceramides and diacylglycerols.[17] This highlights the complexity of lipid metabolism and the importance of context in your experiments. When co-treating, OA can ameliorate the ER stress, inflammation, and pyroptosis induced by palmitic acid.[13][19]
References
- 1. This compound in Cell Culture [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose- and Time-Dependent Effects of Oleate on Mitochondrial Fusion/Fission Proteins and Cell Viability in HepG2 Cells: Comparison with Palmitate Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Palmitic and linoleic acids induce ER stress and apoptosis in hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound ameliorates palmitic acid-induced ER stress and inflammation markers in naive and cerulein-treated exocrine pancreas cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantification and mechanisms of this compound-induced steatosis in HepG2 cells [escholarship.org]
- 16. researchgate.net [researchgate.net]
- 17. Molecular Mechanisms of Lipotoxicity in Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound inhibits stearic acid-induced inhibition of cell growth and pro-inflammatory responses in human aortic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Purification of Commercial Oleic Acid for Reproducible Experiments
Welcome to the technical support center for the purification of commercial oleic acid. This guide is designed for researchers, scientists, and drug development professionals who require high-purity this compound to ensure the validity and reproducibility of their experiments. Commercial this compound often contains a variety of impurities that can interfere with experimental outcomes, from altering the properties of nanoparticles in drug delivery systems to affecting kinetic studies of fatty acid metabolism.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of this compound purification.
The Critical Need for High-Purity this compound
Troubleshooting Guide: Common Issues in this compound Purification
This section addresses specific problems you might encounter during the purification process in a question-and-answer format, providing explanations grounded in the principles of fatty acid chemistry.
Question 1: My final this compound product is still showing significant peaks for saturated fatty acids (e.g., palmitic, stearic acid) in my GC analysis. What went wrong?
Answer: This is a common issue and usually points to incomplete separation of saturated and unsaturated fatty acids. The primary reason is often suboptimal crystallization conditions. Saturated fatty acids have higher melting points than this compound and can be selectively crystallized out of a solvent at low temperatures.
-
Causality: The efficiency of this separation depends on the differential solubility of the fatty acids at a given temperature. If the temperature is not low enough, a significant amount of saturated fatty acids will remain in the solution with the this compound. Conversely, if the temperature is too low, this compound may co-crystallize, reducing your yield.
-
Troubleshooting Steps:
-
Verify your crystallization temperature. For acetone-based crystallization, a temperature of -25°C is often used to precipitate stearic and palmitic acids.[4] Ensure your cooling bath (e.g., acetone-dry ice) is consistently maintaining this temperature.
-
Check your solvent-to-fatty acid ratio. A sufficient volume of solvent is crucial to ensure that the this compound remains in solution while the saturated fatty acids crystallize. If the solution is too concentrated, co-crystallization is more likely.
-
Consider a multi-step crystallization. A single crystallization step may not be sufficient for highly impure starting material. A preliminary cooling step to a moderate temperature (e.g., 4°C) can help remove a portion of the higher melting point saturated fats before proceeding to a lower temperature crystallization.[4]
-
Question 2: After purification, my this compound has a yellowish tint and a slight odor. How can I remove these?
Answer: A yellowish color and odor are typically indicative of oxidation products, such as carbonyl compounds and other minor impurities.[1] While low-temperature crystallization is excellent for removing other fatty acids, it may not effectively remove these types of impurities.
-
Causality: The double bond in this compound is susceptible to oxidation, which can be accelerated by heat, light, and the presence of metal ions. These oxidation byproducts can be difficult to remove by simple crystallization.
-
Troubleshooting Steps:
-
Perform a final distillation under reduced pressure. This is a highly effective method for removing volatile impurities and colored compounds. Distillation at a reduced pressure (e.g., 0.5 mmHg) and a temperature around 170°C can yield a colorless and odorless product.[4]
-
Implement proper storage and handling. To prevent future oxidation, store purified this compound under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed container, protected from light, and at a low temperature (above its melting point of 13-14°C to avoid repeated freeze-thaw cycles).[7][8][9]
-
Consider using antioxidants. For long-term storage, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be beneficial, but ensure it will not interfere with your downstream applications.
-
Question 3: My yield of purified this compound is very low after performing urea adduction. What are the likely causes?
Answer: Low yield in urea adduction can stem from several factors related to the formation and separation of the urea-fatty acid complexes (adducts).
-
Causality: Urea forms crystalline inclusion complexes with straight-chain fatty acids. Saturated and monounsaturated fatty acids like this compound fit well into the helical channels of the urea crystals, while polyunsaturated fatty acids like linthis compound, with their bent structures, do not. The efficiency of this process is dependent on the ratio of urea to fatty acids, the solvent, and the crystallization temperature.
-
Troubleshooting Steps:
-
Optimize the urea-to-fatty acid ratio. An insufficient amount of urea will result in incomplete adduction of the target fatty acids. The optimal ratio depends on the composition of your starting material, but a common starting point is a 3-50 fold excess of urea by weight compared to the saturated and higher monounsaturated fatty acids you wish to remove.[1]
-
Ensure complete dissolution before crystallization. The fatty acids and urea must be fully dissolved in the solvent (commonly methanol or ethanol) with warming before cooling is initiated.[1][10] Incomplete dissolution will lead to poor adduct formation.
-
Control the cooling rate. A slow and controlled cooling process allows for the selective formation of urea adducts. Rapid cooling can trap impurities and affect the crystal structure, leading to poor separation.
-
Check your final acid decomposition step. After separating the urea-oleic acid adducts, the this compound must be recovered by decomposing the adduct, typically by adding water and acidifying (e.g., with hydrochloric or citric acid) to precipitate the fatty acid.[1][10] Incomplete decomposition will result in a low yield of the final product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying commercial this compound in a research lab setting? A1: The most common and accessible methods for laboratory-scale purification are low-temperature crystallization and urea adduction.[1][4][11] Low-temperature crystallization separates fatty acids based on their different melting points and solubilities in a solvent at low temperatures.[4][12] Urea adduction separates fatty acids based on their molecular shape, with linear fatty acids forming crystalline complexes with urea while branched or polyunsaturated fatty acids do not.[1][13] For higher purity requirements, chromatographic methods like reversed-phase HPLC can be employed.[14][15]
Q2: How can I assess the purity of my this compound after purification? A2: The most common method for determining the fatty acid composition and purity is gas chromatography (GC), often after converting the fatty acids to their methyl esters (FAMEs).[11][16][17] A flame ionization detector (FID) is typically used for quantification.[16] Other methods include high-performance liquid chromatography (HPLC) and assessing physical properties like the refractive index and iodine number, which can give an indication of purity.[4][18]
Q3: What is the expected purity of this compound after different purification methods? A3: The achievable purity depends on the starting material and the rigor of the method. A multi-step low-temperature crystallization process can increase the purity of an 82% commercial sample to over 98%.[4] Urea adduction followed by crystallization can yield this compound with a purity of at least 99%.[11]
Q4: Are there any safety precautions I should take when purifying this compound? A4: Yes, several safety precautions are necessary.
-
Solvent Handling: Many of the solvents used, such as acetone, methanol, and hexane, are flammable and should be handled in a well-ventilated fume hood away from ignition sources.[7]
-
Low Temperatures: When using dry ice-acetone baths for low-temperature crystallization, wear appropriate thermal gloves to prevent frostbite.
-
Acid Handling: The acid decomposition step in urea adduction involves strong acids. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][19]
-
Storage: Store purified this compound in a cool, dry, well-ventilated area, away from oxidizing agents.[7][20]
Q5: Can I use chromatography to purify this compound? A5: Yes, chromatography is a powerful technique for fatty acid purification. Reversed-phase high-performance liquid chromatography (HPLC) can separate fatty acids based on chain length and degree of unsaturation.[14] Silver ion chromatography (argentation chromatography) is particularly effective for separating fatty acids based on the number and configuration of their double bonds.[21] These methods can be used for both analytical and preparative purposes.[14][22]
Experimental Protocols & Data
Protocol 1: Multi-Step Low-Temperature Crystallization
This protocol is adapted from methods described in the literature and is effective for significantly increasing the purity of commercial this compound.[4]
Materials:
-
Commercial this compound
-
Acetone (reagent grade)
-
Methanol (reagent grade)
-
Dry ice
-
Dewar flasks or insulated containers
-
Filtration apparatus (e.g., Büchner funnel with vacuum flask)
-
Rotary evaporator
Procedure:
-
Initial Crystallization of Palmitic Acid: Cool the commercial this compound sample to 4°C and hold for several hours. This will cause a portion of the higher melting point saturated fatty acids, primarily palmitic acid, to crystallize. Filter the cold mixture to remove these crystals.
-
Removal of Stearic and Palmitic Acids: Dissolve the filtrate from step 1 in acetone (e.g., a 1:5 to 1:10 ratio of fatty acid to solvent by volume). Cool this solution to -25°C in a dry ice-acetone bath and leave it overnight.[4] Crystals of stearic and palmitic acid will form.
-
Filtration: Quickly filter the cold solution to remove the crystallized saturated fatty acids. The filtrate now contains the enriched this compound.
-
Solvent Removal: Remove the acetone from the filtrate using a rotary evaporator under reduced pressure.
-
Crystallization of this compound: Dissolve the resulting product in a 90% aqueous methanol solution (e.g., 100g of product in 650 mL of 90% methanol). Cool this solution to -10°C. Needle-like crystals of this compound will form.[4]
-
Final Filtration and Washing: Collect the this compound crystals by filtration. Wash the crystals twice with a small amount of 90% aqueous methanol that has been pre-cooled to -30°C. The remaining palmitoleic and linoleic acids will be in the filtrate.
-
Final Drying: To remove any residual water and methanol, a final distillation of the purified this compound under reduced pressure (e.g., 0.5 mmHg at 170°C) can be performed.[4] This will yield a highly pure, colorless, and odorless product.
Protocol 2: Urea Adduction for Separation of Saturated and Unsaturated Fatty Acids
This protocol provides a general workflow for separating fatty acids using urea adduction.[11][13][23]
Materials:
-
Commercial this compound
-
Urea
-
Methanol or Ethanol (95-100%)
-
Hexane
-
Hydrochloric acid (HCl)
-
Heating and stirring plate
-
Filtration apparatus
Procedure:
-
Prepare Urea Solution: Prepare a saturated solution of urea in methanol or ethanol by heating and stirring (e.g., 150g of urea in 400 mL of methanol at ~70°C).[11]
-
Add Fatty Acids: Slowly add the commercial this compound to the hot urea solution while stirring continuously.
-
Crystallization of Adducts: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or cold room (e.g., 4°C) to crystallize overnight. The urea will form adducts with the saturated and monounsaturated fatty acids (including this compound), which will precipitate out of the solution.
-
Filtration: Filter the cold solution to collect the urea-fatty acid adduct crystals. The filtrate will be enriched in polyunsaturated fatty acids like linthis compound.
-
Wash the Adducts: Wash the collected crystals with a small amount of cold hexane to remove any remaining non-adducted fatty acids.
-
Decomposition of Adducts: Dissolve the urea adduct crystals in warm water. Acidify the solution with HCl to a pH of ~1-2. This will break the urea complex and precipitate the fatty acids.
-
Extraction of Fatty Acids: Extract the precipitated fatty acids from the aqueous solution using hexane.
-
Washing and Drying: Wash the hexane layer with water to remove any remaining urea and acid. Dry the hexane solution over anhydrous sodium sulfate, filter, and remove the hexane using a rotary evaporator to obtain the purified fatty acid fraction.
Data Summary
Table 1: Typical Fatty Acid Composition of Commercial vs. Purified this compound
| Fatty Acid | Typical Commercial Grade (%) | Purity after Low-Temp. Crystallization (%)[4] | Purity after Urea Adduction & Crystallization (%)[11] |
| This compound (C18:1) | 70 - 82 | 98.7 - 98.9 | >99 |
| Palmitic Acid (C16:0) | 12 | < 0.5 | < 0.1 |
| Stearic Acid (C18:0) | 4 | < 0.5 | < 0.1 |
| Linthis compound (C18:2) | 12 | < 1.0 | < 0.5 |
| Palmitthis compound (C16:1) | 2 | < 0.1 | Not Reported |
Table 2: Physical Properties of Key Fatty Acids for Purification
| Fatty Acid | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| Palmitic Acid | C₁₆H₃₂O₂ | 256.42 | 63 |
| Stearic Acid | C₁₈H₃₆O₂ | 284.48 | 69.6 |
| This compound | C₁₈H₃₄O₂ | 282.46 | 13-14 [9][24] |
| Linthis compound | C₁₈H₃₂O₂ | 280.45 | -5 |
Visualizing the Purification Workflow
The following diagrams illustrate the logical flow of the two primary purification methods described.
Caption: Workflow for this compound Purification by Low-Temperature Crystallization.
Caption: Workflow for Fatty Acid Separation using Urea Adduction.
References
- 1. US4601856A - Method of purifying this compound - Google Patents [patents.google.com]
- 2. Purification of this compound and linthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 8. imagionbiosystems.com [imagionbiosystems.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. JPS62148449A - Production of this compound - Google Patents [patents.google.com]
- 11. rjptonline.org [rjptonline.org]
- 12. researchgate.net [researchgate.net]
- 13. Video: Urea Adduction Purification for Uk'37 Paleothermometry [jove.com]
- 14. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. researchgate.net [researchgate.net]
- 17. Methods to determine the quality of acid oils and fatty acid distillates used in animal feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. home.rolfeschemicals.com [home.rolfeschemicals.com]
- 20. acme-hardesty.com [acme-hardesty.com]
- 21. FA purification | Cyberlipid [cyberlipid.gerli.com]
- 22. KR20160096110A - Method for chromatographic purification of a fatty acid - Google Patents [patents.google.com]
- 23. Extraction of this compound from Moroccan Olive Mill Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound | C18H34O2 | CID 445639 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Side Reactions in the Oxidation of Oleic Acid
Welcome to the technical support center for the oxidation of oleic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important chemical transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and optimize your experimental outcomes.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the oxidation of this compound. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.
Issue 1: Low Yield of Desired Products (Azelaic and Pelargonic Acids)
Q: My reaction shows a low yield of azelaic and pelargonic acids, despite high this compound conversion. What are the likely causes and how can I fix this?
A: High conversion of the starting material coupled with a low yield of the target products strongly suggests the prevalence of side reactions or degradation of your desired products. Here’s a systematic approach to troubleshoot this issue:
1. Analyze for Byproducts: The first step is to identify the nature of the unwanted products. Common side products include shorter-chain monocarboxylic and dicarboxylic acids such as suberic acid (C8 diacid), octanoic acid (C8 monoacid), and hexanoic acid (C6 monoacid).[1] The presence of these indicates a lack of selectivity in your oxidation process.
2. Evaluate Reaction Conditions:
- Temperature: Excessive heat can lead to the degradation of azelaic acid. For hydrogen peroxide-based systems using tungsten catalysts, it is crucial to maintain the temperature between 60-80°C.[1] Temperatures exceeding this range can promote over-oxidation.
- Reaction Time: While sufficient time is needed for complete conversion, prolonged reaction times can lead to the degradation of your target molecules. Monitor your reaction progress using techniques like Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) to determine the optimal reaction endpoint.
- Oxidant Concentration: A high concentration of the oxidizing agent can lead to non-selective oxidation. If over-oxidation is suspected, try reducing the molar ratio of the oxidant to this compound. However, for H₂O₂/H₂WO₄ systems, a higher ratio (e.g., 4:1 to 8:1) may be necessary to drive the reaction to completion, so optimization is key.[1]
3. Catalyst Activity:
- Activation: Tungsten-based catalysts, such as tungstic acid, often require a pre-conditioning step with hydrogen peroxide to form the active catalytic species, pertungstic acid.[2] Ensure your catalyst is fully dissolved and activated before adding the this compound.
- Purity and Concentration: Verify the purity and concentration of your catalyst. Impurities or incorrect concentrations can significantly impact catalytic activity and selectivity.
4. Purity of Starting Material:
- Commercial this compound often contains other unsaturated fatty acids like linoleic and linolenic acids.[1] These polyunsaturated fatty acids will also undergo oxidative cleavage, leading to a variety of shorter-chain acid byproducts.[1][2] For instance, the presence of linthis compound can lead to the formation of hexanoic acid.[2] Using high-purity this compound (>99%) is recommended to minimize these side reactions.
Troubleshooting Workflow: Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Issue 2: Formation of Shorter-Chain Acids (C6-C8)
Q: My final product mixture contains a significant amount of suberic acid (C8) and other shorter-chain acids. What causes this and how can I improve selectivity?
A: The formation of shorter-chain acids is a clear indicator of over-oxidation or the presence of polyunsaturated fatty acids in your starting material. Here’s how to address this:
1. Starting Material Purity: As mentioned previously, the primary cause is often the purity of the this compound. Linthis compound, a common impurity, will oxidize to produce shorter-chain acids.[1][2]
- Solution: Use the highest purity this compound available. If this is not feasible, be prepared for a more complex purification process.
2. Choice of Oxidant and Catalyst:
- Strong, non-selective oxidants can lead to aggressive degradation of the carbon chain. The choice of catalyst system is crucial for directing the reaction towards the desired products.
- Ozonolysis: While a well-established industrial method, it can be less selective and poses safety risks due to the formation of explosive ozonide intermediates.[1][3]
- Hydrogen Peroxide with Tungsten Catalysts: This is considered a "greener" and often more selective alternative.[1] The use of tungstic acid (H₂WO₄) as a catalyst is common.
- Potassium Permanganate (KMnO₄): The outcome of oxidation with KMnO₄ is highly dependent on the reaction conditions. Under acidic conditions, it can cause complete cleavage of the carbon skeleton, leading to a mixture of smaller acids.[4] Neutral or alkaline conditions are generally milder.
3. Reaction Parameter Optimization:
- Temperature Control: Maintain a moderate temperature (60-80°C for H₂O₂/H₂WO₄ systems) to prevent over-oxidation.[1]
- Molar Ratios: Carefully control the molar ratio of oxidant to this compound. An excess of a strong oxidant will promote the formation of shorter-chain byproducts.
Reaction Pathways: this compound Oxidation
Caption: Reaction pathways for this compound oxidation.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the oxidation of this compound.
Q1: What are the primary products of this compound oxidation?
The main goal of oxidizing this compound is to cleave the carbon-carbon double bond, which results in the formation of azelaic acid (a C9 dicarboxylic acid) and pelargonic acid (a C9 monocarboxylic acid).[1]
Q2: What are the most common side reactions?
The most prevalent side reactions lead to the formation of shorter-chain monocarboxylic and dicarboxylic acids.[1] These can include suberic acid (C8 diacid), octanoic acid (C8 monoacid), and hexanoic acid (C6 monoacid).[1] The presence of these indicates a lack of selectivity.
Q3: What are the main factors that contribute to the formation of these side products?
Several factors can influence the prevalence of side reactions:
-
Purity of this compound: Commercial this compound often contains other unsaturated fatty acids, such as linoleic and linolenic acids. These also undergo oxidative cleavage, leading to a variety of shorter-chain acid byproducts.[1][2]
-
Oxidation Method: The choice of oxidant and catalyst system significantly impacts selectivity. Strong, non-selective oxidants or harsh reaction conditions can lead to over-oxidation.[1]
-
Reaction Conditions: Parameters such as temperature, pressure, reaction time, and molar ratios of reactants and catalysts are critical.[1] For instance, temperatures exceeding 80°C in hydrogen peroxide-based systems can lead to the degradation of azelaic acid.[1]
Q4: What are the common industrial methods for this compound oxidation, and what are their associated challenges?
The two primary methods are ozonolysis and catalytic oxidation with hydrogen peroxide.
-
Ozonolysis: This is a well-established industrial method. However, it poses significant safety risks due to the use of ozone and the potential for explosive ozonide intermediates.[1][3] The process can also be energy-intensive.[1]
-
Hydrogen Peroxide with Catalysts: This method is considered a "greener" alternative to ozonolysis, with water as the main byproduct.[1] Common catalysts include tungsten-based compounds like tungstic acid.[1] Challenges include catalyst recovery and potentially lower selectivity if not optimized.
Q5: How can I monitor the progress of my reaction?
Several analytical techniques can be used to monitor the reaction:
-
Gas Chromatography (GC): After derivatization to their methyl esters, the fatty acids can be separated and quantified by GC.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., mass spectrometry) can be used to analyze the reaction mixture.[5][6]
-
Thin-Layer Chromatography (TLC): TLC provides a quick and simple way to qualitatively monitor the disappearance of this compound and the appearance of products.
-
Iodometry Titration: This method can be used to determine the remaining amount of unsaturated fatty acids (like this compound) in the reaction mixture.
III. Experimental Protocols
Protocol 1: One-Pot Oxidation of this compound using H₂O₂/H₂WO₄
This protocol provides a general procedure for the oxidation of this compound using a tungsten-based catalyst system.
Materials:
-
This compound (high purity, >99%)
-
Hydrogen peroxide (30-35% solution)
-
Tungstic acid (H₂WO₄)
-
Reaction vessel with a condenser and magnetic stirrer
-
Heating mantle with temperature control
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a condenser, thermometer, and magnetic stirrer, add the desired amount of tungstic acid and hydrogen peroxide.
-
Catalyst Activation: Heat the mixture to 60°C and stir until the tungstic acid is fully dissolved and the solution becomes clear. This may take 20-30 minutes.
-
Addition of this compound: Once the catalyst is activated, add the this compound to the reaction mixture.
-
Reaction: Maintain the reaction temperature at 70°C with continuous stirring for the desired reaction time (e.g., 2-4 hours). Monitor the reaction progress by GC or TLC.
-
Cooling and Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Product Isolation: Extract the products with a suitable organic solvent like ethyl acetate. The organic phase will contain pelargonic acid, while azelaic acid can be further purified from the aqueous phase or by crystallization from hot water.[1] Dry the organic phase with anhydrous sodium sulfate and evaporate the solvent.
Data Summary: Comparison of Oxidation Methods
| Oxidation Method | Oxidant/Catalyst | Typical Yield of Azelaic Acid | Advantages | Disadvantages |
| Ozonolysis | O₃ | >90% | High yield, well-established | Safety hazards (explosive ozonides), energy-intensive[1] |
| One-Pot H₂O₂ Oxidation | H₂O₂ / H₂WO₄ | 44.5% - 91%[1] | "Greener" process, safer than ozonolysis[1] | Can have lower selectivity, catalyst recovery can be challenging |
| Two-Step Dihydroxylation-Cleavage | 1. H₂O₂/H₂WO₄ 2. O₂/Co(OAc)₂ | ~51-60%[1] | Potentially higher selectivity, milder conditions | More complex multi-step process |
| Chemo-enzymatic | H₂O₂/Lipase, then chemical oxidation | 44% (isolated)[1] | Sustainable, avoids harsh reagents | Multi-step, may have lower overall yield |
IV. References
-
--INVALID-LINK-- MDPI.
-
--INVALID-LINK-- PubMed Central.
-
--INVALID-LINK-- BenchChem.
-
--INVALID-LINK-- Wikipedia.
-
--INVALID-LINK-- YouTube.
-
--INVALID-LINK-- ResearchGate.
-
--INVALID-LINK-- Journal of Geophysical Research.
-
--INVALID-LINK-- ChemRxiv.
-
--INVALID-LINK-- ResearchGate.
-
--INVALID-LINK-- ResearchGate.
-
--INVALID-LINK-- PMC - NIH.
-
--INVALID-LINK-- Google Patents.
-
--INVALID-LINK-- ResearchGate.
-
--INVALID-LINK-- ResearchGate.
-
--INVALID-LINK-- PubMed.
-
--INVALID-LINK-- Organic Syntheses Procedure.
-
--INVALID-LINK-- AOCS.
-
--INVALID-LINK-- ResearchGate.
-
--INVALID-LINK-- ECHEMI.
-
--INVALID-LINK-- MDPI.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Effects of Oleic Acid and Palmitic Acid on Insulin Resistance
For researchers in metabolic disease, understanding the nuanced roles of different fatty acids is critical for developing effective therapeutic strategies. This guide provides an in-depth comparison of two of the most abundant fatty acids in circulation: palmitic acid (PA), a saturated fatty acid (SFA), and oleic acid (OA), a monounsaturated fatty acid (MUFA). We will explore their divergent effects on insulin signaling, the underlying molecular mechanisms, and provide detailed experimental protocols to investigate these effects in vitro.
Introduction: The Dichotomy of Fatty Acids in Metabolic Health
Elevated levels of circulating free fatty acids are strongly associated with the pathogenesis of insulin resistance, a cornerstone of type 2 diabetes and metabolic syndrome. However, not all fatty acids are created equal. The degree of saturation profoundly dictates their metabolic impact. Palmitic acid (C16:0), the most common SFA in the Western diet, is widely recognized as a potent inducer of insulin resistance.[1][2][3] In stark contrast, this compound (C18:1), a primary component of olive oil, is often considered metabolically neutral or even protective, capable of mitigating the detrimental effects of its saturated counterpart.[4][5][6][7] This guide dissects the cellular and molecular basis for these opposing roles, providing a framework for their study in a laboratory setting.
Mechanistic Deep Dive: Divergent Signaling Cascades
The differential impact of palmitic and this compound on insulin sensitivity stems from their distinct intracellular fates and signaling capabilities. While PA activates inflammatory and stress pathways that antagonize insulin action, OA is preferentially channeled into less harmful metabolic pathways.
Palmitic Acid: A Trigger for Cellular Stress and Inflammation
Palmitic acid induces insulin resistance through a multi-pronged mechanism involving the activation of inflammatory pathways, induction of endoplasmic reticulum (ER) stress, and the production of lipotoxic metabolites.
-
Inflammatory Signaling: Palmitic acid acts as a ligand for Toll-like receptor 4 (TLR4), a key component of the innate immune system.[1][8][9][10] This engagement initiates a downstream inflammatory cascade, leading to the activation of transcription factors like NF-κB and stress-activated protein kinases such as JNK.[1][3][11] These pathways promote the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) which, in turn, inhibit insulin signaling through serine phosphorylation of Insulin Receptor Substrate 1 (IRS-1).[1][11]
-
Endoplasmic Reticulum (ER) Stress: The influx of PA into the cell can overwhelm the ER's protein-folding capacity, leading to the Unfolded Protein Response (UPR).[12][13] Chronic activation of the UPR leads to the activation of JNK and other stress kinases that impair insulin receptor signaling.
-
Ceramide Synthesis: Palmitic acid is a direct precursor for the synthesis of ceramides. These bioactive lipids are potent inhibitors of the insulin signaling pathway, primarily by preventing the activation of Akt (also known as Protein Kinase B), a critical downstream mediator of insulin action.
The convergence of these pathways effectively blunts the cell's ability to respond to insulin, leading to a state of insulin resistance.
This compound: A Path to Benign Lipid Storage and Protection
This compound's effects stand in sharp contrast to those of palmitic acid. Instead of triggering robust stress and inflammatory responses, OA is more efficiently incorporated into triglycerides (TGs).[4] This process of esterification sequesters the fatty acid into relatively inert lipid droplets, preventing its accumulation and conversion into more toxic species like ceramides or diacylglycerols (DAGs) that interfere with insulin signaling.
Furthermore, compelling evidence shows that this compound can actively counteract the lipotoxicity induced by palmitic acid.[4][7][12][14] Co-incubation of cells with OA and PA has been shown to ameliorate PA-induced ER stress and restore insulin sensitivity, highlighting a protective role for this MUFA.[12][13][15]
Visualizing the Divergent Pathways
The following diagram illustrates the distinct signaling cascades initiated by Palmitic Acid versus this compound.
Caption: Divergent intracellular signaling pathways of Palmitic and this compound.
Comparative Data Summary
The table below summarizes the expected outcomes when treating common metabolic cell lines (e.g., HepG2 hepatocytes, L6 myotubes, or 3T3-L1 adipocytes) with palmitic acid versus this compound.
| Parameter | Palmitic Acid (PA) Treatment | This compound (OA) Treatment | PA + OA Co-Treatment |
| Insulin-Stimulated p-Akt | Significantly Decreased | No significant change or slight increase | Partially or fully restored vs. PA |
| Insulin-Stimulated p-IRS-1 (Tyr) | Significantly Decreased | No significant change | Partially or fully restored vs. PA |
| IRS-1 (Ser) Phosphorylation | Increased | No significant change | Reduced vs. PA alone |
| Insulin-Stimulated Glucose Uptake | Significantly Decreased | No significant change or slight increase | Partially or fully restored vs. PA |
| TNF-α / IL-6 Expression (mRNA/protein) | Significantly Increased | No significant change | Reduced vs. PA alone |
| ER Stress Markers (e.g., CHOP, XBP1s) | Significantly Increased | No significant change | Reduced vs. PA alone |
| Lipid Droplet Accumulation (Oil Red O) | Moderate, diffuse accumulation | Robust, distinct droplet formation | Robust, distinct droplet formation |
Experimental Models and Protocols
Reproducible and rigorous experimental design is paramount. The following protocols provide a validated framework for studying fatty acid-induced insulin resistance in vitro. Common cell lines for these studies include HepG2 (liver), C2C12 or L6 (skeletal muscle), and 3T3-L1 (adipocytes).[16][17][18]
Overall Experimental Workflow
Caption: General experimental workflow for assessing fatty acid effects on insulin signaling.
Protocol 1: Preparation of Fatty Acid-BSA Complexes
Rationale: Free fatty acids have low solubility in aqueous culture media and can be cytotoxic.[19] Complexing them to fatty-acid-free Bovine Serum Albumin (BSA) mimics their physiological transport in the bloodstream and ensures their bioavailability to the cells.[19][20] A molar ratio of fatty acid to BSA between 3:1 and 6:1 is commonly used.
Materials:
-
Sodium Palmitate (Sigma, P9767) or Palmitic Acid
-
This compound (Sigma, O1008)
-
Fatty Acid-Free BSA (Sigma, A7030)
-
Ethanol, 100%
-
Sterile 150 mM NaCl in cell culture grade water
-
Sterile cell culture medium
Procedure:
-
Prepare Fatty Acid Stock (100 mM):
-
For Palmitic Acid: Dissolve 27.8 mg of sodium palmitate in 1 mL of 150 mM NaCl by heating to 70°C. This creates a 100 mM stock solution.
-
For this compound: Dissolve in 100% ethanol to make a 100-200 mM stock solution.
-
-
Prepare 10% BSA Solution:
-
Dissolve 1 g of fatty-acid-free BSA in 10 mL of sterile 150 mM NaCl.
-
Warm to 37°C and stir gently until fully dissolved. Sterile filter through a 0.22 µm filter.
-
-
Complex Fatty Acid to BSA:
-
Warm the 10% BSA solution and the fatty acid stock solution to 37°C.
-
While stirring the BSA solution gently, add the fatty acid stock solution dropwise to achieve the desired final concentration and molar ratio. For a 500 µM fatty acid solution in media with 1% BSA, this involves creating a more concentrated intermediate.
-
Example for a 5 mM FA stock complexed to BSA: Slowly add the 100 mM FA stock to the 10% BSA solution.
-
Incubate the mixture at 37°C for at least 1 hour with gentle agitation to allow for complex formation.[21]
-
-
Prepare Treatment Media:
-
Dilute the FA-BSA complex into serum-free or low-serum (e.g., 0.5% FBS) cell culture medium to achieve the final desired treatment concentration (e.g., 250-500 µM).
-
Crucially, prepare a "Vehicle" control medium containing the same concentration of BSA and, if used, ethanol as the fatty acid treatment groups.
-
Protocol 2: Western Blotting for Insulin Signaling Proteins (p-Akt, p-IRS-1)
Rationale: The phosphorylation of key proteins in the insulin signaling cascade is a direct measure of pathway activation. Insulin binding to its receptor triggers the tyrosine (Tyr) phosphorylation of IRS-1, which then recruits and activates PI3K. This leads to the phosphorylation and activation of Akt at Threonine 308 and Serine 473.[22] Palmitic acid-induced inflammation can cause inhibitory serine (Ser) phosphorylation of IRS-1, which blocks this cascade.
Procedure:
-
Cell Treatment: Seed cells to be ~80% confluent. Treat with FA-BSA complexes (or Vehicle) for 16-24 hours.
-
Serum Starvation: Remove treatment media, wash once with PBS, and incubate cells in serum-free medium for 2-4 hours.
-
Insulin Stimulation: Stimulate cells with 10-100 nM insulin for 15-30 minutes. Include a non-insulin-stimulated control for each condition.
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash twice with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Scrape and collect the lysate. Centrifuge at 4°C to pellet debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibody (e.g., anti-p-Akt Ser473, anti-p-IRS-1 Tyr612, or anti-p-IRS-1 Ser307) overnight at 4°C.
-
Wash membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe for total Akt, total IRS-1, and a loading control like β-actin or GAPDH.
Protocol 3: 2-NBDG Glucose Uptake Assay
Rationale: The primary function of insulin in metabolic tissues is to stimulate the uptake of glucose from the bloodstream. A fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-d-glucose (2-NBDG), can be used to measure this process.[23] Cells take up 2-NBDG via glucose transporters, but it is not fully metabolized and accumulates intracellularly. The resulting fluorescence is proportional to glucose uptake.
Procedure:
-
Cell Treatment and Starvation: Follow steps 1 and 2 from the Western Blotting protocol. For this assay, it is best to use a black, clear-bottom 96-well plate.
-
Glucose Starvation: After serum starvation, wash cells with Krebs-Ringer Bicarbonate (KRB) buffer or glucose-free DMEM. Incubate in this buffer for 30-60 minutes.
-
Insulin Stimulation: Add insulin (10-100 nM) to the appropriate wells and incubate for 30 minutes at 37°C.
-
2-NBDG Uptake: Add 2-NBDG to all wells to a final concentration of 50-100 µM. Incubate for 30-60 minutes at 37°C.
-
Stop Uptake: Terminate the assay by aspirating the 2-NBDG solution and washing the cells 2-3 times with ice-cold PBS.
-
Quantification:
-
Fluorescence Microscopy: Visualize uptake in the cells.
-
Plate Reader: Measure the fluorescence intensity using a plate reader (Excitation/Emission ~485/535 nm).
-
Flow Cytometry: For suspension cells or trypsinized adherent cells, resuspend in PBS and analyze on a flow cytometer using the FITC channel.
-
Conclusion and Future Directions
The evidence is clear: the saturated fatty acid palmitate and the monounsaturated fatty acid oleate exert profoundly different effects on cellular insulin signaling. Palmitate drives insulin resistance through the activation of inflammatory and ER stress pathways, while oleate promotes benign lipid storage and can protect against palmitate-induced lipotoxicity.[12][24][25] These fundamental differences underscore the importance of dietary fat quality in metabolic health.
For drug development professionals, the pathways activated by palmitic acid—TLR4, JNK, NF-κB, and ceramide synthesis—represent promising targets for therapeutic intervention to ameliorate insulin resistance. The protective mechanisms of this compound also warrant further investigation, as enhancing the cell's ability to safely store and process fatty acids could provide novel avenues for treating metabolic disease. The experimental frameworks provided here serve as a robust starting point for these critical research endeavors.
References
- 1. Palmitic acid up regulates Gal-3 and induces insulin resistance in macrophages by mediating the balance between KLF4 and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitic acid induces insulin resistance by a mechanism associated with energy metabolism and calcium entry in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. The Distinct Effects of Palmitic and this compound on Pancreatic Beta Cell Function: The Elucidation of Associated Mechanisms and Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Protects Against Insulin Resistance by Regulating the Genes Related to the PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Distinct Effects of Palmitic and this compound on Pancreatic Beta Cell Function: The Elucidation of Associated Mechanisms and Effector Molecules [frontiersin.org]
- 7. This compound and Eicosapentaenoic Acid Reverse Palmitic Acid-induced Insulin Resistance in Human HepG2 Cells via the Reactive Oxygen Species/JUN Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palmitic acid promotes resistin-induced insulin resistance and inflammation in SH-SY5Y human neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. JCI - TLR4 links innate immunity and fatty acid–induced insulin resistance [jci.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. This compound ameliorates palmitic acid-induced ER stress and inflammation markers in naive and cerulein-treated exocrine pancreas cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound ameliorates palmitic acid-induced ER stress and inflammation markers in naive and cerulein-treated exocrine pancreas cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Palmitate and oleate exert differential effects on insulin signalling and glucose uptake in human skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Insulin Resistance Model: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Experimental cell models of insulin resistance: overview and appraisal [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 24. mdpi.com [mdpi.com]
- 25. JCI - Palmitic acid mediates hypothalamic insulin resistance by altering PKC-θ subcellular localization in rodents [jci.org]
A Comparative Guide to the Differential Effects of Oleic and Stearic Acids on Cholesterol Metabolism
This guide provides an in-depth comparison of oleic acid and stearic acid, two 18-carbon fatty acids with distinct classifications and divergent impacts on plasma cholesterol levels. While stearic acid is a saturated fatty acid (SFA), a class typically associated with elevated cholesterol, its physiological effects are notably different from other SFAs and bear a striking resemblance to the monounsaturated this compound. This document will dissect the experimental evidence, explore the underlying biochemical mechanisms, and provide a validated experimental workflow for researchers investigating lipid metabolism.
Impact on Plasma Lipoprotein Profiles: A Tale of Two Fatty Acids
The conventional dietary axiom categorizes saturated fats as hypercholesterolemic. However, extensive clinical research has established that stearic acid (18:0) is a significant exception to this rule. Its impact on blood lipids, particularly low-density lipoprotein (LDL) cholesterol, is more aligned with that of the monounsaturated this compound (18:1 cis-9) than with other common saturated fatty acids like palmitic acid (16:0).
Low-Density Lipoprotein (LDL) Cholesterol
Numerous human studies have confirmed that stearic acid is not hypercholesterolemic.[1] When substituted for palmitic acid in the diet, both stearic acid and this compound have been shown to effectively lower plasma total and LDL cholesterol levels.[2] A clinical trial involving 11 subjects on three distinct liquid-formula diets demonstrated that, compared to a high-palmitic-acid diet, a high-stearic-acid diet reduced LDL cholesterol by an average of 21%, while a high-oleic-acid diet resulted in a 15% reduction.[2] Further research has consistently shown that dietary stearic acid and this compound exert similar, more favorable effects on fasting LDL-cholesterol concentrations compared to palmitic acid.[3] This positions stearic acid as a neutral, non-atherogenic saturated fat, challenging broader dietary guidelines that group all SFAs together.[1]
High-Density Lipoprotein (HDL) Cholesterol
The effects on HDL cholesterol are more nuanced. Several studies have reported no significant differences in HDL cholesterol levels between diets enriched with stearic acid and those enriched with this compound.[4][2][5] However, some evidence suggests a divergence. One randomized crossover trial found that fasting HDL-cholesterol concentrations were lower after a stearic acid-enriched diet compared to both palmitic acid and this compound diets.[3] A meta-analysis also pointed to less conclusive results for HDL, with some studies showing effects comparable to this compound and others observing a decrease.[6] This variability may suggest that the dietary source and overall composition of fats can influence stearic acid's effect on HDL.[6]
Total Cholesterol and Triglycerides
In alignment with its effect on LDL, stearic acid tends to lower or maintain neutral levels of total plasma cholesterol, an effect comparable to this compound, especially when replacing other saturated fats.[4][2] In the aforementioned trial, the high-stearic-acid diet decreased total cholesterol by 14% and the high-oleic-acid diet by 10%, relative to the palmitic acid diet.[2] For triglycerides, most comparative studies have found no significant differences between the three fatty acids.[4][2]
Data Summary from Key Comparative Trials
| Lipoprotein | High-Stearic Acid Diet (% Change vs. Palmitic Acid Diet) | High-Oleic Acid Diet (% Change vs. Palmitic Acid Diet) | Key Study |
| Total Cholesterol | ↓ 14%[4][2] | ↓ 10%[4][2] | Bonanome & Grundy, 1988[2] |
| LDL Cholesterol | ↓ 21%[4][2] | ↓ 15%[4][2] | Bonanome & Grundy, 1988[2] |
| HDL Cholesterol | No Significant Difference[4][2] | No Significant Difference[4][2] | Bonanome & Grundy, 1988[2] |
| HDL Cholesterol | Lower vs. This compound[3] | Higher vs. Stearic Acid[3] | Mah et al., 2017[3] |
Mechanistic Underpinnings of the Differential Effects
The observed neutrality of stearic acid on cholesterol levels, particularly LDL, is not coincidental but is rooted in its distinct metabolic fate compared to other saturated fatty acids.
The Central Role of Desaturation
The primary reason for stearic acid's favorable profile is its efficient and rapid conversion into this compound in the body.[2] This bioconversion is catalyzed by the enzyme stearoyl-CoA 9-desaturase (SCD1) , which introduces a double bond into the stearic acid molecule.[7][8] Consequently, a significant portion of dietary stearic acid circulates and is metabolized as this compound, thereby exerting the cholesterol-lowering effects characteristic of monounsaturated fats.[2] This rapid conversion was confirmed in a human study where the this compound content of plasma triglycerides and cholesteryl esters increased significantly during a high-stearic-acid diet.[2]
This compound's Influence on Cholesterol Homeostasis
Once formed or ingested, this compound modulates cholesterol metabolism through several key pathways:
-
Inhibition of Cholesterol Synthesis: this compound has been shown to downregulate key enzymes in the cholesterol biosynthesis pathway. In C6 glioma cells, it was the most potent fatty acid in reducing the activity and expression of HMG-CoA reductase (HMGCR), the rate-limiting enzyme in cholesterol synthesis.[9]
-
Upregulation of LDL Receptor Activity: In hamster models, dietary this compound was found to increase hepatic LDL receptor activity, which enhances the clearance of LDL cholesterol from the bloodstream.[10]
-
Promotion of Cholesterol Excretion: this compound may also increase the activity of hepatic cholesterol 7 alpha-hydroxylase, the enzyme that initiates the conversion of cholesterol into bile acids, thereby promoting its excretion.[10]
Absorption and Postprandial Effects
The physical properties of stearic acid, such as its higher melting point, have been hypothesized to result in delayed or reduced intestinal absorption compared to other fatty acids. This could lead to attenuated postprandial lipemia (the rise in blood triglycerides after a meal).[11][12] While some studies support this, showing lower postprandial triglyceride responses after stearic acid-rich meals compared to palmitic acid, others have not found significant differences.[11][13]
Figure 1. Key metabolic pathways differentiating stearic and this compound effects on cholesterol.
Validated Experimental Protocol: Preclinical Dietary Intervention
To provide actionable guidance for researchers, this section outlines a robust, self-validating protocol for comparing the effects of stearic and oleic acids on cholesterol in a preclinical hamster model, which is well-suited for lipid metabolism studies.
Step 1: Animal Model and Acclimation
-
Selection: Procure male Golden Syrian hamsters (8-10 weeks old). This model is responsive to dietary fats and cholesterol.
-
Acclimation: House animals individually in a controlled environment (12-hour light/dark cycle, 22±2°C) for one week. Provide standard chow and water ad libitum to allow for adaptation.
Step 2: Diet Formulation
-
Basal Diet: Formulate a semi-purified basal diet low in fat (e.g., 5% by energy).
-
Test Diets: Create three isocaloric experimental diets by adding 15% of energy from one of the following fat sources:
-
Control (Palmitic Acid): High in palmitic acid (e.g., palm oil).
-
Stearic Acid Group: High in stearic acid (e.g., high-stearic sunflower oil or cocoa butter).
-
This compound Group: High in this compound (e.g., high-oleic sunflower oil).
-
-
Validation: Ensure all diets are identical in protein, carbohydrate, fiber, vitamin, and mineral content. The only variable should be the primary fatty acid profile. Analyze the fatty acid composition of each diet via gas chromatography to confirm.
Step 3: Dietary Intervention and Monitoring
-
Randomization: Randomly assign hamsters to one of the three dietary groups (n=10-12 per group).
-
Feeding Period: Provide the respective diets for a period of 4-6 weeks.
-
Monitoring: Record body weight and food intake twice weekly to ensure no significant differences in caloric intake between groups.
Step 4: Sample Collection
-
Fasting: After the intervention period, fast the animals overnight (12-16 hours).
-
Anesthesia: Anesthetize the animals using an appropriate method (e.g., isoflurane inhalation).
-
Blood Collection: Collect blood via cardiac puncture into EDTA-containing tubes.
-
Plasma Separation: Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
Step 5: Biochemical Analysis
-
Lipid Profile: Use commercial enzymatic colorimetric assay kits to determine plasma concentrations of:
-
Total Cholesterol (TC)
-
HDL Cholesterol (HDL-C)
-
Triglycerides (TG)
-
-
LDL Calculation: Calculate LDL Cholesterol (LDL-C) using the Friedewald equation: LDL-C = TC - HDL-C - (TG/5), valid for TG < 400 mg/dL.
Step 6: Statistical Analysis
-
Method: Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's) to compare the means between the three dietary groups.
-
Significance: A p-value of < 0.05 is typically considered statistically significant.
Figure 2. Experimental workflow for comparing dietary fatty acids.
Conclusion and Implications
For researchers and drug development professionals, these findings underscore the importance of moving beyond broad classifications of fatty acids. Understanding the specific metabolic fate of individual molecules like stearic acid is critical for designing effective nutritional interventions and for developing novel therapeutics targeting lipid metabolism and cardiovascular disease.
References
- 1. Influence of stearic acid on cholesterol metabolism relative to other long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of dietary stearic acid on plasma cholesterol and lipoprotein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of diets enriched in stearic, oleic, and palmitic acids on inflammation, immune response, cardiometabolic risk factors, and fecal bile acid concentrations in mildly hypercholesterolemic postmenopausal women-randomized crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Dietary Stearic Acid on Plasma Cholesterol and Lipoprotein Levels (1988) | Andrea Bonanome | 976 Citations [scispace.com]
- 5. Small differences in the effects of stearic acid, this compound, and linthis compound on the serum lipoprotein profile of humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of stearic acid on plasma lipid and lipoproteins in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. differencebetween.com [differencebetween.com]
- 9. This compound is a potent inhibitor of fatty acid and cholesterol synthesis in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Opposite effects on cholesterol metabolism and their mechanisms induced by dietary this compound and palmitic acid in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of stearic acid on postprandial lipemia and hemostatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. Effects of two consecutive mixed meals high in palmitic acid or stearic acid on 8-h postprandial lipemia and glycemia in healthy-weight and overweight men and postmenopausal women: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Oleic and Linoleic Acid in Modulating Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Dietary Fatty Acids
Inflammation is a fundamental biological process, essential for host defense and tissue repair. However, when dysregulated, it becomes a key driver of chronic diseases, including cardiovascular disease, type 2 diabetes, and neurodegenerative disorders. Dietary fatty acids are potent modulators of the inflammatory landscape, capable of either promoting or resolving inflammatory responses. Among the most abundant fatty acids in the human diet are oleic acid, a monounsaturated omega-9 fatty acid, and linthis compound, a polyunsaturated omega-6 fatty acid.
While structurally similar, their metabolic fates and signaling functions diverge significantly, leading to distinct immunomodulatory profiles. This compound, the primary component of olive oil, is generally considered to be anti-inflammatory[1][2]. In contrast, the role of linthis compound is the subject of intense scientific debate. As the metabolic precursor to arachidonic acid (AA), it has been traditionally labeled as pro-inflammatory, yet a growing body of evidence challenges this long-held view, suggesting a more complex or even beneficial role[3][4][5].
This guide provides an in-depth comparison of oleic and linthis compound, examining their biochemical properties, metabolic pathways, and mechanisms of inflammatory modulation. We will synthesize evidence from key experimental studies and provide detailed protocols for researchers to investigate these effects in their own work.
Part 1: Biochemical and Metabolic Profiles
The inflammatory potential of a fatty acid is intrinsically linked to its structure and subsequent metabolic conversion into signaling molecules.
Table 1: Core Properties of this compound vs. Linthis compound
| Property | This compound | Linthis compound |
| Classification | Monounsaturated (MUFA), Omega-9 | Polyunsaturated (PUFA), Omega-6 |
| Chemical Structure | 18:1n-9 | 18:2n-6 |
| Essentiality | Non-essential | Essential |
| Key Dietary Sources | Olive oil, avocados, almonds, canola oil | Soybean oil, corn oil, sunflower oil, nuts, seeds |
Metabolic Fate of this compound (OA)
As a non-essential fatty acid, this compound can be synthesized endogenously. Its primary roles are as a major component of membrane phospholipids, influencing membrane fluidity, and as a source of energy[1][6]. Crucially, OA is not a direct precursor to the classical eicosanoid family of inflammatory mediators. Instead, some of its anti-inflammatory effects are mediated by its derivative, oleoylethanolamide (OEA), an endogenous ligand for the nuclear receptor PPARα (Peroxisome Proliferator-Activated Receptor alpha)[1][7].
Metabolic Fate of Linthis compound (LA)
Linthis compound is an essential fatty acid that must be obtained from the diet. Its immunomodulatory role is primarily defined by its potential to be converted into arachidonic acid (AA, 20:4n-6). This multi-step enzymatic conversion, involving desaturase and elongase enzymes, produces the substrate for two major classes of enzymes:
-
Cyclooxygenases (COX-1 and COX-2): Metabolize AA into prostaglandins (e.g., PGE₂) and thromboxanes.
-
Lipoxygenases (LOX): Metabolize AA into leukotrienes.
These AA-derived molecules, collectively known as eicosanoids, are potent, short-lived signaling lipids that are central to initiating and sustaining inflammatory responses[8][9]. This metabolic cascade is the biochemical basis for the "pro-inflammatory" hypothesis of linthis compound.
Part 2: Mechanisms of Inflammatory Modulation
The divergent metabolic pathways of OA and LA lead to fundamentally different interactions with the cellular inflammatory machinery, particularly the master regulator of inflammation, the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).
This compound: A Profile of Inflammation Suppression
This compound is widely reported to exert anti-inflammatory effects through several distinct mechanisms:
-
Inhibition of Pro-inflammatory Signaling: OA has been shown to suppress the production of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β in various cell types, including macrophages[10][11].
-
Activation of Anti-inflammatory Pathways: OA is a natural activator of SIRT1 (Sirtuin 1), a protein deacetylase that can suppress inflammation by inhibiting the NF-κB pathway[1]. Furthermore, its derivative OEA activates PPARα, which can interfere with NF-κB signaling and promote the expression of the anti-inflammatory cytokine IL-10[1][6][7].
-
Macrophage Polarization: Evidence suggests that dietary OA can promote the polarization of macrophages towards an M2 "alternatively activated" phenotype, which is associated with tissue repair and inflammation resolution[1][6].
-
Membrane Composition: By incorporating into cellular membranes, OA can alter membrane fluidity and the function of membrane-bound proteins, including signaling receptors like Toll-like receptors (TLRs)[1][6].
Linthis compound: A Contentious and Nuanced Role
The role of linthis compound is more complex and remains a subject of significant debate.
-
The Pro-Inflammatory Cascade (The Classic View): The conversion of LA to AA provides the raw material for the synthesis of pro-inflammatory eicosanoids. In certain contexts, such as in cystic fibrosis models, increased LA intake has been shown to elevate AA levels and the production of pro-inflammatory prostaglandins like PGE₂ and PGF₂α[12]. This pathway is undeniably a cornerstone of the inflammatory response.
-
The Counter-Narrative (Emerging Evidence): A growing body of evidence from human studies complicates the classic view. Several systematic reviews and large observational studies have found that higher dietary intake or circulating levels of LA are not associated with increased markers of inflammation[3][4][13]. In fact, some studies report an inverse association, where higher LA levels are linked to lower concentrations of inflammatory biomarkers like C-reactive protein (CRP) and IL-6[5][13][14]. The proposed reasons for this discrepancy include:
-
The conversion of LA to AA is tightly regulated and inefficient in humans, meaning that increased dietary LA does not lead to a proportional increase in tissue AA[3].
-
Not all eicosanoids derived from AA are pro-inflammatory; some have resolving or anti-inflammatory properties.
-
This evidence suggests that the pro-inflammatory potential of LA may be context-dependent or less significant in healthy individuals than once believed.
Caption: Contrasting metabolic fates of Linoleic and this compound in inflammation.
Part 3: Experimental Evidence - A Comparative Summary
The following table summarizes key findings from studies directly comparing or individually assessing the inflammatory effects of oleic and linthis compound.
Table 2: Summary of Experimental Findings
| Study Type | Model System | Fatty Acid Treatment | Key Findings | Reference |
| In Vivo (Rat) | Sprague-Dawley Rats | Oral gavage with OA or LA | OA decreased macrophage production of IL-1β and IL-6. LA also decreased IL-1β and IL-6 at baseline but accelerated IL-1β release and decreased anti-inflammatory IL-10 after LPS stimulation. | [11] |
| In Vitro | Human & Mouse Macrophages | This compound vs. Saturated FAs | OA failed to induce NLRP3 inflammasome activation and IL-1β release, in stark contrast to saturated fatty acids. | [1][6] |
| In Vitro | Cystic Fibrosis Airway Cells | Linthis compound Supplementation | LA supplementation increased intracellular arachidonic acid levels and enhanced secretion of pro-inflammatory eicosanoids (PGE₂, PGF₂α). | [12] |
| Human Study | Framingham Offspring Study | Red Blood Cell FA analysis | Higher red blood cell LA content was significantly associated with lower levels of inflammatory markers IL-6 and CRP. | [5] |
| Human Study | EPIC Cohort | Erythrocyte FA analysis | Erythrocyte levels of LA were inversely associated with the risk of developing rheumatoid arthritis, an inflammatory disease. | [4] |
| Meta-Analysis | 31 Prospective Studies | Dietary intake & tissue levels | Higher LA intake and tissue levels were associated with a decreased risk of developing type 2 diabetes. | [4] |
Part 4: Experimental Protocols for Assessment
To empower researchers to dissect these differential effects, we provide validated, step-by-step protocols for assessing the inflammatory potential of fatty acids.
Protocol 1: In Vitro Assessment of Fatty Acid Effects on Macrophage Activation
Objective: To compare the effects of this compound and linthis compound on pro-inflammatory cytokine secretion and gene expression in a macrophage cell line (e.g., RAW 264.7 or PMA-differentiated THP-1).
Causality and Rationale: Macrophages are central players in the innate immune response. This protocol uses lipopolysaccharide (LPS), a component of Gram-negative bacteria, as a potent inflammatory stimulus that activates TLR4 signaling. By pre-treating with fatty acids, we can determine if they prime the cells for an exaggerated response (pro-inflammatory) or blunt the response (anti-inflammatory). Fatty acids are conjugated to BSA to ensure their solubility in aqueous culture media and mimic their physiological transport bound to albumin[15].
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
This compound and Linthis compound (high purity)
-
Fatty-Acid-Free Bovine Serum Albumin (BSA)
-
LPS (from E. coli O111:B4)
-
ELISA kits for TNF-α and IL-6
-
RNA isolation kit and qPCR reagents
Methodology:
-
Preparation of 20 mM Fatty Acid Stock: a. Dissolve 5.65 mg of this compound or 5.61 mg of linthis compound in 1 mL of 100% ethanol. Vortex until fully dissolved. Store at -20°C.
-
Preparation of 5 mM FA-BSA Conjugate (10:1 Molar Ratio): a. Prepare a 10% (w/v) fatty-acid-free BSA solution in serum-free DMEM. Warm to 37°C. b. In a sterile tube, slowly add 250 µL of the 20 mM FA stock to 750 µL of the warm 10% BSA solution while vortexing gently. c. Incubate at 37°C for 30-60 minutes with gentle agitation to allow for complexing. d. Prepare a Vehicle control using 250 µL of ethanol and 750 µL of 10% BSA solution. e. The final concentration of the FA-BSA complex is 5 mM FA and 7.5% BSA.
-
Cell Culture and Treatment: a. Seed RAW 264.7 cells in 12-well plates at a density of 0.5 x 10⁶ cells/well and allow them to adhere overnight. b. The next day, replace the medium with fresh complete medium. c. Add the FA-BSA conjugates to achieve a final concentration of 100-200 µM of fatty acid. Add the corresponding volume of the Vehicle control to control wells. d. Incubate for 18-24 hours. This pre-incubation allows the fatty acids to be incorporated into cell membranes and modulate signaling pathways. e. After pre-incubation, stimulate the cells by adding LPS to a final concentration of 100 ng/mL to the appropriate wells. Include non-LPS stimulated controls. f. Incubate for another 4-6 hours (for gene expression) or 18-24 hours (for cytokine secretion).
-
Sample Collection and Analysis: a. Cytokine Secretion: Collect the culture supernatant, centrifuge to remove cell debris, and store at -80°C. Quantify TNF-α and IL-6 levels using commercial ELISA kits according to the manufacturer's instructions. b. Gene Expression: Wash cells with PBS, then lyse them directly in the well using the lysis buffer from an RNA isolation kit. Purify total RNA, synthesize cDNA, and perform qPCR analysis for target genes (Tnf, Il6, Nos2) using a stable housekeeping gene (Gapdh or Actb) for normalization.
Caption: Workflow for in vitro analysis of fatty acid immunomodulation.
Conclusion and Future Directions
The evidence strongly indicates that this compound possesses clear anti-inflammatory properties, acting via multiple pathways to suppress inflammatory signaling. The narrative for linthis compound is far more complex. While its role as the biochemical precursor to pro-inflammatory eicosanoids is undisputed, robust clinical and observational data in humans fail to support the hypothesis that typical dietary consumption of linthis compound promotes a systemic inflammatory state. In fact, emerging evidence points towards a neutral or even anti-inflammatory profile.
For drug development professionals and researchers, this distinction is critical. Targeting the downstream enzymes in the arachidonic acid cascade (e.g., COX inhibitors) remains a valid anti-inflammatory strategy. However, dietary recommendations to broadly reduce linthis compound intake may be unwarranted and overlook its essential functions and potentially beneficial effects on cardiovascular health[3].
Future research must move beyond simplistic pro- vs. anti-inflammatory labels. Head-to-head clinical trials directly comparing the effects of oleic and linthis compound supplementation on inflammatory outcomes in various populations are urgently needed. Furthermore, investigating how the interplay of these fatty acids with the gut microbiome and other dietary components influences the overall inflammatory tone will provide a more complete and actionable understanding.
References
- 1. Update on Anti-Inflammatory Molecular Mechanisms Induced by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of this compound in immune system; mechanism of action; a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Sheds Light on Fat and Inflammation - SNI Global [sniglobal.org]
- 4. New Evidence Further Shows Linthis compound is Beneficial and Not Pro-inflammatory - SNI Global [sniglobal.org]
- 5. Linthis compound Tied to Lower Inflammation in Major U.S. Study [sniglobal.org]
- 6. mdpi.com [mdpi.com]
- 7. Update on Anti-Inflammatory Molecular Mechanisms Induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. caringsunshine.com [caringsunshine.com]
- 11. Oral administration of oleic or linoleic acids modulates the production of inflammatory mediators by rat macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Linthis compound supplementation results in increased arachidonic acid and eicosanoid production in CF airway cells and in cftr−/− transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Omega-6 linthis compound may fight inflammation not promote it [nutraingredients.com]
- 15. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Oleic Acid and Other Omega-9 Fatty Acids: From Biochemistry to Therapeutic Potential
This guide provides a comparative analysis of oleic acid and other key omega-9 fatty acids for researchers, scientists, and drug development professionals. We will explore their distinct biochemical properties, physiological roles, and the analytical methodologies required for their accurate quantification, moving beyond a simple listing of facts to explain the causality behind their functions and the experimental choices for their study.
Introduction to the Omega-9 Fatty Acid Family
Omega-9 (ω-9) fatty acids are a class of monounsaturated fats characterized by a final carbon-carbon double bond in the ninth position from the methyl end of the fatty acid chain.[1][2] Unlike omega-3 and omega-6 fatty acids, most omega-9s are not considered "essential" because the human body can synthesize them endogenously, primarily from other unsaturated fats.[3][4][5] This synthesis, which occurs in the liver, ensures a baseline supply for cellular functions.[4] However, dietary intake remains crucial as endogenous production may not always be optimal.[4]
The most prominent member of this family is This compound , the most abundant fatty acid in the human body, found in cell membranes and adipose tissue.[1][6] Other significant omega-9s, each with unique properties and physiological relevance, include Erucic Acid , Nervonic Acid , and Mead Acid . This guide will dissect the key differences and comparative advantages of these molecules.
Physicochemical and Structural Comparison
The structure of a fatty acid dictates its function. The chain length and degree of unsaturation influence melting point, membrane fluidity, and metabolic pathways. The key omega-9 fatty acids are distinguished primarily by their carbon chain length.
| Fatty Acid | Lipid Number | Chemical Formula | Molar Mass ( g/mol ) | Key Dietary Sources |
| This compound | 18:1n-9 | C₁₈H₃₄O₂ | 282.46 | Olive oil, avocado oil, almonds, canola oil.[2][7][8] |
| Erucic Acid | 22:1n-9 | C₂₂H₄₂O₂ | 338.57 | Rapeseed oil, mustard seed oil.[9][10] |
| Nervonic Acid | 24:1n-9 | C₂₄H₄₆O₂ | 366.62 | Fish, nuts, seeds of Acer species.[11] |
| Mead Acid | 20:3n-9 | C₂₀H₃₄O₂ | 306.48 | Not typically from diet; synthesized endogenously.[12][13] |
The Biosynthesis of Omega-9 Fatty Acids: A Shared and Divergent Pathway
The synthesis of omega-9 fatty acids originates with saturated fatty acids. The primary pathway involves the desaturation of stearic acid (18:0) to form this compound (18:1n-9), a reaction catalyzed by the enzyme Stearoyl-CoA desaturase-1 (SCD1).[3] From this compound, a series of elongation steps can produce very-long-chain fatty acids (VLCFAs) like erucic and nervonic acid.[14][15]
A distinct and clinically significant pathway leads to Mead acid. In states of essential fatty acid (EFA) deficiency, where precursors for arachidonic acid (omega-6) are unavailable, the body compensates by elongating and further desaturating this compound to produce Mead acid (20:3n-9).[12][13][16]
Caption: Biosynthesis pathways of major omega-9 fatty acids.
Comparative Biological Functions and Therapeutic Relevance
While structurally related, the physiological impacts of these fatty acids are markedly different.
This compound: The Metabolic Regulator
As the most common monounsaturated fatty acid in the diet, this compound is extensively studied for its health benefits.
-
Cardiovascular Health: It helps regulate cholesterol levels by reducing "bad" LDL cholesterol while maintaining "good" HDL cholesterol.[7][17] Diets rich in this compound are associated with lower blood pressure and a reduced risk of coronary heart disease.[7][17]
-
Anti-Inflammatory Effects: this compound can modulate inflammatory pathways, contributing to its protective effects.[1][5] In experimental sepsis models, it has been shown to decrease organ dysfunction and mortality by inducing fatty acid oxidation.[18]
-
Drug Development: Beyond its nutritional role, this compound is used in the pharmaceutical industry as an excipient, acting as a solubilizing agent or emulsifier in drug formulations.[1]
Nervonic Acid: The Neural Architect
Nervonic acid is a VLCFA with a specialized role in the nervous system.
-
Myelin Sheath Integrity: It is a critical structural component of myelin, the protective sheath that insulates nerve fibers and ensures rapid transmission of nerve impulses.[14][19][20][21] Its concentration increases significantly during periods of active myelination.[20]
-
Therapeutic Potential in Neurology: Due to its role in myelin maintenance and repair, nervonic acid is being investigated as a therapeutic agent for demyelinating diseases such as Multiple Sclerosis (MS) and for neurodegenerative conditions like Alzheimer's disease.[19][20] Supplementation may support the remyelination process by providing an essential building block for oligodendrocytes (myelin-producing cells).[20]
Erucic Acid: A Controversial Molecule
Erucic acid's history is complex, marked by concerns over toxicity and its use in a specific therapeutic context.
-
Cardiotoxicity: Early animal studies linked high dietary intake of erucic acid from rapeseed oil to myocardial lipidosis, an accumulation of fats in heart tissue.[10][22][23][24] This led to the breeding of low-erucic acid rapeseed (canola) oil for human consumption, with regulatory limits set in many countries.[25]
-
Adrenoleukodystrophy (ALD): Despite its potential toxicity at high doses, erucic acid is a key component of "Lorenzo's Oil" (a 4:1 mixture of oleic and erucic acids). This formulation is used to normalize the accumulation of very-long-chain fatty acids in patients with ALD, a rare genetic disorder affecting the nervous system.[10] This highlights a dose-dependent and context-specific duality in its biological effects.
Mead Acid: The Deficiency Biomarker
Mead acid's primary role in clinical science is that of a diagnostic marker.
-
Indicator of EFA Deficiency: Its synthesis from this compound is significantly upregulated when dietary intake of essential fatty acids (linoleic and alpha-linolenic acid) is insufficient.[12][13][16] Therefore, an elevated level of Mead acid in the blood, often assessed by the triene:tetraene (Mead acid:arachidonic acid) ratio, is a reliable indicator of essential fatty acid deficiency.[26] A ratio greater than 0.2 is considered diagnostic.[26]
-
Bioactivity: Beyond its role as a biomarker, Mead acid itself can be converted into various bioactive lipid mediators and has been implicated in inflammation and cartilage health.[12][16]
Experimental Protocol: Quantification of Omega-9 Fatty Acids by GC-MS
Accurate comparative analysis requires a robust and validated analytical method. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for fatty acid profiling due to its high sensitivity and specificity.
Causality Behind the Method: The direct analysis of free fatty acids by GC is challenging due to their low volatility and polar nature.[27] Therefore, a multi-step process involving extraction, saponification to release fatty acids from complex lipids (like triglycerides and phospholipids), and chemical derivatization is required. Conversion to Fatty Acid Methyl Esters (FAMEs) increases volatility, making the molecules suitable for separation in the gas phase.[27][28]
Step-by-Step Workflow
-
Lipid Extraction:
-
Homogenize the biological sample (e.g., tissue, plasma).
-
Perform a total lipid extraction using a modified Bligh and Dyer method with a chloroform:methanol:water solvent system.[27] This ensures that both polar and non-polar lipids are efficiently extracted.
-
Crucial Step: Add an internal standard (e.g., Heptadecanoic acid, C17:0, or Tricosanoic acid, C23:0) prior to extraction. This synthetic fatty acid is not naturally abundant and will be carried through the entire process, allowing for precise quantification by correcting for sample loss during preparation and injection variability.[28]
-
-
Saponification and Derivatization (Trans-esterification):
-
Evaporate the solvent from the extracted lipid fraction under a stream of nitrogen.
-
Add methanolic sodium hydroxide and heat to saponify the lipids, liberating the free fatty acids.
-
Add a catalyst such as Boron Trifluoride (BF₃) in methanol and heat. This acidic catalyst protonates the carboxyl group, facilitating nucleophilic attack by methanol to form the FAME.
-
-
FAME Extraction and Preparation:
-
After cooling, add hexane and a saturated sodium chloride solution to the reaction mixture.
-
Vortex thoroughly. The non-polar FAMEs will partition into the upper hexane layer.
-
Carefully collect the hexane layer containing the FAMEs and transfer it to a new vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the FAME sample into the GC-MS system.
-
Separation: Use a polar capillary column (e.g., a wax-type column) that separates FAMEs based on both chain length and degree of unsaturation.[28]
-
Detection: As compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The mass-to-charge ratio of these fragments provides a unique "fingerprint" for positive identification of each fatty acid.
-
Quantification: The peak area of each identified omega-9 FAME is compared to the peak area of the internal standard to calculate its absolute concentration.
-
Caption: Standard workflow for omega-9 fatty acid analysis by GC-MS.
Conclusion and Future Directions
The omega-9 fatty acid family, while unified by a common structural feature, exhibits remarkable functional diversity.
-
This compound stands as a cornerstone of metabolic health with established benefits for the cardiovascular system.
-
Nervonic acid offers significant promise in the field of neurology as a key component of neural architecture.
-
Erucic acid serves as a critical lesson in dose-dependent toxicology and targeted therapeutic application.
-
Mead acid remains an indispensable biomarker for diagnosing nutritional deficiencies.
For drug development professionals, understanding these distinctions is paramount. Nervonic acid presents a clear opportunity for developing novel neuroprotective or remyelinating therapies. The anti-inflammatory and metabolic benefits of this compound suggest its utility in managing chronic inflammatory diseases and metabolic syndrome.[1][18] Continued research should focus on human clinical trials to validate the therapeutic potential of nervonic acid and to further elucidate the precise molecular mechanisms that differentiate the biological activities of these closely related fatty acids.
References
- 1. Omega-9 fatty acids: potential roles in inflammation and cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. draxe.com [draxe.com]
- 3. droracle.ai [droracle.ai]
- 4. nyo3.com [nyo3.com]
- 5. ijariie.com [ijariie.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. This compound: Benefits, Risks, and Sources [health.com]
- 8. Netmeds [netmeds.com]
- 9. omegaquant.com [omegaquant.com]
- 10. researchgate.net [researchgate.net]
- 11. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 12. Mead acid - Wikipedia [en.wikipedia.org]
- 13. Mead_acid [bionity.com]
- 14. Nervonic acid - Wikipedia [en.wikipedia.org]
- 15. A Review of Nervonic Acid Production in Plants: Prospects for the Genetic Engineering of High Nervonic Acid Cultivars Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mitocare.de [mitocare.de]
- 18. Omega-9 this compound Induces Fatty Acid Oxidation and Decreases Organ Dysfunction and Mortality in Experimental Sepsis | PLOS One [journals.plos.org]
- 19. nbinno.com [nbinno.com]
- 20. What is the Role of Nervonic Acid Powder in Maintaining the Myelin Sheath? - Angelbio [angelbiology.com]
- 21. nbinno.com [nbinno.com]
- 22. foodstandards.gov.au [foodstandards.gov.au]
- 23. Erucic Acid—Both Sides of the Story: A Concise Review on Its Beneficial and Toxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Paradoxical Effects of Erucic Acid-A Fatty Acid With Two-Faced Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Rapeseed oil - Wikipedia [en.wikipedia.org]
- 26. med.virginia.edu [med.virginia.edu]
- 27. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
A Comparative Guide to Validating the Anti-Apoptotic Effect of Oleic Acid in Hepatocytes
For researchers, scientists, and drug development professionals investigating non-alcoholic fatty liver disease (NAFLD) and associated lipotoxicity, understanding the differential effects of fatty acids on hepatocyte survival is paramount. It is well-established that excessive accumulation of saturated fatty acids, such as palmitic acid (PA), induces significant cellular stress, leading to apoptosis—a programmed cell death cascade that contributes to liver injury. In contrast, the monounsaturated fatty acid, oleic acid (OA), not only exhibits lower toxicity but actively protects hepatocytes from PA-induced apoptosis.[1][2][3]
This guide provides an in-depth technical overview of the mechanisms behind this compound's protective effects and presents a validated, multi-parametric experimental framework to compare and quantify its anti-apoptotic efficacy. The methodologies described are designed to be self-validating, ensuring robust and reproducible data for your research.
The Mechanistic Dichotomy: How Fatty Acids Dictate Cell Fate
The crux of fatty acid-induced lipotoxicity lies in their metabolic channeling and downstream consequences. Saturated fatty acids like PA are potent inducers of endoplasmic reticulum (ER) stress.[4] This occurs when the ER's capacity to fold proteins is overwhelmed, triggering the Unfolded Protein Response (UPR). Chronic UPR activation initiates apoptosis through pathways involving the transcription factor CHOP and the activation of pro-apoptotic proteins.[4][5]
This compound counters this lipotoxic assault through several key mechanisms:
-
Efficient Triglyceride (TG) Sequestration: OA is preferentially channeled into the synthesis of neutral triglycerides, which are then stored within lipid droplets (LDs).[3][6][7] This process effectively sequesters excess fatty acids, preventing them from engaging in pathways that lead to ER stress and the production of toxic lipid intermediates.[8]
-
Attenuation of ER Stress: By promoting safe storage and reducing the burden of saturated fatty acids, OA alleviates ER stress, thereby preventing the activation of the UPR-mediated apoptotic cascade.[9][10]
-
Modulation of Apoptotic Regulators: The commitment to apoptosis is tightly controlled by the Bcl-2 family of proteins. This family includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2).[11][12] Palmitic acid typically skews this balance in favor of cell death by increasing the Bax/Bcl-2 ratio. This compound has been shown to counteract this, maintaining a pro-survival balance.[13][14]
-
Activation of Pro-Survival Signaling: this compound can activate pro-survival pathways, such as those mediated by AMP-activated protein kinase (AMPK), which helps restore cellular energy homeostasis and mitigate stress.[15][16]
The following diagram illustrates the opposing effects of palmitic and this compound on hepatocyte survival.
Caption: Opposing effects of Palmitic Acid vs. This compound on hepatocyte fate.
Experimental Design: A Comparative Model of Lipotoxicity
To robustly validate the anti-apoptotic effect of this compound, a well-controlled in vitro model is essential. The standard approach involves inducing apoptosis in a hepatocyte cell line (e.g., HepG2, Huh7) with palmitic acid and then assessing the protective capacity of co-administered this compound.
Caption: Workflow for assessing this compound's protective effect.
Core Experimental Protocols for Validation
A multi-parametric approach is crucial for a comprehensive validation. We recommend a tiered strategy, moving from general cell health to specific apoptotic markers and mechanistic protein analysis.
A. Assessment of Overall Cell Viability (CCK8/MTT Assay)
This initial screen provides a quantitative measure of cell proliferation and viability, reflecting the overall cytotoxicity of the treatments.
Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Fatty Acid Preparation: Prepare stock solutions of Palmitic Acid (PA) and this compound (OA) conjugated to fatty acid-free Bovine Serum Albumin (BSA). A typical final concentration for PA is 0.4 mM, and for OA is 0.2 mM, reflecting a 2:1 molar ratio often seen in lipotoxicity rescue experiments.[17][18] A BSA-only solution serves as the vehicle control.
-
Treatment: Replace the culture medium with medium containing the respective treatments: Vehicle Control, PA alone, OA alone, and PA + OA. Incubate for 24 hours.
-
Assay: Add 10 µL of CCK8 or MTT reagent to each well and incubate for 1-3 hours at 37°C.
-
Measurement: Read the absorbance at the appropriate wavelength (450 nm for CCK8, 570 nm for MTT) using a microplate reader.
-
Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to calculate the percentage of cell viability.
B. Specific Quantification of Apoptosis (Annexin V/PI Flow Cytometry)
This is the gold standard for specifically identifying and quantifying apoptotic cells, distinguishing them from viable and necrotic cells.
Methodology:
-
Cell Culture: Seed and treat cells in 6-well plates as described above.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Gently detach adherent cells using trypsin, neutralize, and combine with the floating cells from the supernatant. This step is critical to ensure all cell populations are analyzed.
-
Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at 500 x g for 5 minutes.[19][20]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[20]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[19][20]
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
-
C. Measurement of Executioner Caspase Activity (Caspase-3/7 Assay)
Activation of executioner caspases, like caspase-3 and -7, is a hallmark of apoptosis. Measuring their activity provides direct evidence of the apoptotic pathway being engaged.
Methodology:
-
Cell Culture & Lysis: Treat cells in a white-walled 96-well plate suitable for luminescence assays. After treatment, lyse the cells by adding a reagent like Caspase-Glo® 3/7.[21]
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol. This reagent contains a proluminescent substrate (containing the DEVD sequence) for caspase-3/7.[21]
-
Assay: Add 100 µL of the prepared reagent directly to each well containing 100 µL of cell culture medium. Mix gently.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light. The reagent lyses the cells and allows activated caspases to cleave the substrate, generating a luminescent signal.[22]
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Analysis: Normalize the signal to a control group or total protein concentration to determine the fold-change in caspase activity.
D. Mechanistic Insight via Protein Expression (Western Blot)
This technique allows for the direct measurement of changes in the levels of key apoptosis-regulating proteins, providing mechanistic support for the observed cellular effects.
Methodology:
-
Protein Extraction: After treatment in 6-well plates, wash cells with cold PBS and lyse them using RIPA buffer supplemented with protease inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[23]
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against Bax, Bcl-2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[13][24]
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software. Calculate the Bax/Bcl-2 ratio for each sample, normalized to the loading control.[24]
Comparative Data Summary
The following table summarizes the expected outcomes from the described experiments, providing a clear comparative view of this compound's protective effect against palmitic acid-induced lipotoxicity.
| Parameter | Vehicle Control | Palmitic Acid (PA) | This compound (OA) | PA + this compound (OA) | Supporting Data Source |
| Cell Viability (%) | 100% | ↓ (e.g., ~50-60%) | ~100% | ↑ (Significantly rescued vs. PA) | [10][17] |
| Early Apoptotic Cells (%) | Low (e.g., <5%) | ↑ (Significantly increased) | Low (<5%) | ↓ (Significantly reduced vs. PA) | [1][4] |
| Late Apoptotic Cells (%) | Low (e.g., <5%) | ↑ (Significantly increased) | Low (<5%) | ↓ (Significantly reduced vs. PA) | [1][4] |
| Relative Caspase-3/7 Activity | 1.0 (Baseline) | ↑ (e.g., 3-5 fold) | ~1.0 | ↓ (Significantly reduced vs. PA) | [23][25] |
| Bax/Bcl-2 Protein Ratio | Baseline | ↑ (Increased) | Baseline | ↓ (Reduced towards baseline) | [13][24][26] |
Conclusion
Validating the anti-apoptotic effect of this compound in hepatocytes requires a systematic and multi-faceted experimental approach. The evidence overwhelmingly indicates that this compound protects liver cells from saturated fatty acid-induced lipotoxicity by promoting the benign storage of lipids into droplets, thereby alleviating ER stress and maintaining a pro-survival balance of Bcl-2 family proteins.[3][6][9] By employing the comparative framework and detailed protocols outlined in this guide—spanning from cell viability assays to specific apoptosis quantification and mechanistic protein analysis—researchers can generate robust, publication-quality data to confirm and further explore this critical protective mechanism. This understanding is fundamental for developing therapeutic strategies for NAFLD and other metabolic liver diseases.
References
- 1. Differential effect of oleic and palmitic acid on lipid accumulation and apoptosis in cultured hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Differential Effects of Oleic and Palmitic Acids on Lipid Droplet-Mitochondria Interaction in the Hepatic Cell Line HepG2 [frontiersin.org]
- 4. Saturated fatty acid induction of endoplasmic reticulum stress and apoptosis in human liver cells via the PERK/ATF4/CHOP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palmitic and linoleic acids induce ER stress and apoptosis in hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Roles of Unsaturated and Saturated Fatty Acids on Autophagy and Apoptosis in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Effects of Oleic and Palmitic Acids on Lipid Droplet-Mitochondria Interaction in the Hepatic Cell Line HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound ameliorates palmitic acid induced hepatocellular lipotoxicity by inhibition of ER stress and pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound ameliorates palmitic acid induced hepatocellular lipotoxicity by inhibition of ER stress and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Bcl-2 Family Proteins and Sorafenib Resistance in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 13. Frontiers | Anti-tumor Effect of this compound in Hepatocellular Carcinoma Cell Lines via Autophagy Reduction [frontiersin.org]
- 14. Expression of p53, Bax and Bcl-2 proteins in hepatocytes in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Annexin V Staining Protocol [bdbiosciences.com]
- 20. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 21. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. caspase3 assay [assay-protocol.com]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Upregulation of BCL-2 by acridone derivative through gene promoter i-motif for alleviating liver damage of NAFLD/NASH - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Protective Effect of Oleic Acid Against Saturated Fatty Acid-Induced Stress: A Comparative Guide
This guide provides a comprehensive comparison of the cellular effects of saturated fatty acids, exemplified by palmitic acid, and the protective mechanisms conferred by the monounsaturated fatty acid, oleic acid. It is intended for researchers, scientists, and drug development professionals investigating cellular lipotoxicity and metabolic stress. Herein, we delve into the underlying molecular pathways, present comparative experimental data, and provide detailed protocols for assessing these effects in a laboratory setting.
The Dichotomy of Fatty Acids: Understanding Saturated vs. Monounsaturated Effects
Elevated levels of free fatty acids, particularly saturated fatty acids (SFAs) like palmitic acid (PA), are implicated in cellular dysfunction and death, a phenomenon termed "lipotoxicity".[1] This is a key contributor to metabolic diseases.[1] In contrast, monounsaturated fatty acids (MUFAs) like this compound (OA) are generally well-tolerated and can even protect cells from the detrimental effects of SFAs.[1][2]
The primary difference in their cellular impact lies in their metabolic channeling.[1] this compound is efficiently incorporated into triglycerides (TGs) and stored in lipid droplets (LDs), effectively sequestering excess fatty acids and preventing them from engaging in harmful metabolic pathways.[1][2][3] Palmitic acid, on the other hand, is poorly incorporated into TGs and tends to accumulate, leading to cellular stress.[1]
Key Mechanisms of Saturated Fatty Acid-Induced Cellular Stress
The lipotoxicity induced by saturated fatty acids such as palmitate manifests through several interconnected pathways, primarily revolving around endoplasmic reticulum (ER) stress and apoptosis.
Endoplasmic Reticulum (ER) Stress
The ER is a critical organelle for protein folding and lipid synthesis. An overload of saturated fatty acids disrupts ER homeostasis, leading to the accumulation of unfolded or misfolded proteins, a condition known as ER stress.[4][5][6] This triggers the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER function. Key markers of ER stress include:
-
Activating Transcription Factor 4 (ATF4) : A transcription factor induced during ER stress.[5]
-
C/EBP homologous protein (CHOP) : Also known as GADD153, this transcription factor is a key mediator of ER stress-induced apoptosis.[4][5][7]
-
Glucose-regulated protein 78 (GRP78/BiP) : An ER chaperone protein that is upregulated during ER stress to aid in protein folding.[4][8]
-
X-box binding protein-1 (XBP-1) splicing : A key event in the UPR signaling cascade.[4]
Chronic or unresolved ER stress ultimately leads to programmed cell death, or apoptosis.[4][5][6]
Apoptosis
Apoptosis is a major outcome of palmitate-induced lipotoxicity.[4][5][9][10] This is often mediated by the ER stress pathway and involves the activation of caspases, a family of proteases that execute the apoptotic program. Caspase-3 and Caspase-7 are key executioner caspases in this process.[11][12]
The Protective Role of this compound: Mechanisms of Action
This compound confers protection against palmitate-induced stress through several key mechanisms:
-
Enhanced Triglyceride Synthesis and Lipid Droplet Formation : this compound promotes the esterification of fatty acids into triglycerides, which are then stored in lipid droplets.[2][3][13] This process effectively channels toxic saturated fatty acids away from pathways that lead to ER stress and apoptosis.[1][2][14]
-
Modulation of ER Stress : Co-treatment with this compound can attenuate palmitate-induced ER stress, reducing the expression of key stress markers like CHOP.[14][15][16]
-
AMPK Activation : this compound has been shown to prevent ER stress, inflammation, and insulin resistance in skeletal muscle cells by activating AMP-activated protein kinase (AMPK).[15]
-
Regulation of Apoptotic Proteins : this compound can restore the balance of pro- and anti-apoptotic proteins. It has been shown to attenuate the palmitate-induced increase in pro-apoptotic proteins like Bak and restore the levels of anti-apoptotic Bcl-2 family proteins.[10]
-
Downregulation of CD36 Expression : In macrophages, this compound has been found to protect against palmitate-induced apoptosis by reducing the expression of the fatty acid translocase CD36, which in turn mitigates ER stress and the generation of reactive oxygen species.[9]
Experimental Assessment: A Comparative Workflow
To assess the protective effects of this compound, a series of in vitro experiments can be performed. The following workflow provides a general framework for such a study.
Caption: Experimental workflow for assessing this compound's protective effects.
Comparative Data Summary
The following tables summarize expected quantitative outcomes from experiments comparing the effects of palmitic acid and this compound.
Table 1: Comparison of Cellular Stress Markers
| Treatment Group | Relative Caspase-3/7 Activity (Fold Change vs. Control) | CHOP Protein Expression (Fold Change vs. Control) | GRP78 Protein Expression (Fold Change vs. Control) |
| Control (BSA) | 1.0 | 1.0 | 1.0 |
| Palmitic Acid (PA) | ↑↑↑ (e.g., 3.0 - 5.0) | ↑↑↑ (e.g., 4.0 - 6.0) | ↑↑ (e.g., 2.0 - 3.0) |
| This compound (OA) | ~ (e.g., 1.0 - 1.2) | ~ (e.g., 1.0 - 1.3) | ~ (e.g., 1.0 - 1.2) |
| PA + OA | ↓ (e.g., 1.5 - 2.5) | ↓ (e.g., 1.8 - 2.8) | ↓ (e.g., 1.2 - 1.8) |
Arrow directions indicate the expected trend: ↑ for increase, ↓ for decrease, and ~ for little to no change.
Table 2: Comparison of Lipid Accumulation and Cell Viability
| Treatment Group | Lipid Droplet Accumulation (Relative Area) | Cell Viability (e.g., MTT Assay, % of Control) |
| Control (BSA) | Baseline | 100% |
| Palmitic Acid (PA) | Moderate Increase | ↓↓↓ (e.g., 40-60%) |
| This compound (OA) | Significant Increase | ~ (e.g., 95-100%) |
| PA + OA | Significant Increase | ↑ (e.g., 70-90%) |
Arrow directions indicate the expected trend: ↑ for increase, ↓ for decrease, and ~ for little to no change.
Detailed Experimental Protocols
Preparation of Fatty Acid-BSA Solutions
Rationale: Fatty acids are insoluble in aqueous culture media and must be complexed to a carrier protein, typically bovine serum albumin (BSA), to facilitate their delivery to cells.[17]
Protocol:
-
Prepare a stock solution of fatty acid (e.g., 100 mM palmitic acid or this compound) in a suitable solvent like ethanol.
-
Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in sterile, double-distilled water.
-
Warm the BSA solution to 37°C.
-
Slowly add the fatty acid stock solution to the warm BSA solution while stirring continuously to create the desired molar ratio (e.g., 5:1 fatty acid to BSA).
-
Continue to stir at 37°C for at least 1 hour to ensure complete complexing.
-
Sterile-filter the final fatty acid-BSA solution before adding it to the cell culture medium.
Oil Red O Staining for Lipid Droplet Visualization
Rationale: Oil Red O is a lysochrome diazo dye that is highly soluble in neutral lipids, allowing for the visualization and quantification of intracellular lipid droplets.[18][19]
-
Culture cells on glass coverslips in a multi-well plate and treat as described in the experimental workflow.
-
Wash the cells gently twice with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 10% formalin in PBS for 30-60 minutes at room temperature.
-
Wash the cells twice with distilled water.
-
Incubate the cells with 60% isopropanol for 5 minutes.
-
Remove the isopropanol and add the Oil Red O working solution, ensuring the cells are completely covered. Incubate for 10-20 minutes at room temperature.
-
Remove the Oil Red O solution and wash the cells 2-5 times with distilled water until the excess stain is removed.
-
(Optional) Counterstain the nuclei with hematoxylin for 1 minute, followed by several washes with distilled water.
-
Mount the coverslips on microscope slides and visualize using a light microscope. Lipid droplets will appear as red-orange structures.
Caspase-3/7 Activity Assay
Rationale: This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[11][23][24] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal that is proportional to caspase activity.[11][23]
Protocol (based on Promega Caspase-Glo® 3/7 Assay): [11][23]
-
Seed cells in a white-walled 96-well plate and treat according to the experimental design. Include wells for blanks (medium only) and untreated controls.
-
Allow the plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
Western Blotting for ER Stress Markers (CHOP and GRP78)
Rationale: Western blotting allows for the detection and semi-quantification of specific proteins, in this case, the key ER stress markers CHOP and GRP78.[8][25][26][27]
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for CHOP and GRP78 overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again several times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.
Signaling Pathway Diagrams
Caption: Saturated fatty acid-induced lipotoxicity pathway.
Caption: Protective mechanism of this compound against lipotoxicity.
Conclusion
The evidence strongly indicates that this compound exerts a significant protective effect against saturated fatty acid-induced cellular stress. This protection is primarily mediated by its ability to facilitate the benign storage of excess fatty acids in the form of triglycerides within lipid droplets, thereby preventing the activation of detrimental pathways such as ER stress and apoptosis. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to investigate these mechanisms further and to explore potential therapeutic strategies for metabolic diseases associated with lipotoxicity.
References
- 1. Triglyceride accumulation protects against fatty acid-induced lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protection Strategies Against Palmitic Acid-Induced Lipotoxicity in Metabolic Syndrome and Related Diseases [mdpi.com]
- 3. This compound differentially affects lipid droplet storage of de novo synthesized lipids in hepatocytes and adipocytes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC04829B [pubs.rsc.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Palmitate causes endoplasmic reticulum stress and apoptosis in human mesenchymal stem cells: prevention by AMPK activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resveratrol Enhances Palmitate-Induced ER Stress and Apoptosis in Cancer Cells | PLOS One [journals.plos.org]
- 8. Targeting the Endoplasmic Reticulum Stress-Linked PERK/GRP78/CHOP Pathway with Magnesium Sulfate Attenuates Chronic-Restraint-Stress-Induced Depression-like Neuropathology in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oleate protects macrophages from palmitate-induced apoptosis through the downregulation of CD36 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective Effects of this compound Against Palmitic Acid-Induced Apoptosis in Pancreatic AR42J Cells and Its Mechanisms [pubmed.ncbi.nlm.nih.gov]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 12. stemcell.com [stemcell.com]
- 13. This compound is a potent inducer for lipid droplet accumulation through its esterification to glycerol by diacylglycerol acyltransferase in primary cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound protects saturated fatty acid mediated lipotoxicity in hepatocytes and rat of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oleate prevents saturated-fatty-acid-induced ER stress, inflammation and insulin resistance in skeletal muscle cells through an AMPK-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound ameliorates palmitic acid-induced ER stress and inflammation markers in naive and cerulein-treated exocrine pancreas cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. promega.com [promega.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
A Comparative Guide to Validating HPLC-MS Methods for Differential Lipidomics of Oleic Acid Treatment
This guide provides a comprehensive framework for the validation of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods tailored for differential lipidomics studies, specifically focusing on the cellular response to oleic acid treatment. As researchers and drug development professionals delve deeper into the intricate roles of lipids in metabolic diseases, the necessity for robust, reliable, and validated analytical methods is paramount. This document moves beyond a simple checklist of validation parameters, offering insights into the rationale behind each step, grounded in authoritative guidelines from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]
The objective is to equip scientists with the knowledge to not only perform method validation but to understand the interplay between experimental choices and data integrity, ensuring that the generated lipidomics data is both accurate and biologically meaningful.
The Rationale for Rigorous Validation in Lipidomics
Lipidomics, the large-scale study of lipids, presents unique analytical challenges due to the vast structural diversity and wide dynamic range of lipid species within a biological system.[4][5] When investigating the effects of an exogenous stimulus like this compound—a key monounsaturated fatty acid involved in numerous cellular processes—the lipidome can undergo significant remodeling.[6][7][8] A validated HPLC-MS method ensures that the observed changes are genuine biological responses and not artifacts of analytical variability.
Regulatory bodies like the FDA and EMA provide comprehensive guidance on bioanalytical method validation, which, while originally developed for pharmacokinetic studies, offers a robust framework applicable to lipidomics.[1][2][3][9][10] The core principle is to demonstrate that the analytical method is "fit-for-purpose," meaning it is reliable for its intended use.[11][12]
The Validation Workflow: A Step-by-Step Approach
A successful validation process is systematic and addresses all potential sources of error. The following sections detail the critical parameters that must be assessed.
Experimental Design: this compound Treatment of Cultured Cells
Before delving into the analytical validation, a robust and reproducible cell treatment protocol is essential.
Protocol: this compound Treatment of Hepatocytes
-
Cell Culture: Human hepatocytes (e.g., HL-7702) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[6]
-
This compound-BSA Complex Preparation: To ensure solubility and bioavailability, this compound is complexed with bovine serum albumin (BSA).[8][13] A stock solution of this compound in ethanol is slowly added to a warm (37°C) solution of fatty-acid-free BSA in serum-free medium while gently vortexing.[13]
-
Cell Treatment: Cells are seeded to the desired confluency. The culture medium is aspirated, and the cells are washed with phosphate-buffered saline (PBS). Serum-free medium containing the this compound-BSA complex (e.g., 70 µM this compound) is then added. Control cells are treated with the same concentration of BSA and ethanol vehicle.[6][13]
-
Incubation and Harvest: Cells are incubated for a predetermined time (e.g., 24 hours) to allow for metabolic changes. To stop the treatment, the medium is aspirated, and cells are washed with ice-cold PBS to halt metabolic activity. Cells are then harvested for lipid extraction.[13]
Sample Preparation: The Critical First Step
The goal of sample preparation is to efficiently extract lipids while minimizing matrix effects.[14][15]
Protocol: Lipid Extraction
-
Cell Lysis: Harvested cells are lysed using a suitable buffer.
-
Lipid Extraction: A common and effective method is the Folch or Bligh and Dyer extraction, which uses a chloroform/methanol solvent system to partition lipids from the aqueous phase.[16]
-
Internal Standards: A crucial step for accurate quantification is the addition of a cocktail of stable isotope-labeled internal standards (IS) representing different lipid classes before extraction.[17] This corrects for variability in extraction efficiency and mass spectrometer response.[17]
HPLC-MS System Suitability
Before each analytical run, a system suitability test (SST) must be performed to ensure the instrument is performing optimally.[18][19]
System Suitability Parameters:
| Parameter | Acceptance Criteria | Rationale |
| Peak Shape (Tailing Factor) | 0.8 - 1.5 | Ensures good chromatographic separation and integration. |
| Retention Time Reproducibility | RSD < 2% | Demonstrates the stability of the chromatographic separation. |
| Peak Area Reproducibility | RSD < 15% | Indicates the stability of the MS detector response. |
| Mass Accuracy | < 5 ppm | Confirms the mass spectrometer is properly calibrated. |
Representative data based on common laboratory standards.
Core Validation Parameters
The following parameters are essential for a full method validation, as outlined by FDA and EMA guidelines.[2][3]
Selectivity and Specificity
The method must be able to differentiate and quantify the analytes of interest from other components in the sample matrix, such as endogenous lipids and other cellular components.[20]
-
Experimental Approach: Analyze blank matrix samples (from untreated cells) from at least six different sources to check for interferences at the retention times of the target lipids and internal standards.
-
Acceptance Criteria: The response of any interfering peaks should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard.
Linearity and Range
This establishes the relationship between the concentration of an analyte and the instrument's response, defining the range over which the assay is accurate and precise.[4][21][22]
-
Experimental Approach: Prepare calibration standards by spiking known concentrations of authentic lipid standards into a representative blank matrix. Analyze these standards in at least five independent runs.
-
Data Analysis: Plot the peak area ratio (analyte/internal standard) against the concentration and perform a linear regression.
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
-
Table 1: Representative Linearity Data for Key Lipid Species
| Lipid Species | Calibration Range (ng/mL) | r² |
| PC(16:0/18:1) | 1 - 1000 | 0.998 |
| TG(16:0/18:1/18:1) | 5 - 5000 | 0.995 |
| Cer(d18:1/24:0) | 0.5 - 500 | 0.999 |
PC: Phosphatidylcholine, TG: Triglyceride, Cer: Ceramide. Data is illustrative.
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the measurements.[23]
-
Experimental Approach: Analyze Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range. This should be done in multiple replicates on the same day (intra-assay) and on different days (inter-assay).
-
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value.
-
Precision: The relative standard deviation (RSD) should not exceed 15%.
-
Table 2: Comparison of Intra- and Inter-Assay Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Accuracy (%) | Intra-Assay Precision (RSD %) | Inter-Assay Accuracy (%) | Inter-Assay Precision (RSD %) |
| Low | 10 | 105 | 8.5 | 108 | 11.2 |
| Medium | 100 | 98 | 6.2 | 101 | 8.9 |
| High | 800 | 102 | 5.1 | 99 | 7.5 |
Data is for a representative lipid and is illustrative.
Matrix Effect and Recovery
The matrix effect is the alteration of ionization efficiency due to co-eluting compounds from the sample matrix.[14][24] Recovery assesses the efficiency of the extraction process.[25]
-
Experimental Approach:
-
Matrix Effect: Compare the response of an analyte spiked into a post-extraction blank matrix with the response of the analyte in a neat solution.
-
Recovery: Compare the response of an analyte spiked into a blank matrix before extraction with the response of the analyte spiked into the matrix after extraction.
-
-
Acceptance Criteria:
-
The matrix factor should be between 0.85 and 1.15.
-
Recovery should be consistent, reproducible, and preferably high, although consistency is more critical than absolute recovery.
-
Stability
The stability of the lipids in the biological matrix must be evaluated under various conditions to ensure that the measured concentrations are accurate.
-
Experimental Approach: Analyze QC samples after subjecting them to different storage and handling conditions:
-
Freeze-Thaw Stability: After several freeze-thaw cycles.
-
Short-Term Stability: At room temperature for a specified period.
-
Long-Term Stability: Stored at -80°C for an extended period.
-
Post-Preparative Stability: In the autosampler.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Data Analysis and Interpretation
Once the method is validated, the differential lipidomics data can be generated and analyzed.
Differential Analysis Workflow
The following diagram illustrates a typical workflow for analyzing differential lipidomics data.
Caption: Workflow for differential lipidomics data analysis.
This compound-Induced Lipid Remodeling
This compound treatment is known to cause significant changes in the cellular lipidome. For instance, studies have shown that it can lead to an increase in triglycerides (TGs) and a decrease in certain species of lysophosphatidylcholines (LPCs), ceramides (Cer), and cholesteryl esters (ChE).[6][7]
The following diagram illustrates the potential metabolic fate of this compound within a cell, leading to the synthesis of various lipid classes.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identifying Lipid Metabolites Influenced by this compound Administration Using High-Performance Liquid Chromatography–Mass Spectrometry-Based Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound in Cell Culture [sigmaaldrich.com]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 12. bioanalysisforum.jp [bioanalysisforum.jp]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 16. Validation of lipidomic analysis of human plasma and serum by supercritical fluid chromatography-mass spectrometry and hydrophilic interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Bioanalytical method validation emea | PPTX [slideshare.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. chromatographytoday.com [chromatographytoday.com]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to the Metabolic Fates of Ole-ic Acid and Other Monounsaturated Fats for Researchers and Drug Development Professionals
In the intricate landscape of lipid metabolism, monounsaturated fatty acids (MUFAs) play a pivotal role, not merely as energy substrates but as active signaling molecules influencing a myriad of cellular processes. For researchers in metabolic diseases and drug development, a nuanced understanding of the distinct metabolic pathways of individual MUFAs is paramount. This guide provides an in-depth, objective comparison of the metabolic fates of oleic acid (18:1n-9), the most abundant MUFA in the human diet, with other key monounsaturated fats, primarily palmitthis compound (16:1n-7) and the very-long-chain fatty acid, erucic acid (22:1n-9). We will delve into the causality behind their differential processing, supported by experimental data and detailed methodologies, to empower informed experimental design and interpretation.
Cellular Uptake and Activation: The Initial Divergence
The journey of a fatty acid into a cell's metabolic machinery begins with its transport across the plasma membrane and subsequent activation to a high-energy acyl-CoA thioester. This initial step is a critical control point where the structural differences between MUFAs begin to manifest in their metabolic routing.
The uptake of long-chain fatty acids is a regulated process involving a concert of membrane-associated proteins, including CD36/FAT, fatty acid transport proteins (FATPs), and plasma membrane fatty acid-binding proteins (FABPpm)[1][2]. While these transporters exhibit broad specificity, subtle preferences for fatty acids of varying chain lengths and degrees of unsaturation can influence the rate of uptake.
Once inside the cell, fatty acids must be "activated" by Acyl-CoA synthetases (ACSs), which catalyze their esterification to Coenzyme A (CoA)[3][4]. This ATP-dependent reaction is essential for trapping the fatty acid within the cell and committing it to downstream metabolic pathways[5]. The substrate specificity of the various ACS isoforms is a key determinant of the metabolic fate of different MUFAs. For instance, some ACS isoforms show a preference for long-chain fatty acids like this compound over very-long-chain fatty acids, which can impact the initial rate of metabolism[6].
A study comparing the uptake of this compound and erucic acid in isolated rat hepatocytes demonstrated that erucic acid disappeared from the incubation medium more rapidly than this compound[7][8][9]. This suggests a more efficient initial uptake of this very-long-chain monounsaturated fatty acid.
Divergent Paths: Incorporation into Complex Lipids vs. Beta-Oxidation
Following activation, the acyl-CoA can be directed towards two primary fates: esterification into complex lipids for storage or membrane synthesis, or transport into the mitochondria and peroxisomes for β-oxidation to generate ATP. The partitioning of a MUFA between these pathways is highly dependent on its chain length and the cellular metabolic state.
Esterification into Triglycerides and Phospholipids
This compound is readily incorporated into both triglycerides (TGs), the primary form of energy storage, and phospholipids (PLs), the structural components of cellular membranes[7][8]. In contrast, studies have shown that palmitthis compound is preferentially incorporated into phospholipids, particularly phosphatidylcholine, in human monocytes[5]. This differential incorporation can have significant downstream effects on membrane fluidity and cell signaling.
Erucic acid, a very-long-chain MUFA, shows a strong preference for incorporation into triglycerides over phospholipids in hepatocytes[7][8][10]. This rapid sequestration into triglyceride droplets may be a protective mechanism to buffer the cell from potentially toxic levels of free very-long-chain fatty acids.
The following diagram illustrates the general pathways of MUFA incorporation into complex lipids:
Caption: Incorporation of MUFAs into complex lipids.
Beta-Oxidation: The Energy-Yielding Pathway
The catabolism of fatty acids through β-oxidation occurs primarily in the mitochondria for short, medium, and long-chain fatty acids, while very-long-chain fatty acids are initially chain-shortened in peroxisomes. The efficiency of β-oxidation varies significantly between different MUFAs.
Comparative studies have indicated that this compound is oxidized to a greater extent than palmitic acid[1][11][12]. In contrast, the β-oxidation of erucic acid is considerably slower than that of this compound[13][14]. This reduced rate of oxidation for very-long-chain fatty acids can lead to their accumulation in tissues, particularly the heart, which has been associated with cardiac lipidosis in animal models. The initial steps of erucic acid oxidation occur in peroxisomes, which chain-shorten it to a substrate that can then be further oxidized in the mitochondria.
The following table summarizes the comparative metabolic fates of this compound, palmitthis compound, and erucic acid:
| Feature | This compound (18:1n-9) | Palmitthis compound (16:1n-7) | Erucic Acid (22:1n-9) |
| Primary Fate | Balanced between storage (TG) and oxidation | Preferential incorporation into phospholipids | Predominantly stored as triglycerides[7][8][10] |
| Oxidation Rate | High | Moderate | Low, requires initial peroxisomal chain-shortening[13][14] |
| Incorporation into TGs | Readily incorporated | Incorporated, but less than this compound | Rapidly and extensively incorporated[7][8][10] |
| Incorporation into PLs | Readily incorporated | Preferentially incorporated into phospholipids[5] | Limited incorporation[7][8] |
Elongation and Desaturation: Interconversion of MUFAs
The metabolic pathways of MUFAs are interconnected through the actions of fatty acid elongase (ELOVL) and fatty acid desaturase (FADS) enzymes[15][16]. These enzymes can modify the chain length and degree of unsaturation of fatty acids, leading to a complex network of interconversions.
For instance, palmitthis compound (16:1n-7) can be elongated by ELOVL6 to vaccenic acid (18:1n-7)[17][18]. This compound (18:1n-9) can be desaturated by FADS2 (Δ6-desaturase) and further elongated and desaturated to produce Mead acid (20:3n-9), a process that is upregulated during essential fatty acid deficiency[19]. The substrate specificities and activities of these enzymes play a crucial role in determining the cellular profile of monounsaturated and polyunsaturated fatty acids.
The following diagram illustrates the key elongation and desaturation pathways for oleic and palmitoleic acids:
Caption: Elongation and desaturation of MUFAs.
Experimental Protocols for Studying MUFA Metabolism
To facilitate reproducible and rigorous research, this section provides detailed, step-by-step methodologies for two key experimental workflows used to compare the metabolic fates of MUFAs.
Stable Isotope Tracing of Fatty Acid Metabolism in Cultured Cells
This protocol describes the use of ¹³C-labeled fatty acids to trace their incorporation into cellular lipids and their entry into oxidative pathways.
Materials:
-
Cultured mammalian cells of interest
-
Complete cell culture medium
-
Fatty acid-free bovine serum albumin (BSA)
-
¹³C-labeled this compound, palmitthis compound, or other MUFA of interest
-
Phosphate-buffered saline (PBS)
-
Solvents for lipid extraction (e.g., chloroform, methanol, isooctane)
-
Internal standards for mass spectrometry
-
Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)
Procedure:
-
Cell Culture: Plate cells at a desired density in multi-well plates and allow them to adhere and proliferate.
-
Preparation of Labeled Fatty Acid Medium: Prepare a stock solution of the ¹³C-labeled fatty acid complexed to fatty acid-free BSA in serum-free medium.
-
Labeling: Replace the culture medium with the labeling medium containing the ¹³C-labeled fatty acid and incubate for a defined period (e.g., 2, 6, 12, 24 hours).
-
Cell Harvesting and Lipid Extraction:
-
Wash the cells with ice-cold PBS to remove residual labeled medium.
-
Quench metabolism by adding a cold solvent mixture (e.g., methanol/water).
-
Scrape the cells and transfer to a glass tube.
-
Perform a Bligh-Dyer or Folch lipid extraction to separate the lipid and aqueous phases[20].
-
-
Sample Preparation for Mass Spectrometry:
-
Dry the lipid extract under a stream of nitrogen.
-
For GC-MS analysis, derivatize the fatty acids to their fatty acid methyl esters (FAMEs) using a suitable reagent (e.g., methanolic HCl).
-
For LC-MS analysis, the free fatty acids can be analyzed directly or after derivatization.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples by GC-MS or LC-MS to determine the incorporation of ¹³C into different lipid species and the abundance of labeled metabolites in the aqueous phase (indicative of oxidation).
-
Quantify the labeled species relative to internal standards.
-
Quantitative Lipidomics Analysis by GC-MS
This protocol details the analysis of the total fatty acid profile of cells or tissues to assess the relative abundance of different MUFAs and their derivatives.
Materials:
-
Cell pellets or tissue homogenates
-
Internal standards (deuterated fatty acids)
-
Solvents for extraction and derivatization (e.g., isooctane, methanol, pentafluorobenzyl bromide)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation and Lipid Extraction:
-
Homogenize tissue samples or resuspend cell pellets in PBS.
-
Add a known amount of deuterated internal standards.
-
Perform a lipid extraction as described in the previous protocol.
-
-
Saponification (for total fatty acid analysis):
-
To analyze fatty acids from all lipid classes, saponify the dried lipid extract by incubating with methanolic KOH to release the fatty acyl chains.
-
Acidify the mixture and extract the free fatty acids.
-
-
Derivatization:
-
Derivatize the fatty acids to a volatile form suitable for GC analysis. A common method is the formation of pentafluorobenzyl (PFB) esters, which are highly sensitive in negative chemical ionization (NCI) mode[21].
-
-
GC-MS Analysis:
-
Inject the derivatized sample onto a suitable GC column for separation of the fatty acid esters.
-
Use a mass spectrometer in selected ion monitoring (SIM) or full scan mode to detect and quantify the different fatty acids based on their mass-to-charge ratio and retention time.
-
Quantify the endogenous fatty acids by comparing their peak areas to those of the corresponding deuterated internal standards.
-
The following diagram outlines the general workflow for lipidomics analysis:
Caption: Workflow for GC-MS-based lipidomics.
Conclusion and Future Directions
The metabolic pathways of monounsaturated fatty acids are not monolithic. This compound, palmitthis compound, and erucic acid, despite their structural similarities, exhibit distinct patterns of cellular uptake, activation, and partitioning between anabolic and catabolic pathways. These differences, driven by chain length and the specificities of metabolic enzymes, have profound implications for cellular function and organismal health. For researchers in drug development, targeting specific enzymes in fatty acid metabolism, such as ACSs, ELOVLs, or FADSs, holds promise for modulating the levels of specific MUFAs and their downstream metabolites to ameliorate metabolic diseases.
Future research should focus on elucidating the precise regulatory mechanisms that govern the channeling of different MUFAs into specific metabolic pathways. Advanced techniques such as spatial lipidomics and single-cell metabolic analysis will be instrumental in dissecting the subcellular and cell-type-specific metabolism of these important biomolecules. A deeper understanding of the comparative metabolism of MUFAs will undoubtedly pave the way for novel therapeutic strategies targeting a wide range of metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A Review of Erucic Acid Production in Brassicaceae Oilseeds: Progress and Prospects for the Genetic Engineering of High and Low-Erucic Acid Rapeseeds (Brassica napus) [frontiersin.org]
- 3. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Characterization of the Acyl-CoA synthetase activity of purified murine fatty acid transport protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Competition for cysteine acylation by C16:0 and C18:0 derived lipids is a global phenomenon in the proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative metabolism of erucic and this compound in hepatocytes from rats fed partially hydrogenated marine oil or palm oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential effect of oleic and palmitic acid on lipid accumulation and apoptosis in cultured hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The Effects of this compound and Palmitic Acid on Porcine Muscle Satellite Cells | MDPI [mdpi.com]
- 13. Effect of changing the proportion of C16:0 and cis-9 C18:1 in fat supplements on rumen fermentation, glucose and lipid metabolism, antioxidation capacity, and visceral fatty acid profile in finishing Angus bulls - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A comparison of the short-term incorporation of erucic acid and this compound in the perfused guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Acyl-CoA synthase and acyltransferase activity in developing skeletal muscle membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Palmitthis compound is elevated in fatty liver disease and reflects hepatic lipogenesis1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of fatty acid elongase Elovl6 in the regulation of energy metabolism and pathophysiological significance in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Oleic Acid
As a cornerstone fatty acid in biological research and pharmaceutical development, oleic acid is a common sight in the laboratory. While it is a naturally occurring substance, its disposal requires a systematic approach to ensure personnel safety, environmental protection, and regulatory compliance. This guide provides a detailed framework for the proper management and disposal of this compound waste, grounded in established safety protocols and an understanding of its chemical properties.
Section 1: Hazard Identification and Risk Assessment
Effective disposal procedures are built upon a thorough understanding of the substance's inherent risks. This compound, while not classified as an acutely toxic substance, possesses properties that demand careful handling during disposal.
The primary hazards associated with this compound waste are:
-
Combustibility: this compound is a combustible liquid with a high flash point, meaning it can burn if exposed to an ignition source[1][2]. This is a critical consideration for storage and disposal methods, particularly incineration.
-
Peroxide Formation: Upon prolonged exposure to air and light, this compound can form explosive peroxides[3][4][5]. This reactivity increases the risk of unexpected chemical reactions, especially if mixed with incompatible substances like aluminum[5]. Waste containers should be kept tightly closed and stored away from light[5].
-
Environmental Impact: While readily degradable, this compound may cause long-lasting harmful effects to aquatic life[6]. Direct release into sewers or waterways is prohibited to prevent ecological damage[1][3][7][8].
-
Chemical Incompatibility: this compound can react violently with strong oxidizing agents and is incompatible with strong acids and bases[3][4][9]. Waste streams must be carefully segregated to prevent hazardous reactions.
For quick reference, the key safety parameters for this compound are summarized below.
| Property | Value / Observation | Source(s) |
| CAS Number | 112-80-1 | [10] |
| Physical State | Liquid, turns yellow-to-brown on exposure to air | [11] |
| Flash Point | ~189 °C (372 °F) | [1] |
| Aquatic Toxicity | LC50 - Pimephales promelas (fathead minnow) - 205 mg/L - 96 h | [6][12] |
| Key Incompatibilities | Strong oxidizing agents, strong acids, strong bases, aluminum | [3][4][5][9] |
| Hazardous Decomposition | Produces carbon monoxide (CO) and carbon dioxide (CO2) upon combustion | [2][7][9] |
Section 2: this compound Disposal Workflow
The decision-making process for disposing of this compound should be systematic, prioritizing safety and compliance. The following workflow illustrates the key steps from waste generation to final disposal.
Caption: Decision workflow for the safe disposal of this compound waste.
Section 3: Standard Operating Procedures for Disposal
Adherence to a clear, methodical procedure is paramount. The following steps provide a framework for managing this compound waste from collection to final hand-off.
Step 1: Waste Collection and Storage
Proper segregation and storage are the first steps in responsible waste management.
-
Designated Waste Container: Use a dedicated, chemically resistant, and leak-proof container for liquid this compound waste. The container must have a tight-fitting lid to prevent exposure to air[8].
-
Labeling: Clearly label the container as "Hazardous Waste - this compound". Include the date of initial accumulation.
-
Segregation: Do NOT mix this compound waste with other chemical waste streams, especially strong oxidizers, bases, or acids, to prevent dangerous reactions[4][9].
-
Storage Conditions: Store the waste container in a cool, dry, well-ventilated area designated for hazardous waste[8]. It must be isolated from heat sources, sunlight, and ignition sources to mitigate fire and peroxide formation risks[1][5][12].
Step 2: Selecting a Disposal Pathway
Pathway A: Licensed Hazardous Waste Contractor (Primary Recommendation)
For the vast majority of research and development settings, using a licensed disposal company is the safest and most compliant method[8].
-
Causality: Professional contractors have the expertise and equipment to handle, transport, and dispose of chemical waste in accordance with all federal, state, and local regulations[6][13]. They typically use high-temperature incineration, which ensures the complete destruction of the organic material[14]. This pathway transfers the liability of final disposal to a certified expert.
Protocol:
-
Ensure your waste this compound is stored and labeled according to the guidelines in Step 1.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.
-
Provide the EHS team or contractor with an accurate description of the waste.
Pathway B: Laboratory Pre-Treatment via Neutralization (Small Quantities Only)
In some limited circumstances, and only with explicit permission from your institution's EHS department, neutralization may be used as a pre-treatment step for small volumes of pure this compound waste. This compound is a weak acid and can be neutralized with a suitable base[11][15].
-
Causality: Neutralization converts the carboxylic acid into a salt, reducing its corrosivity. This is an exothermic reaction that generates heat and potentially vapors, necessitating strict safety controls[16]. This procedure does not render the waste suitable for drain disposal. Most regulations and safety data sheets strictly forbid disposing of this compound, treated or untreated, into the sewer system due to its potential aquatic toxicity[3][4][6].
Protocol:
-
Authorization: Obtain prior approval from your EHS office. This procedure should only be performed by trained personnel.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves[16].
-
Location: Perform the entire procedure inside a certified chemical fume hood[16].
-
Preparation:
-
Neutralization:
-
Verification:
-
Once all the acid has been added, continue stirring for 30 minutes.
-
Check the pH of the solution. The target pH is between 5.5 and 9.0[16]. If the pH is still acidic, add more base. If it is too basic, add a weak acid like acetic acid to adjust.
-
-
Final Disposal:
-
Transfer the neutralized solution to a new, clearly labeled hazardous waste container (e.g., "Neutralized this compound Solution").
-
Arrange for pickup by your licensed hazardous waste contractor.
-
Section 4: Emergency Procedures for Spills
Accidental spills require immediate and correct action to prevent injury and environmental contamination.
Protocol for Small Laboratory Spills (<100 mL):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Wear, at a minimum, safety goggles, a lab coat, and gloves[1].
-
Containment: Prevent the spill from spreading or entering drains by creating a dike around it with an absorbent material[6][13].
-
Absorption: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, dry sand, or earth[1][18]. Do not use combustible materials like sawdust [1].
-
Collection: Carefully scoop the absorbed material into a suitable, sealable container for hazardous waste[8].
-
Decontamination: Clean the spill area with soap and water[5].
-
Disposal: Label the container and dispose of it as hazardous waste through your EHS office.
Conclusion
The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. The guiding principle is to always adhere to institutional policies and local, state, and federal regulations[6][19]. By understanding the specific hazards of this compound and following a structured disposal workflow—from proper segregation and storage to utilizing licensed waste contractors—researchers can effectively minimize risks and ensure a safe working environment.
References
- 1. technopharmchem.com [technopharmchem.com]
- 2. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com [carlroth.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. home.rolfeschemicals.com [home.rolfeschemicals.com]
- 7. valudor.com [valudor.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. labbox.es [labbox.es]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ICSC 1005 - this compound [chemicalsafety.ilo.org]
- 12. fishersci.com [fishersci.com]
- 13. trc-corp.com [trc-corp.com]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 16. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 17. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. johnsonmfg.com [johnsonmfg.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Oleic Acid
As researchers and scientists, our work's integrity is intrinsically linked to the safety and precision of our experimental execution. Handling any chemical, even one as common as oleic acid, requires a thorough understanding of its properties to ensure personal safety and prevent contamination. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in field-proven insights and authoritative standards.
Understanding the Risks: More Than Just an Unsaturated Fatty Acid
This compound is a combustible liquid that is generally considered to have low toxicity.[1][2] However, its handling is not without risks. The primary hazards include:
-
Dermal and Ocular Irritation: Direct contact with the skin or eyes can cause mild irritation, including redness and itching.[1][3][4]
-
Respiratory Irritation: While the vapor pressure of this compound is low, aerosols or mists generated during heating or agitation can cause respiratory tract irritation.[1][5]
-
Chemical Reactivity: this compound is a weak acid that can react violently with strong oxidizing agents and strong bases.[1][6] It can also form explosive peroxides upon prolonged exposure to air and light, which can react violently with reducing agents or finely divided metals like aluminum.[6][7]
-
Combustibility: this compound is a combustible liquid with a flash point of approximately 189°C (372°F).[1][4] While it doesn't ignite readily, it will burn if exposed to fire and containers may explode when heated.[1][2]
Core Principles of PPE Selection for this compound
The selection of appropriate Personal Protective Equipment (PPE) is paramount to mitigating the risks associated with handling this compound. The guiding principle is to create a barrier between the user and the chemical, preventing any direct contact. The level of PPE required is dictated by the specific procedure being performed and the potential for exposure.
Detailed PPE Recommendations
The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| Protection Type | Required PPE | Rationale and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or safety goggles.[4][5] A face shield may be required for splash hazards.[8] | Protects against accidental splashes of this compound, which can cause eye irritation.[3] For procedures with a higher risk of splashing, such as transferring large volumes or working with heated this compound, a face shield should be worn in addition to safety goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[4][8] | Prevents skin contact and potential irritation.[9] Gloves should be inspected for any signs of degradation or puncture before use and disposed of in accordance with laboratory procedures after handling the chemical.[10] |
| Body Protection | Laboratory coat or chemical-resistant overalls.[10][11] | Provides a barrier against spills and splashes, protecting the skin and personal clothing from contamination. For larger scale operations, chemical-resistant aprons or suits may be necessary. |
| Respiratory Protection | Generally not required in well-ventilated areas. A NIOSH-approved respirator for organic vapors may be necessary if aerosols or mists are generated.[5][12] | This compound has low volatility at room temperature.[4] However, if the chemical is heated, aerosolized, or used in a poorly ventilated space, respiratory protection is crucial to prevent irritation of the respiratory tract.[1][5] |
Procedural Guidance: Preparing a Solution of this compound
This protocol outlines the step-by-step methodology for safely preparing a solution of this compound, incorporating the necessary PPE at each stage.
Objective: To prepare a 10% (v/v) solution of this compound in ethanol.
Materials:
-
This compound
-
200-proof ethanol
-
Volumetric flasks and stoppers
-
Glass pipettes and pipette bulb
-
Beakers
-
Stir plate and magnetic stir bar
Personal Protective Equipment:
-
Safety goggles
-
Nitrile gloves
-
Laboratory coat
Procedure:
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Confirm that a safety shower and eyewash station are readily accessible.[2]
-
Don the required PPE: safety goggles, nitrile gloves, and a lab coat.
-
-
Measurement of this compound:
-
In a chemical fume hood, carefully measure the required volume of this compound using a glass pipette and pipette bulb.
-
Dispense the this compound into a beaker containing a magnetic stir bar.
-
-
Dissolution:
-
Measure the required volume of ethanol and slowly add it to the beaker containing the this compound while stirring.
-
Cover the beaker with a watch glass to minimize vapors.
-
-
Transfer and Dilution:
-
Once the this compound is fully dissolved, carefully transfer the solution to the appropriate size volumetric flask.
-
Rinse the beaker with a small amount of ethanol and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Bring the solution to the final volume with ethanol, cap the flask, and invert several times to ensure homogeneity.
-
-
Storage:
-
Label the flask clearly with the contents, concentration, date, and your initials.
-
Store the solution in a cool, dry, well-ventilated area away from heat and incompatible materials.[1]
-
-
Cleanup:
-
Dispose of any waste, including used pipettes and contaminated paper towels, in the designated chemical waste container.
-
Clean all glassware thoroughly.
-
Remove your gloves and wash your hands thoroughly with soap and water.[13]
-
Operational Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for selecting appropriate PPE for handling this compound.
Emergency Procedures
Spills: In the event of a spill, evacuate unnecessary personnel from the area.[13] Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or earth.[1][3] Collect the absorbed material into a sealed container for proper disposal.[3] Ventilate the area and wash the spill site after material pickup is complete.[11] Do not allow the spill to enter drains or waterways.[9][13]
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If irritation persists, seek medical attention.[9]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][9]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[5][9]
Storage and Disposal Plan
Storage: Store this compound in a cool, dry, well-ventilated area away from direct sunlight, heat, and ignition sources.[1][2] Keep containers tightly closed to prevent oxidation and peroxide formation.[2][6] Store separately from strong oxidizing agents, strong bases, and powdered aluminum.[1] It is recommended to use this compound within one year of receipt or dispose of it properly to avoid the risk of peroxide formation.[7]
Disposal: Dispose of waste this compound and contaminated materials in accordance with federal, state, and local regulations.[9][13] Do not dispose of it down the drain or into the environment.[13] Waste should be handled by a licensed professional waste disposal service.
By adhering to these guidelines, researchers can handle this compound safely and effectively, ensuring the integrity of their work and the safety of themselves and their colleagues.
References
- 1. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 2. redox.com [redox.com]
- 3. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. ICSC 1005 - this compound [chemicalsafety.ilo.org]
- 5. carlroth.com [carlroth.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. acs.org [acs.org]
- 8. leelinework.com [leelinework.com]
- 9. fishersci.com [fishersci.com]
- 10. imagionbiosystems.com [imagionbiosystems.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. home.rolfeschemicals.com [home.rolfeschemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
